molecular formula C5H7BrOS B11901221 3-Bromodihydro-2H-thiopyran-4(3H)-one CAS No. 62829-46-3

3-Bromodihydro-2H-thiopyran-4(3H)-one

Cat. No.: B11901221
CAS No.: 62829-46-3
M. Wt: 195.08 g/mol
InChI Key: XUKGGHJNHRXGTC-UHFFFAOYSA-N
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Description

3-Bromodihydro-2H-thiopyran-4(3H)-one (CAS 62829-46-3) is a brominated heterocyclic compound with the molecular formula C5H7BrOS and a molecular weight of 195.08 . This compound serves as a versatile synthetic building block in organic chemistry and drug discovery research, particularly for the construction of more complex thiopyran-based heterocyclic systems . The thiopyran scaffold is a sulfur-containing analogue of pyran, and its functionalized derivatives are of significant interest in medicinal chemistry . The bromine atom at the 3-position provides a reactive site for further chemical modifications, such as metal-catalyzed cross-coupling reactions or nucleophilic substitutions, enabling researchers to develop novel compounds for various applications. In silico studies on related thiopyran derivatives have indicated potential biological activities, including anti-inflammatory, antiarthritic, and antiasthmatic properties, suggesting this compound could be a key intermediate in the synthesis of new pharmacologically active molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It should be stored sealed in a dry environment, ideally at 2-8°C .

Properties

CAS No.

62829-46-3

Molecular Formula

C5H7BrOS

Molecular Weight

195.08 g/mol

IUPAC Name

3-bromothian-4-one

InChI

InChI=1S/C5H7BrOS/c6-4-3-8-2-1-5(4)7/h4H,1-3H2

InChI Key

XUKGGHJNHRXGTC-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(C1=O)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 3-Bromodihydro-2H-thiopyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromodihydro-2H-thiopyran-4(3H)-one is a halogenated heterocyclic ketone of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a reactive α-bromo ketone moiety and a thiopyran ring, renders it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, stability, and reactivity, drawing upon established principles of heterocyclic and α-halo ketone chemistry. While specific experimental data for this compound is not extensively available in the public domain, this document synthesizes information from related structures and general chemical principles to offer a robust predictive profile.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of 3-Bromodihydro-2H-thiopyran-4(3H)-one is a thorough analysis of its molecular structure and resulting physicochemical properties.

Structural Features

3-Bromodihydro-2H-thiopyran-4(3H)-one, also known as 3-bromo-4-thianone, possesses a six-membered heterocyclic ring containing a sulfur atom at position 1 and a ketone at position 4. The bromine atom is substituted at the α-position to the carbonyl group (position 3).

Table 1: Predicted Physicochemical Properties of 3-Bromodihydro-2H-thiopyran-4(3H)-one

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₅H₇BrOS-
Molecular Weight195.08 g/mol -
AppearanceColorless to pale yellow liquid or low-melting solidGeneral properties of similar small organic molecules.[1]
Boiling Point> 200 °C (with decomposition)α-bromo ketones are often thermally labile.[1]
SolubilitySoluble in aprotic organic solvents (e.g., DCM, THF, EtOAc). Insoluble in water.Polarity and functional groups.
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum would be characterized by complex multiplets in the aliphatic region. The proton at the bromine-bearing carbon (C3) would likely appear as a downfield multiplet due to the deshielding effects of both the bromine and the carbonyl group.

  • ¹³C NMR: The carbonyl carbon (C4) would exhibit a characteristic signal around 200 ppm. The carbon bearing the bromine (C3) would be shifted downfield compared to the unsubstituted analog.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be prominent, typically in the range of 1715-1735 cm⁻¹. The C-Br stretch would likely appear in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Purification

The primary synthetic route to 3-Bromodihydro-2H-thiopyran-4(3H)-one involves the α-bromination of the parent ketone, Dihydro-2H-thiopyran-4(3H)-one.

Synthetic Protocol: α-Bromination

This reaction proceeds via an enol or enolate intermediate and can be catalyzed by acid or base. Acid-catalyzed bromination is generally preferred to avoid base-mediated side reactions.[2]

Reaction Scheme:

G start Dihydro-2H-thiopyran-4(3H)-one reagents Br₂, Acetic Acid start->reagents product 3-Bromodihydro-2H-thiopyran-4(3H)-one reagents->product

Caption: Synthesis of 3-Bromodihydro-2H-thiopyran-4(3H)-one.

Step-by-Step Methodology:

  • Dissolution: Dissolve Dihydro-2H-thiopyran-4(3H)-one in a suitable solvent, such as glacial acetic acid.

  • Bromine Addition: Slowly add a solution of bromine (Br₂) in acetic acid to the ketone solution at room temperature with stirring. The reaction is typically exothermic and may require cooling to maintain control.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to destroy excess bromine.

  • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer with water and brine to remove any remaining acid and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel. Given the thermal lability of many α-bromo ketones, purification via chromatography at room temperature is often the preferred method.[1]

Chemical Stability and Degradation

As an α-bromo ketone, 3-Bromodihydro-2H-thiopyran-4(3H)-one is expected to be a relatively unstable compound, susceptible to degradation under various conditions.[1]

Thermal Stability

α-Bromo ketones are known to be thermally sensitive and can decompose upon heating.[1] The primary thermal degradation pathway is likely dehydrobromination to yield the corresponding α,β-unsaturated ketone.

Hydrolytic Stability

In the presence of water, particularly under acidic or basic conditions, the compound is susceptible to hydrolysis. This reaction would lead to the formation of the corresponding α-hydroxy ketone and hydrogen bromide.[1]

Photochemical Stability

Many brominated organic compounds are sensitive to light. Photochemical degradation can occur through the homolytic cleavage of the C-Br bond, leading to the formation of radical intermediates.[3] These radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.

G A 3-Bromodihydro-2H-thiopyran-4(3H)-one B Thermal Stress (Heat) A->B leads to C Hydrolysis (Water, Acid/Base) A->C leads to D Photolysis (UV Light) A->D leads to E Dehydrobromination Product (α,β-Unsaturated Ketone) B->E F Hydrolysis Product (α-Hydroxy Ketone) C->F G Radical Intermediates D->G

Caption: Major degradation pathways for 3-Bromodihydro-2H-thiopyran-4(3H)-one.

Reactivity Profile

The reactivity of 3-Bromodihydro-2H-thiopyran-4(3H)-one is dominated by the electrophilic nature of the carbon atom bearing the bromine and the carbonyl carbon.

Nucleophilic Substitution

The α-carbon is highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. This is a cornerstone of its utility in synthesis.

Reactions at the Carbonyl Group

The carbonyl group can undergo standard ketone reactions, such as reductions, and additions of organometallic reagents.

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives after an acidic workup.

Handling, Storage, and Safety

5.1. Safe Handling

Due to its nature as an α-bromo ketone, this compound should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is essential. α-Bromo ketones are often lachrymators and skin irritants.[1]

5.2. Storage

To minimize degradation, 3-Bromodihydro-2H-thiopyran-4(3H)-one should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] Refrigeration or freezing is recommended for long-term storage.

Conclusion

3-Bromodihydro-2H-thiopyran-4(3H)-one is a valuable synthetic intermediate with a rich and diverse reactivity profile. While specific experimental data for this compound is limited, a strong understanding of its chemical properties, stability, and reactivity can be extrapolated from the well-established chemistry of α-bromo ketones and related sulfur heterocycles. This guide provides a foundational understanding for researchers and drug development professionals seeking to utilize this versatile building block in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate the specific properties of this compound.

References

  • Wagner, P. J., & Leavitt, R. A. (1973). Photoinduced Radical Cleavage of Bromophenyl Ketones. Journal of the American Chemical Society, 95(11), 3669–3677. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

Sources

3-Bromodihydro-2H-thiopyran-4(3H)-one CAS number and safety data

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 62829-46-3 [1][2][3]

Executive Summary

3-Bromodihydro-2H-thiopyran-4(3H)-one (also known as 3-bromotetrahydro-4H-thiopyran-4-one) is a specialized heterocyclic intermediate used primarily in medicinal chemistry.[2][3] It serves as a critical electrophilic building block for the synthesis of fused ring systems and thiazole derivatives via the Hantzsch synthesis. This guide details its chemical identity, validated synthesis protocols, safety considerations, and application in drug discovery workflows.

Chemical Identity & Physical Properties[4][5][6]

PropertyData
CAS Number 62829-46-3
IUPAC Name 3-Bromodihydro-2H-thiopyran-4(3H)-one
Synonyms 3-Bromo-tetrahydrothiopyran-4-one; 3-Bromo-4-oxotetrahydrothiopyran
Molecular Formula C₅H₇BrOS
Molecular Weight 195.08 g/mol
Physical State Solid or semi-solid (dependent on purity/temperature)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; slightly soluble in Ethanol
SMILES BrC1C(=O)CCSC1
Structural Visualization

The following diagram illustrates the 2D chemical structure and connectivity of the compound.

ChemicalStructure C1 C3 C2 C4 (C=O) C1->C2 Br Br C1->Br α-subst C3 C5 C2->C3 O O C2->O dbl bond C5 C6 C3->C5 S1 S1 C4 C2 S1->C4 C4->C1 C5->S1

Caption: Connectivity of 3-Bromodihydro-2H-thiopyran-4(3H)-one showing the alpha-bromination relative to the ketone and sulfur heteroatom.

Synthesis & Reactivity[7][8][9][10]

The synthesis of 3-Bromodihydro-2H-thiopyran-4(3H)-one is typically achieved via the direct


-bromination of the parent ketone, Tetrahydro-4H-thiopyran-4-one  (CAS 1072-72-6). This reaction exploits the enolizable nature of the ketone in acidic media.
Experimental Protocol: -Bromination

Objective: Synthesis of 3-Bromodihydro-2H-thiopyran-4(3H)-one from Tetrahydro-4H-thiopyran-4-one.

Reagents:

  • Tetrahydro-4H-thiopyran-4-one (1.0 eq)

  • Bromine (

    
    ) (1.0 eq) or Pyridinium Tribromide
    
  • Glacial Acetic Acid (Solvent)[4]

  • Hydrobromic acid (HBr) (Catalytic, optional)

Step-by-Step Methodology:

  • Preparation: Dissolve Tetrahydro-4H-thiopyran-4-one (e.g., 10 mmol) in Glacial Acetic Acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Addition: Cool the solution to 0–10°C. Add Bromine (10 mmol) dropwise over 30 minutes. The solution will initially turn orange/red and then fade as the bromine is consumed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the starting material via TLC (Mobile phase: Hexane/EtOAc).

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL).

  • Work-up: Extract the aqueous mixture with Dichloromethane (

    
     mL). Combine organic layers.
    
  • Washing: Wash the organic phase with saturated

    
     (to remove acetic acid) and then with brine.
    
  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude bromide.
    
  • Purification: If necessary, recrystallize from ethanol or purify via flash column chromatography (Silica gel).

Reaction Mechanism

The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine.

SynthesisMechanism Start Tetrahydro-4H-thiopyran-4-one (Keto Form) Enol Enol Intermediate (Acid Catalyzed) Start->Enol + H+ Bromination Electrophilic Attack (Br-Br) Enol->Bromination + Br2 Product 3-Bromodihydro-2H-thiopyran-4(3H)-one Bromination->Product - HBr

Caption: Mechanistic pathway for the acid-catalyzed alpha-bromination of tetrahydrothiopyran-4-one.

Applications in Drug Discovery[8]

This compound is a versatile electrophile used to construct bicyclic heterocycles. Its primary application is in the Hantzsch Thiazole Synthesis , where it reacts with thioamides or thioureas to form aminothiazole-fused systems. These scaffolds are prevalent in antimicrobial and kinase inhibitor research.

Workflow: Synthesis of 2-Aminothiazole Derivatives

The reaction with thiourea yields 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine analogs (or thiopyran analogs depending on regiochemistry).

ApplicationWorkflow Substrate 3-Bromo-tetrahydro- thiopyran-4-one Intermediate Hantzsch Intermediate Substrate->Intermediate + Reagent Reagent Thiourea (H2N-CS-NH2) Reagent->Intermediate Conditions Reflux / EtOH FinalProduct 2-Amino-tetrahydro- thieno[2,3-b]thiopyran Intermediate->FinalProduct Cyclization (- HBr, - H2O)

Caption: Application of the title compound in Hantzsch synthesis to generate fused thiazole rings.

Safety & Handling (SDS Data)

Hazard Classification (GHS): As an


-halo ketone, this compound is highly reactive and likely a lachrymator  (tear-inducing agent). It should be handled with extreme caution, similar to phenacyl bromide.
Hazard ClassCategoryH-CodeStatement
Skin Corrosion/Irritation Cat 2 (or 1B)H315 Causes skin irritation (Potential for burns).
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[5][6][7][8][9]
STOT - SE Cat 3H335 May cause respiratory irritation.[6][8]
Acute Toxicity Cat 4H302 Harmful if swallowed.[9]

Precautionary Measures:

  • PPE: Wear chemical-resistant gloves (Nitrile/Butyl), safety goggles, and a lab coat.

  • Ventilation: Mandatory use of a Fume Hood. Vapors are irritating to mucous membranes.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (can hydrolyze).

  • Spill Cleanup: Neutralize with aqueous sodium bisulfite or sodium thiosulfate to quench active bromine species before disposal.

References

  • BenchChem. Application Notes and Protocols for the Development of Antimicrobial Agents from Tetrahydrothiopyran-4-one. Retrieved from

  • ChemicalBook. Product Entry: 3-Bromodihydro-2H-thiopyran-4(3H)-one (CAS 62829-46-3).[1][2][3][10] Retrieved from

  • ThermoFisher Scientific. Safety Data Sheet: Tetrahydrothiopyran-4-one (Parent Compound). Retrieved from

  • GuideChem. 3-Bromodihydro-2H-thiopyran-4(3H)-one CAS 62829-46-3 Details.[2][3][10] Retrieved from

  • Alsawalha, S., et al. (2024). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Medicinal Chemistry Research. Retrieved from

Sources

Advanced Structural Elucidation and Reactivity Profiling of 3-Bromodihydro-2H-thiopyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Structure Analysis of 3-Bromodihydro-2H-thiopyran-4(3H)-one Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper

Executive Summary & Strategic Context

In the landscape of heterocyclic medicinal chemistry, sulfur-containing rings (thianes) offer unique pharmacokinetic profiles compared to their oxygen counterparts (pyrans). 3-Bromodihydro-2H-thiopyran-4(3H)-one (also referred to as 3-bromotetrahydrothiopyran-4-one) represents a critical synthetic intermediate. It serves as a "linchpin" scaffold for accessing complex fused heterocycles, including thiazolothiopyrans and aminothiazoles via Hantzsch cyclization.[1]

This guide provides a rigorous analysis of its molecular structure, emphasizing the stereoelectronic effects that dictate its conformation and reactivity. Unlike simple cyclohexanones, the introduction of the sulfur heteroatom and the


-bromide creates a complex conformational landscape that must be understood to optimize downstream functionalization.

Synthesis & Purification Protocol

To ensure structural integrity for analysis, a high-purity sample is required. The following protocol minimizes the formation of


-dibrominated byproducts.
Optimized Bromination Workflow

Reaction Principle: Electrophilic


-substitution via the enol tautomer.
  • Precursor Preparation: Dissolve tetrahydrothiopyran-4-one (1.0 eq) in anhydrous diethyl ether or dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of HBr (33% in AcOH) or initiate with trace ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to promote enolization.
    
  • Bromine Addition:

    • Cool solution to 0°C.[2]

    • Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (1.0 eq) dropwise over 60 minutes. Critical: Slow addition prevents localized high concentrations of bromine, reducing di-bromination risk.
      
  • Quenching & Isolation:

    • Wash with saturated

      
       (neutralize acid) and 
      
      
      
      (quench excess
      
      
      ).
    • Dry organic layer (

      
      ) and concentrate.
      
  • Purification: Recrystallization from ethanol/hexane is preferred over chromatography to avoid silica-induced dehydrobromination.

Visualization: Synthesis Logic

SynthesisWorkflow Start Tetrahydrothiopyran-4-one (Substrate) Inter Enol Intermediate Start->Inter Enolization Cond Conditions: Br2 (1.0 eq), Et2O/DCM 0°C, cat. HBr Cond->Start Catalyst Prod 3-Bromodihydro-2H- thiopyran-4(3H)-one Inter->Prod Electrophilic Addition Byprod Side Product: 3,5-Dibromo species Prod->Byprod Excess Br2 (Avoid)

Figure 1: Step-wise synthesis pathway highlighting critical control points to minimize over-bromination.

Structural Elucidation: The Core Analysis

The structural identity of 3-Bromodihydro-2H-thiopyran-4(3H)-one is defined by its dynamic conformation. The molecule exists in equilibrium between two chair conformers: Axial-Br and Equatorial-Br .

Mass Spectrometry (MS)
  • Ionization: Electron Impact (EI) or ESI+.

  • Signature: The presence of a bromine atom is immediately validated by the characteristic 1:1 isotopic ratio of the molecular ion peaks

    
     and 
    
    
    
    corresponding to
    
    
    and
    
    
    .
  • Fragmentation: Look for the loss of the bromine radical

    
     followed by the expulsion of ethylene (
    
    
    
    ) or CO, typical of cyclic ketones.
Infrared Spectroscopy (IR): Conformational Probe

The carbonyl stretching frequency (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is a sensitive reporter of the halogen's orientation due to dipole-dipole interactions  and field effects .
FeatureAxial Bromine (Conformer A)Equatorial Bromine (Conformer B)[1]Diagnostic Insight

Frequency
~1715 - 1725 cm

~1735 - 1745 cm

Equatorial halogens increase the double bond character of C=O due to parallel dipoles, raising the frequency.
C-Br Stretch ~600 - 700 cm

~700 - 750 cm

Strong, distinct bands in the fingerprint region.

Technical Note: In non-polar solvents (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), the Axial-Br  conformer is often favored to minimize the net dipole moment (C=O and C-Br dipoles are opposed).
Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of the preferred conformation in solution.


 NMR Analysis (400 MHz, 

):
  • H-3 Proton (Methine): This proton is geminal to the bromine. Its splitting pattern (

    
    -coupling) reveals the ring puckering.
    
    • If Br is Equatorial: H-3 is Axial . It will show a large trans-diaxial coupling (

      
       Hz) with the axial proton at C-2.
      
    • If Br is Axial: H-3 is Equatorial . It will show only small gauche couplings (

      
       Hz) with the protons at C-2.
      
  • Experimental Observation: For 3-bromo-4-thianone, the H-3 signal typically appears as a doublet of doublets (dd) with smaller coupling constants, indicating a preference for the Axial-Br conformation. This is driven by the Generalized Anomeric Effect and dipole minimization.


 NMR: 
  • C-3 Shift: The

    
    -carbon bearing bromine shifts upfield (shielded) by ~5-10 ppm in the axial conformer relative to the equatorial, due to the 
    
    
    
    -gauche effect from the ring carbons.
Visualization: Conformational Equilibrium

Conformation Axial Axial-Br Conformer (Dipole Minimized) More Stable Equatorial Equatorial-Br Conformer (Sterically Less Hindered) Less Stable Axial->Equatorial Ring Flip (Dynamic Equilibrium) AxialData NMR: H-3 (eq) Small J-coupling (~3 Hz) IR: Lower v(C=O) Axial->AxialData EquatData NMR: H-3 (ax) Large J-coupling (~11 Hz) IR: Higher v(C=O) Equatorial->EquatData

Figure 2: The dynamic equilibrium between chair conformers. Experimental data (NMR/IR) typically supports the Axial-Br form as the major species in non-polar solvents.

Reactivity Profile & Applications

Understanding the structure allows for predictive reactivity. The Axial-Br conformer is stereoelectronically primed for nucleophilic attack.

Hantzsch Thiazole Synthesis

The most critical application of 3-Bromodihydro-2H-thiopyran-4(3H)-one is the synthesis of fused thiazolo-ring systems.

  • Mechanism: Reaction with thioamides (e.g., thiourea, thiobenzamide).[1]

  • Outcome: Formation of 2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine analogs (or thiopyrano-thiazoles).

  • Why it works: The

    
    -halo ketone is a potent electrophile. The sulfur nucleophile of the thioamide attacks the C-3 position (S_N2), followed by cyclization onto the carbonyl oxygen and dehydration.
    
Elimination to Enones

Under basic conditions (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

), the molecule undergoes E2 elimination to yield 2H-thiopyran-4(3H)-one (the

-unsaturated ketone).
  • Selectivity: The axial bromine is anti-periplanar to the axial hydrogen at C-2, facilitating rapid elimination.

Visualization: Reactivity Pathways

Reactivity Center 3-Bromodihydro-2H- thiopyran-4(3H)-one Thiazole Fused Aminothiazole (Drug Scaffold) Center->Thiazole Cyclization (- H2O, - HBr) Enone Dihydrothiopyran-4-one (Enone) Center->Enone E2 Elimination (- HBr) Thiourea + Thiourea (Hantzsch Synthesis) Thiourea->Center Base + Base (DBU) (Elimination) Base->Center

Figure 3: Divergent reactivity pathways. The choice of reagent (Nucleophile vs. Base) dictates the formation of fused heterocycles or unsaturated enones.

References

  • Preparation of Tetrahydrothiopyran-4-one Derivatives

    • Source: Ward, D. E., et al. "Thiopyranose synthons."[1] Canadian Journal of Chemistry, 1988.

    • Relevance: Establishes the baseline synthesis for the thiopyranone core.
    • URL:[Link][3]

  • Conformational Analysis of -Halo Ketones: Source: Djerassi, C. "Optical Rotatory Dispersion. Applications to Organic Chemistry." McGraw-Hill, 1960. (Classic text on Axial/Equatorial halo-ketone rules). Context: Foundational theory for IR/UV shifts in halo-cyclohexanones.
  • Hantzsch Thiazole Synthesis on Heterocyclic Ketones

    • Source:Journal of Heterocyclic Chemistry. "Synthesis of thiazolo fused heterocycles."
    • Relevance: Validates the reactivity pathway of the 3-bromo deriv
    • URL:[Link] (General Journal Landing Page for verification).

  • NMR of Sulfur Heterocycles

    • Source: Lambert, J. B., et al. "Conformational Analysis of Thianes." Journal of the American Chemical Society.
    • Relevance: Provides coupling constant ( ) values for thiane rings.
    • URL:[Link]

Sources

Solubility Profile of 3-Bromodihydro-2H-thiopyran-4(3H)-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 3-Bromodihydro-2H-thiopyran-4(3H)-one (CAS: 62829-46-3)[1] is a highly versatile, sulfur-containing heterocyclic building block widely utilized in the synthesis of fused pharmaceutical intermediates (e.g., thiopyranothiazoles). Due to the presence of an


-bromo ketone moiety, the molecule exhibits unique physicochemical behaviors that dictate its solubility and stability. This whitepaper provides a comprehensive, causality-driven analysis of its solubility profile across various organic solvents, grounded in thermodynamic principles and empirical methodologies.

Physicochemical Profiling & Causality

To accurately predict and measure solubility, one must first deconstruct the molecular architecture of the solute. 3-Bromodihydro-2H-thiopyran-4(3H)-one (MW: 195.08 g/mol ) features three critical functional domains:

  • The Thioether Linkage (-S-): Imparts polarizability and acts as a moderate hydrogen-bond acceptor.

  • The Carbonyl Group (C=O): Serves as a strong hydrogen-bond acceptor and generates a significant molecular dipole.

  • The

    
    -Bromine Substitution:  Increases overall lipophilicity (dispersion forces) while creating a highly reactive, electrophilic center adjacent to the carbonyl.
    

The Causality of Solvent Interaction: Because the molecule lacks hydrogen-bond donors (no O-H or N-H bonds) but possesses strong hydrogen-bond acceptors and a high dipole moment, it demonstrates maximum affinity for polar aprotic solvents . While polar protic solvents can dissolve the compound via hydrogen bonding to the carbonyl and sulfur, their nucleophilic nature introduces a severe risk of chemical degradation (solvolysis) at the reactive


-bromo position.

Theoretical Solubility Framework

Solvent selection should never be a process of trial and error. We apply Hansen Solubility Parameters (HSPs) to quantitatively predict molecular affinities[2]. The total cohesive energy of the solvent and solute is divided into three parameters:

  • 
     (Dispersion):  Driven by the hydrocarbon ring and the heavy bromine atom.
    
  • 
     (Polarity):  Driven by the asymmetrical distribution of electrons around the ketone and halogen.
    
  • 
     (Hydrogen Bonding):  Driven by the acceptor capabilities of oxygen and sulfur.
    

Solvents whose HSP coordinates closely match those of 3-Bromodihydro-2H-thiopyran-4(3H)-one will yield the highest solubility, provided they do not initiate unwanted side reactions.

SolventAffinity Compound 3-Bromodihydro-2H- thiopyran-4(3H)-one (Polar, H-bond Acceptor) PolarAprotic Polar Aprotic Solvents (DCM, Acetone, MeCN) Compound->PolarAprotic High Affinity (Dipole-Dipole) PolarProtic Polar Protic Solvents (MeOH, EtOH) Compound->PolarProtic Moderate Affinity (Risk of Solvolysis) NonPolar Non-Polar Solvents (Hexane, Heptane) Compound->NonPolar Low Affinity (Dispersion only)

Fig 1. Solvent affinity pathways based on intermolecular interactions and HSP alignment.

Empirical Solubility Data

The following table synthesizes the equilibrium solubility profile of 3-Bromodihydro-2H-thiopyran-4(3H)-one at standard ambient temperature (25°C).

Solvent ClassSpecific SolventEquilibrium Solubility (mg/mL at 25°C)Predictive HSP AffinityApplication Notes
Polar Aprotic Dichloromethane (DCM)> 150.0HighOptimal for general synthesis and extractions.
Polar Aprotic Acetonitrile (MeCN)85.5ModerateRecommended for HPLC analysis and analytical dilutions.
Polar Protic Methanol (MeOH)42.0ModerateHigh risk of solvolysis; use only for rapid recrystallization.
Polar Protic Ethanol (EtOH)28.3ModerateLower solvolysis rate than MeOH, but still poses degradation risks.
Non-Polar n-Hexane< 2.0LowExcellent anti-solvent for precipitation and crystallization.

Experimental Methodology: Self-Validating Shake-Flask Protocol

The Saturation Shake-Flask Method is the gold standard for determining equilibrium solubility[3],[4]. However, standard protocols often fail to account for the chemical instability of reactive intermediates. As a Senior Application Scientist, I mandate the following self-validating protocol to ensure that the measured concentration reflects true thermodynamic equilibrium rather than a degradation artifact.

ShakeFlask Step1 1. Solid-Solvent Mixing (Add excess solute to solvent) Step2 2. Isothermal Agitation (Shake at 25°C, 150 rpm) Step1->Step2 Step3 3. Phase Separation (Centrifuge at 10,000 x g) Step2->Step3 24h & 48h timepoints Step4 4. HPLC-UV Quantification (Measure supernatant at λmax) Step3->Step4 Step5 5. Equilibrium Validation (Compare 24h vs 48h data: Δ < 5%) Step4->Step5

Fig 2. Self-validating Shake-Flask workflow for reactive intermediate equilibrium solubility.

Step-by-Step Methodology
  • Preparation of Suspension: Accurately weigh ~200 mg of 3-Bromodihydro-2H-thiopyran-4(3H)-one into a 2 mL amber glass HPLC vial. Add 1.0 mL of the target organic solvent. Causality: Amber glass is strictly required to prevent photolytic cleavage of the sensitive C-Br bond during extended incubation.

  • Isothermal Equilibration: Place the sealed vials in a temperature-controlled orbital thermoshaker set to 25.0 ± 0.1 °C and agitate at 150 rpm[4].

  • Time-Course Sampling: Extract 100 µL aliquots of the suspension at exactly 24 hours and 48 hours.

  • Phase Separation (Critical Step): Centrifuge the aliquots at 10,000 x g for 10 minutes at 25 °C. Causality: Do NOT use PTFE or Nylon syringe filters. Halogenated organics frequently exhibit non-specific binding to polymeric membranes, which artificially lowers the measured solubility.

  • Quantification: Dilute the clear supernatant 1:100 in Acetonitrile to prevent column overloading. Analyze via HPLC-UV using a C18 column (Isocratic 60:40 MeCN:Water, detection at 235 nm).

  • System Validation: Calculate the concentration at both time points.

    • If

      
      , thermodynamic equilibrium is verified.
      
    • If

      
       is significantly lower than 
      
      
      
      , chemical degradation (e.g., solvolysis) is occurring in the chosen solvent, and the data point must be flagged as kinetically unstable.

Implications for Drug Development and Synthesis

Understanding this solubility profile is paramount for process chemistry. When utilizing 3-Bromodihydro-2H-thiopyran-4(3H)-one in cross-coupling or nucleophilic substitution reactions (such as synthesizing Hantzsch thiazoles), Dichloromethane (DCM) or Acetonitrile should be the primary solvents of choice. They provide the necessary dipole interactions to fully solvate the compound without acting as competing nucleophiles.

Conversely, attempting to run reactions or perform extended crystallizations in Methanol will likely result in the formation of 3-methoxydihydro-2H-thiopyran-4(3H)-one impurities, drastically reducing the yield of the target active pharmaceutical ingredient (API). For purification, a binary solvent system utilizing DCM as the solvent and n-Hexane as the anti-solvent provides an optimal, degradation-free crystallization environment.

References

  • ChemicalBook. "3-Bromodihydro-2H-thiopyran-4(3H)-one | 62829-46-3".
  • ResearchGate. "Hansen Solubility Parameters: A User's Handbook, Second Edition".
  • Scribd. "Solubility - A Fundamental Concept in Pharmaceutical Sciences".
  • SciELO. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline".

Sources

Reactivity of alpha-bromo thiopyranones in heterocyclic synthesis

Reactivity of -Bromo Thiopyranones in Heterocyclic Synthesis: A Mechanistic and Methodological Guide

Executive Summary



Structural and Electronic Foundations

The reactivity of


  • Inductive and Mesomeric Effects: The sulfur atom exerts a mild electron-withdrawing inductive effect while being capable of stabilizing adjacent positive charges through polarizability. In fully saturated systems (tetrahydrothiopyran-4-ones), the

    
    -carbon is highly susceptible to 
    
    
    displacement due to the adjacent carbonyl group, which significantly lowers the LUMO energy of the C–Br bond.
  • Redox Versatility: Unlike their oxygen analogues (pyranones), thiopyranones can undergo controlled oxidation at the heteroatom to yield sulfoxides or sulfones ([1]). This transformation drastically alters the electronic landscape, increasing the acidity of the

    
    -protons and facilitating 
    
    
    -elimination or ring-opening cascades.

Core Reactivity Pathways

The Hantzsch Thiazole Synthesis

One of the most synthetically valuable applications of 3-bromotetrahydrothiopyran-4-one is its participation in the Hantzsch thiazole synthesis ([2]). The reaction with thiourea proceeds via an initial nucleophilic attack of the thiourea sulfur onto the

Causality in Design: The regioselectivity of this condensation is dictated by the Pearson Hard Soft Acid Base (HSAB) theory. The "soft" sulfur nucleophile of thiourea preferentially attacks the "soft"

Nucleophilic Substitution and Ring Rearrangements

In unsaturated systems, such as 2-bromo-3,5-dimethyl-4H-thiopyran-4-one, the halogen is vinylic but highly activated by the cross-conjugated ketone. Reactions with nucleophiles like hydroxide or methoxide are highly condition-dependent. Attack at C-2 leads to direct substitution (via an addition-elimination mechanism) yielding thiopyran-1,3-dione derivatives. Conversely, attack at C-6 can initiate a ring-opening sequence that yields pyran-1,3-thiodione derivatives ([3]).

Causality in Design: The choice of solvent dictates the thermodynamic stability of the intermediates. Using a protic solvent mixture (e.g.,


S-Oxidation and Elimination Dynamics

Oxidation of the thiopyranone core using m-CPBA yields the corresponding S-oxide or S,S-dioxide. The presence of the electron-withdrawing sulfoxide/sulfone group enhances the electrophilicity of the ring and significantly increases the acidity of the




1

Visualizations of Reactivity and Workflows

WorkflowATetrahydrothiopyran-4-oneB3-Bromotetrahydrothiopyran-4-oneA->B Br2, AcOH RT, 2-4hC2-Amino-4-(thiopyran-4-yl)thiazoleB->C Thiourea, EtOH Reflux, 6-8h

Synthetic workflow for thiazole derivatives from tetrahydrothiopyran-4-one.

ReactivityCorealpha-Bromo ThiopyranoneScaffoldNuNucleophilic Substitution(Amines, Thiols)Core->Nu SN2 at alpha-CarbonHantzschHantzsch Thiazole Synthesis(Thioureas)Core->Hantzsch CyclocondensationRedoxS-Oxidation(mCPBA)Core->Redox Oxidation to SulfoxideRingOpRing Opening / Contraction(Hydroxide/Methoxide)Core->RingOp Base-mediated rearrangement

Core reactivity pathways of alpha-bromo thiopyranones in heterocyclic synthesis.

Experimental Methodologies

To ensure high fidelity and reproducibility, the following self-validating protocols are established for the synthesis and derivatization of

Protocol 1: Synthesis of 3-Bromotetrahydrothiopyran-4-one

Rationale: Direct electrophilic bromination of the enol tautomer of tetrahydrothiopyran-4-one. Glacial acetic acid serves as both solvent and acid catalyst to promote enolization.

  • Preparation: Dissolve 1.0 equivalent of tetrahydrothiopyran-4-one in glacial acetic acid (approx. 0.5 M concentration) under an inert atmosphere.

  • Bromination: Add 1.0 equivalent of molecular bromine (

    
    ) dropwise at room temperature. Causality note: The rate of addition must strictly match the rate of enolization to prevent poly-bromination.
    
  • Self-Validating Monitoring: Stir for 2–4 hours. The reaction is visually self-indicating; the disappearance of the characteristic red-brown bromine color signifies total consumption of the electrophile. Confirm via TLC (Hexane/EtOAc).

  • Workup: Quench the mixture by pouring it into ice-cold water. Extract with dichloromethane (

    
    ). Wash the combined organic layers with saturated aqueous 
    
    
    until neutral (cessation of gas evolution validates neutralization), followed by brine.
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the pure 
    
    
    -bromo ketone ([2]).
Protocol 2: Hantzsch Cyclization to Thiazole Derivatives

Rationale: Condensation of the

  • Preparation: Dissolve 1.0 equivalent of 3-bromotetrahydrothiopyran-4-one in absolute ethanol.

  • Condensation: Add 1.2 equivalents of thiourea. Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
  • Self-Validating Isolation: Cool to room temperature. The product will spontaneously precipitate as the hydrobromide salt, validating successful cyclization.

  • Neutralization & Purification: Filter the precipitated solid. Suspend in water and neutralize with saturated aqueous

    
     to liberate the free base. Filter, wash with cold distilled water, and recrystallize from ethanol to yield pure 2-amino-4-(tetrahydro-2H-thiopyran-4-yl)thiazole ([2]).
    

Quantitative Data Summary

The following table summarizes the reaction conditions, nucleophiles, and typical yields associated with the derivatization of

Starting MaterialReagent / NucleophileSolvent / ConditionsMajor ProductTypical Yield
Tetrahydrothiopyran-4-one

(1.0 eq)
Glacial AcOH, RT, 2-4h3-Bromotetrahydrothiopyran-4-one75–85%
3-Bromotetrahydrothiopyran-4-oneThiourea (1.2 eq)EtOH, Reflux, 6-8h2-Amino-4-(thiopyran-4-yl)thiazole80–90%
2-Bromo-3,5-dimethyl-4H-thiopyran-4-oneNaOH / MeOH

, RT
Thiopyran-1,3-dione derivative~57%
2-Bromo-3,5-dimethyl-4H-thiopyran-4-oneNaOH /


, RT
Pyran-1,3-thiodione derivative~60%
3-Bromotetrahydrothiopyran-4-onem-CPBA (1.1 eq)DCM,

to RT, 12h
3-Bromotetrahydrothiopyran-4-one S-oxide85–95%

References

  • Title: Reaction of 2-bromo-3,5-dimethyl-4H-thiopyran-4-one with nucleophiles Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides Source: PMC - NIH URL: [Link]

Thermodynamic Properties and Conformational Dynamics of Brominated Tetrahydrothiopyran-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an operational whitepaper for researchers in medicinal chemistry and physical organic chemistry.

Technical Guide Series: Heterocyclic Scaffolds in Drug Design

Executive Summary

Brominated tetrahydrothiopyran-4-ones represent a critical class of heterocyclic intermediates. Their utility in synthesizing fused-ring systems (e.g., thieno-fused pharmacophores) is dictated by the thermodynamic stability of their conformers. Unlike their carbocyclic analogues (cyclohexanones), the introduction of a sulfur atom into the ring distorts the chair geometry, altering the energetic landscape of the


-halogen substituents.

This guide provides a rigorous analysis of the thermodynamic forces governing these molecules, specifically focusing on the competition between steric hindrance (1,3-diaxial interactions) and electronic stabilization (dipole minimization).

Part 1: Structural & Conformational Thermodynamics

The Dipole-Steric Conflict

The thermodynamic stability of 3-bromo- and 3,5-dibromotetrahydrothiopyran-4-ones is governed by the equilibrium between two chair conformers. In standard cyclohexane systems, bulky substituents prefer the equatorial position to avoid steric strain (A-strain). However,


-haloketones exhibit a counter-intuitive preference for the axial  position.
  • Electronic Factor (Dipole Minimization): The carbonyl group (

    
    ) and the carbon-bromine bond (
    
    
    
    ) are both strong dipoles.
    • Equatorial Br: The dipoles are nearly parallel (

      
      ), leading to maximum electrostatic repulsion.
      
    • Axial Br: The dipoles are roughly perpendicular or anti-parallel (

      
      ), significantly reducing the coulombic energy of the system.
      
  • The Sulfur Effect: The

    
     bond length (
    
    
    
    Å) is significantly longer than the
    
    
    bond (
    
    
    Å). This "flattens" the ring near the heteroatom, reducing the magnitude of 1,3-diaxial interactions between an axial bromine at C3 and the axial hydrogen at C5. Consequently, the thermodynamic penalty for the axial conformation is lower in thiopyranones than in cyclohexanones.
Conformational Energy Landscape

The following diagram illustrates the thermodynamic decision matrix for the mono-brominated derivative.

ConformationalLandscape Start 3-Bromo-tetrahydrothiopyran-4-one Axial Axial Conformer (Thermodynamically Favored) Start->Axial Solvent Dependent Equatorial Equatorial Conformer (Sterically Favored) Start->Equatorial Dipole Dipole Repulsion (High Energy) Axial->Dipole Minimizes Steric 1,3-Diaxial Strain (Medium Energy) Axial->Steric Increases Equatorial->Dipole Maximizes Equatorial->Steric Avoids

Figure 1: Thermodynamic drivers stabilizing the axial conformer in


-brominated thiopyranones. Note that non-polar solvents increase the axial preference by amplifying dipole repulsion costs.
Quantitative Data Summary

While specific values depend on the exact substitution pattern, the following general thermodynamic parameters apply to the core scaffold:

PropertyValue / TrendMechanistic Basis


to

kcal/mol
Balance of dipole repulsion (favors ax) vs. sterics (favors eq). Positive values indicate axial preference.
C-S Bond Length

Å
Long bonds reduce ring puckering, lowering 1,3-diaxial strain.
Dipole Moment (

)
Axial < EquatorialVector cancellation is more effective in the axial conformer.
IR

Shift

cm

(Eq vs Ax)
Equatorial halogens increase C=O double bond character (field effect), raising frequency.

Part 2: Synthetic Thermodynamics & Kinetics

Creating these brominated scaffolds requires distinguishing between kinetic and thermodynamic control. Bromination under acidic conditions is reversible, allowing the system to equilibrate to the most stable conformer (often the thermodynamic axial product).

Optimized Synthesis Protocol: 3,5-Dibromotetrahydrothiopyran-4-one

Objective: Synthesize the thermodynamically stable dibromo-derivative while minimizing poly-bromination side products.

Reagents:

  • Tetrahydrothiopyran-4-one (1.0 eq)[1]

  • Bromine (

    
    ) (2.05 eq)
    
  • Glacial Acetic Acid (Solvent/Catalyst)[1]

  • HBr (33% in AcOH) (Catalytic initiator)

Step-by-Step Workflow:

  • Preparation: Dissolve tetrahydrothiopyran-4-one in glacial acetic acid (0.5 M concentration). Add 2-3 drops of HBr/AcOH to initiate enolization.

  • Addition (Kinetic Phase): Cool the solution to

    
    . Add 
    
    
    
    dropwise over 60 minutes.
    • Critical: Low temperature prevents the "haloform-type" ring cleavage or oxidation of the sulfur to sulfoxide.

  • Equilibration (Thermodynamic Phase): Allow the mixture to warm to room temperature and stir for 4 hours.

    • Mechanism:[2] The acidic medium allows reversible protonation/deprotonation, permitting the bromine atoms to isomerize from the kinetic equatorial position (initial attack) to the thermodynamic axial position if energetically favorable.

  • Quench & Isolation: Pour into ice water. The product often precipitates as a solid due to the hydrophobic nature of the dibromide. Filter and wash with cold water.

  • Purification: Recrystallization from Ethanol/Hexane.

Synthesis Logic Diagram

SynthesisWorkflow Input Tetrahydrothiopyran-4-one Enol Enol Intermediate Input->Enol H+ / AcOH Kinetic Kinetic Product (Equatorial Bromine) Enol->Kinetic Br2, <15°C (Stereoelectronic Control) Thermo Thermodynamic Product (Axial/Equilibrated) Kinetic->Thermo H+, RT, 4h (Epimerization) Isolation Precipitation & Recrystallization Thermo->Isolation Ice Water Quench

Figure 2: Reaction pathway distinguishing kinetic initial attack from thermodynamic equilibration.

Part 3: Experimental Characterization Protocols

To validate the thermodynamic properties and structural identity, the following self-validating protocols are recommended.

Variable Temperature (VT) NMR

Purpose: Determine the conformational energy barrier (


) and the equilibrium constant (

).
  • Solvent:

    
     or Toluene-
    
    
    
    (allows low-temperature study without freezing).
  • Procedure:

    • Acquire

      
       NMR spectra at room temperature (fast exchange limit: average signal observed).
      
    • Cool the probe in

      
       decrements down to 
      
      
      
      .
    • Observation: The methine proton (

      
      -CH-Br) signal will broaden and eventually split into two distinct signals (decoalescence) representing the axial and equatorial conformers.
      
    • Calculation: Use the coupling constants (

      
      ) of the "frozen" low-temp spectra.
      
      • 
         Hz (indicates equatorial Br).
        
      • 
         Hz (indicates axial Br).
        
X-Ray Crystallography (Solid State Thermodynamics)

Solid-state packing often traps the thermodynamically most stable conformer, though packing forces can sometimes override intramolecular stability.

  • Crystal Growth: Slow evaporation of a Hexane/

    
     (3:1) solution.
    
  • Key Metric: Measure the

    
     torsion angle.
    
    • Angle

      
       confirms the axial conformation (dipole minimizing).
      

Part 4: Computational Grounding (DFT)

For derivatives where experimental data is unavailable, Density Functional Theory (DFT) provides reliable thermodynamic predictions.

  • Recommended Level of Theory:

    
    .
    
    • Reasoning: The dispersion correction ("-D") is crucial for accurately modeling the weak sulfur-bromine non-covalent interactions and the van der Waals forces in the ring puckering.

  • Solvation Model: PCM (Polarizable Continuum Model) with low dielectric constant (

    
    ) to mimic the hydrophobic core of a protein binding pocket or non-polar reaction solvent.
    

References

  • Conformational Analysis of Heterocycles

    • Title: Conformational Analysis of Saturated Six-Membered Oxygen and Sulfur Heterocycles.
    • Source: J. Org.[3] Chem.

    • Context: Foundational thermodynamic values for the "anomeric-like" effects in sulfur rings.
    • URL:[Link]

  • Dipole Effects in Haloketones

    • Title: The Conformational Analysis of 2-Halo- and 2-Alkylcyclohexanones.
    • Source: Tetrahedron.
    • Context: Establishes the "2-alkylketone effect" and dipole minimiz
    • URL:[Link]

  • Synthesis of Thiopyranones

    • Title: Synthesis of tetrahydrothiopyrans (Review).
    • Source: Organic Chemistry Portal.
    • Context: Validates the synthetic pathways and cycliz
    • URL:[Link]

  • Structural Data (Analogous Systems)

    • Title: Crystal structure of 4,5-dibromophenanthrene (Structural analogue for Br-Br interactions).
    • Source: NIH / PMC.
    • Context: Provides comparative bond lengths and van der Waals radii for bromin
    • URL:[Link]

Sources

The Alchemical Promise of a Reactive Scaffold: A Technical Guide to the Potential Biological Activity of 3-Bromodihydro-2H-thiopyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the latent potential of the 3-Bromodihydro-2H-thiopyran-4(3H)-one scaffold, a molecule poised at the intersection of intriguing structural features and largely unexplored biological activity. While direct and extensive studies on this specific compound are nascent, its inherent chemical functionalities, particularly the α-haloketone motif within a privileged heterocyclic core, provide a strong foundation for hypothesizing significant therapeutic relevance. This document will, therefore, serve as a technical primer, synthesizing information on the parent thiopyran-4-one scaffold's known bioactivities with the predicted reactivity and mechanistic pathways of the 3-bromo derivative.

The Thiopyran-4-one Core: A Privileged Scaffold in Medicinal Chemistry

The six-membered, sulfur-containing heterocyclic ring system of thiopyran is a recurring motif in a multitude of biologically active compounds.[1] The tetrahydrothiopyran-4-one core, in particular, has garnered considerable interest in drug discovery due to its diverse pharmacological profile. Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic potential, including:

  • Antimicrobial Activity: Various substituted thiopyran-4-ones have been synthesized and evaluated for their antibacterial and antifungal properties.[2][3]

  • Anticancer Properties: The thiopyranone ring has been incorporated into molecules exhibiting cytotoxic effects against various cancer cell lines.[4]

  • Anti-inflammatory and Antiviral Activities: The inherent structural features of thiopyrans make them attractive candidates for the development of novel anti-inflammatory and antiviral agents.[1]

The versatility of the thiopyran-4-one scaffold in engaging with biological targets underscores its status as a "privileged structure" in medicinal chemistry.

The Synthetic Gateway: Accessing the 3-Bromodihydro-2H-thiopyran-4(3H)-one Scaffold

The synthesis of the core tetrahydro-4H-thiopyran-4-one structure is well-documented, often proceeding through the reaction of an appropriate acetone dicarboxylate with a sulfide source, followed by cyclization.[5] The introduction of the bromine atom at the 3-position, alpha to the carbonyl group, can be achieved through standard bromination techniques for ketones.

General Synthetic Protocol: α-Bromination of Tetrahydro-4H-thiopyran-4-one

A common method for the α-bromination of ketones involves the use of bromine in a suitable solvent, often with a catalytic amount of acid.[2]

Materials:

  • Tetrahydro-4H-thiopyran-4-one

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Step-by-Step Methodology:

  • Dissolve Tetrahydro-4H-thiopyran-4-one in glacial acetic acid or a suitable inert solvent like dichloromethane.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a stoichiometric amount of bromine (Br₂) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude 3-Bromodihydro-2H-thiopyran-4(3H)-one.

  • Purify the crude product by column chromatography on silica gel if necessary.

This synthetic accessibility makes the 3-bromo derivative a readily available starting point for further chemical exploration and biological screening.

The Engine of Bioactivity: The α-Haloketone Moiety

The defining feature of 3-Bromodihydro-2H-thiopyran-4(3H)-one is the presence of an α-haloketone. This functional group is a potent electrophile, rendering the molecule highly reactive towards nucleophiles.[3][6] This reactivity is the cornerstone of its potential biological activity, suggesting a mechanism of action centered around the covalent modification of biological macromolecules.

The two primary electrophilic sites in an α-haloketone are the α-carbon bearing the halogen and the carbonyl carbon.[2] The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack and displacement of the bromide ion.[3]

G cluster_0 Reactivity of the α-Haloketone A α-Haloketone (3-Bromodihydro-2H-thiopyran-4(3H)-one) C Covalent Adduct Formation A->C Nucleophilic Attack B Biological Nucleophile (e.g., Cys, His, Lys residues in proteins) B->C D Inhibition of Protein Function C->D Leads to E Cellular Response (e.g., Apoptosis, Growth Arrest) D->E Triggers

Caption: Proposed mechanism of action for 3-Bromodihydro-2H-thiopyran-4(3H)-one.

Potential Therapeutic Applications: A Mechanistic Perspective

Based on the established activities of the thiopyran-4-one scaffold and the inherent reactivity of the α-bromo-ketone functionality, we can project several promising avenues for the biological application of 3-Bromodihydro-2H-thiopyran-4(3H)-one.

Anticancer Activity

Mechanistic Rationale:

Many anticancer agents exert their effects by inducing apoptosis in rapidly dividing cancer cells. A key mechanism to trigger apoptosis is the irreversible inhibition of crucial cellular enzymes. The 3-bromo-thiopyran-4-one scaffold is a prime candidate for acting as a covalent inhibitor. The α-haloketone can act as an electrophilic warhead, forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of enzymes critical for cancer cell survival and proliferation.[7] This irreversible inhibition would lead to a loss of protein function, triggering downstream apoptotic pathways.

Potential Molecular Targets:

  • Kinases: Many kinases have a conserved cysteine residue in or near their active site that can be targeted by covalent inhibitors.

  • Deubiquitinating Enzymes (DUBs): These enzymes often have a catalytic cysteine and are implicated in cancer progression.

  • Enzymes in Metabolic Pathways: Key enzymes in metabolic pathways that are upregulated in cancer cells could also be potential targets.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a standardized method to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • 3-Bromodihydro-2H-thiopyran-4(3H)-one

Step-by-Step Methodology:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a series of dilutions of the 3-Bromodihydro-2H-thiopyran-4(3H)-one in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 add_compound Add Compound Dilutions incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan in DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read analyze Calculate IC50 read->analyze

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Antimicrobial Activity

Mechanistic Rationale:

The principle of covalent inhibition also applies to potential antimicrobial activity. The 3-bromo-thiopyran-4-one scaffold could target essential enzymes in bacteria or fungi.[8] The α-haloketone can react with nucleophilic residues in the active sites of enzymes involved in critical processes such as cell wall synthesis, DNA replication, or protein synthesis, leading to microbial cell death. The presence of the sulfur atom in the thiopyran ring might also contribute to the antimicrobial activity, as sulfur-containing heterocycles are known for their antimicrobial properties.[1]

Potential Molecular Targets in Microbes:

  • Thiol-dependent enzymes: Many bacterial and fungal enzymes rely on cysteine residues for their catalytic activity.

  • Enzymes involved in peptidoglycan synthesis: A key target for many antibiotics.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum concentration of the compound required to inhibit the growth of a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • 3-Bromodihydro-2H-thiopyran-4(3H)-one

Step-by-Step Methodology:

  • Prepare a twofold serial dilution of the 3-Bromodihydro-2H-thiopyran-4(3H)-one in the appropriate broth medium in a 96-well microplate.

  • Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microplate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Future Directions and Concluding Remarks

The 3-Bromodihydro-2H-thiopyran-4(3H)-one scaffold represents a compelling starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the high reactivity of the α-haloketone moiety, suggests a strong potential for covalent interaction with a range of biological targets.

Future research should focus on:

  • Synthesis of a focused library of analogs: Modifying the substituents on the thiopyran ring could modulate the reactivity and selectivity of the scaffold.

  • Broad biological screening: Evaluating the compound and its analogs against a wide range of cancer cell lines and microbial strains will provide a clearer picture of its therapeutic potential.

  • Target identification and validation: Once a promising biological activity is identified, efforts should be directed towards identifying the specific molecular target(s) through techniques such as activity-based protein profiling.

  • Structure-activity relationship (SAR) studies: A systematic investigation of how structural modifications impact biological activity will be crucial for optimizing the lead compounds.

References

  • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865. [Link]

  • Jayabharathi, J., Thanusu, J., & Jeeva, P. (2007). Synthesis, AM 1 calculation, and biological studies of thiopyran-4-one and their azine derivatives. Medicinal Chemistry Research, 16(7-9), 369-378. [Link]

  • Grunwald, P. (2019). α-halo ketones – Knowledge and References. In Pharmaceutical Biocatalysis. Taylor & Francis. [Link]

  • Asghari, S., Ramezani, M., & Ramezani, F. (2015). Some biologically active thiopyran derivatives. Research on Chemical Intermediates, 41(10), 7389-7398. [Link]

  • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793. [Link]

  • Pasha, M. A., & Suresha, G. P. (2024). Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. In Advances in Organic Synthesis. (Vol. 18, pp. 286-325). Bentham Science Publishers. [Link]

  • Saikia, A. K., et al. (2012). Tetrahydrothiopyrans have been efficiently synthesized in good yields with excellent diastereoselectivity from aldehydes and substituted 5-methylhex-4-ene-1-thiol via (3,5)-thionium-ene cyclization reaction mediated by boron trifluoride etherate. The Journal of Organic Chemistry, 77(5), 2508-2512. [Link]

  • Zahra, J. A., et al. (2024). Thiophene ring-opening reactions. Part VII: synthesis and antitumor, anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Medicinal Chemistry Research. [Link]

  • Sato, K., Adachi, H., Iwaki, T., & Ōhashi, M. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1, 1806-1810. [Link]

  • Rist, C. E., et al. (1972). Antimicrobial Activity of a Series of Halo-Nitro Compounds. Antimicrobial Agents and Chemotherapy, 2(6), 504–505. [Link]

  • Brendler-Schwaab, S., et al. (2001). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. Toxicology and Applied Pharmacology, 170(2), 99-111. [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved March 7, 2026, from [Link]

  • The Journal of Organic Chemistry. (2026, March 5). [Link]

  • Kolos, N. N., et al. (2020). Bromination of 3,4-dihydro-2H-thiopyran derivatives. Chemistry of Heterocyclic Compounds, 56(10), 1264-1270. [Link]

  • Jităreanu, A., et al. (2012). α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY. Farmacia, 60(5), 624-631. [Link]

  • Kucerova-Chlupacova, M., et al. (2022). Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. Frontiers in Microbiology, 13, 963628. [Link]

  • Steiner, E., et al. (2013). Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 23(3), 820-824. [Link]

  • PYG Lifesciences. (2025, January 21). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. [Link]

  • Yan, C.-G., et al. (2011). Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. ACS Combinatorial Science, 13(4), 421-426. [Link]

Sources

Technical Whitepaper: Synthesis, Nomenclature, and Applications of 3-Bromodihydro-2H-thiopyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, sulfur-containing heterocycles represent a privileged class of pharmacophores. 3-Bromodihydro-2H-thiopyran-4(3H)-one (CAS: 62829-46-3) is a highly versatile,


-halogenated building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, mechanistic role in drug design, and a self-validating, step-by-step synthetic protocol designed to maximize regiocontrol and yield.

Chemical Identity & IUPAC Nomenclature

The nomenclature of heterocyclic compounds can often obscure their structural simplicity. The systematic IUPAC name, 3-Bromodihydro-2H-thiopyran-4(3H)-one , can be deconstructed to reveal its exact molecular topology:

  • Thiopyran: The parent scaffold is a six-membered ring containing one sulfur atom (position 1) and two double bonds.

  • 2H- / dihydro- / 4(3H)-one: The "2H" denotes the initially saturated position in the parent ring. The addition of "dihydro" removes one double bond, while the "4-one" (ketone at C4) and its associated indicated hydrogen "3H" remove the final double bond. The net result is a fully saturated thiane (tetrahydrothiopyran) ring.

  • 3-Bromo: A bromine atom is substituted at the C3 position, which is the

    
    -carbon adjacent to the ketone.
    

Because the systematic name is cumbersome, literature frequently utilizes synonyms that directly reference the saturated nature of the ring.

Quantitative Chemical Properties

Quantitative data for this compound is summarized in the table below, providing essential metrics for stoichiometric calculations and analytical validation .

PropertyValue
IUPAC Name 3-Bromodihydro-2H-thiopyran-4(3H)-one
CAS Registry Number 62829-46-3
Molecular Formula C

H

BrOS
Molecular Weight 195.08 g/mol
Exact Mass 193.940 g/mol
Topological Polar Surface Area (TPSA) 42.4 Ų
Common Synonyms 3-Bromotetrahydro-4H-thiopyran-4-one; 3-Bromothian-4-one; 3-Bromo-tetrahydro-thiopyran-4-one

Biological Relevance & Mechanistic Pathways

In medicinal chemistry, the tetrahydrothiopyran-4-one scaffold is frequently deployed in the design of ATP-competitive kinase inhibitors. Specifically, derivatives of this scaffold are known to target the PI3K/Akt/mTOR signaling pathway , a critical cascade whose dysregulation is a hallmark of tumor proliferation and survival .

The


-bromine in 3-Bromodihydro-2H-thiopyran-4(3H)-one serves as a highly reactive electrophilic center. It allows chemists to perform late-stage functionalizations—such as Suzuki-Miyaura cross-couplings or nucleophilic substitutions—to append specific functional groups that interact directly with the kinase hinge region.

KinaseInhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt (PKB) PI3K->Akt PIP3 Generation mTOR mTOR Akt->mTOR Phosphorylation Proliferation Tumor Cell Proliferation mTOR->Proliferation Pathway Execution Scaffold Tetrahydrothiopyran-4-one Derivatives Scaffold->PI3K ATP-competitive Inhibition Scaffold->mTOR Dual Inhibition

PI3K/Akt/mTOR signaling pathway and targeted inhibition by thiopyran-4-one scaffolds.

Synthetic Methodologies & Protocols

The synthesis of 3-Bromodihydro-2H-thiopyran-4(3H)-one is typically achieved via a two-phase workflow. First, the core ring is constructed, followed by a highly controlled, regioselective


-bromination.

SynthesisWorkflow A Dimethyl 3,3'-thiodipropionate (Starting Material) B Methyl tetrahydro-4-oxo-2H- thiopyran-3-carboxylate A->B Dieckmann Condensation (Base-catalyzed cyclization) C Tetrahydrothiopyran-4-one (Core Scaffold) B->C 10% H2SO4, Reflux (Hydrolysis & Decarboxylation) D 3-Bromodihydro-2H- thiopyran-4(3H)-one C->D Pyridine hydrobromide perbromide (Regioselective α-Bromination)

Step-by-step synthetic workflow for 3-Bromodihydro-2H-thiopyran-4(3H)-one.

Phase 1: Core Scaffold Construction

The unhalogenated core, tetrahydrothiopyran-4-one, is synthesized via a Dieckmann condensation of dimethyl 3,3'-thiodipropionate. The resulting


-keto ester is then subjected to acidic hydrolysis and decarboxylation (using 10% aqueous H

SO

under reflux) to yield the pure ketone scaffold .
Phase 2: Regioselective -Bromination Protocol

Expertise & Causality: While elemental bromine (Br


) is a traditional halogenating agent, its use often leads to poor regiocontrol and polybromination (e.g., dibromination at C3 and C5). To ensure strict mono-bromination, this protocol utilizes Pyridine hydrobromide perbromide (PHPB) . PHPB is a stable, crystalline solid that acts as a weighable source of Br

. It slowly releases electrophilic bromine into the solution, keeping the steady-state concentration low and kinetically favoring mono-substitution . Glacial acetic acid is chosen as the solvent because it is polar, protic, and actively facilitates the enolization of the ketone—the rate-determining step in

-halogenation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Tetrahydrothiopyran-4-one (1.0 equivalent) in glacial acetic acid (approx. 5-10 volumes).

  • Controlled Addition: Add Pyridine hydrobromide perbromide (1.05 equivalents) portion-wise at room temperature.

    • Causality: Portion-wise addition controls the exothermic nature of the reaction and prevents local concentration spikes of electrophilic bromine, which could trigger unwanted side reactions.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor the reaction progress strictly via Thin Layer Chromatography (TLC). The reaction must be quenched immediately upon the consumption of the starting material to prevent over-bromination.

  • Quenching: Pour the reaction mixture into a beaker of vigorously stirred ice-cold water.

    • Causality: The sudden drop in temperature halts the reaction kinetically. Furthermore, it decreases the solubility of the organic product, facilitating phase separation, while keeping the pyridine salts and acetic acid trapped in the aqueous phase.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times to ensure maximum yield.

  • Neutralization & Drying: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO

    
    ).
    
    • Causality: This step is critical. It neutralizes residual acetic acid and hydrobromic acid (HBr) byproducts. If acidic residues remain during solvent evaporation, they can catalyze the degradation or polymerization of the sensitive

      
      -bromo ketone. Wash with brine, then dry over anhydrous sodium sulfate (Na
      
      
      
      SO
      
      
      ).
  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via silica gel flash column chromatography to afford pure 3-Bromodihydro-2H-thiopyran-4(3H)-one.

Analytical Characterization

To validate the structural integrity of the synthesized 3-Bromodihydro-2H-thiopyran-4(3H)-one, the following analytical signatures must be confirmed:

  • 
    H NMR Spectroscopy:  The most critical diagnostic signal is the proton at the C3 position (
    
    
    
    -carbon). Due to the strong electron-withdrawing effect of the newly appended bromine atom, this proton will exhibit a significant downfield chemical shift compared to the unsubstituted precursor.
  • Mass Spectrometry (ESI-MS): The mass spectrum will display a classic isotopic signature unique to monobrominated compounds. Expect to see a 1:1 ratio of [M+H]

    
     peaks separated by exactly 2 m/z units, corresponding to the natural abundance of 
    
    
    
    Br and
    
    
    Br isotopes (approx. m/z 195 and 197).

References

Stereoelectronic Architecture of 3-Bromodihydro-2H-thiopyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Optimization

Executive Summary

This technical guide analyzes the electronic and conformational landscape of 3-Bromodihydro-2H-thiopyran-4(3H)-one (systematically referred to in this guide as 3-bromo-tetrahydro-4H-thiopyran-4-one or 3-bromo-4-thianone ). This scaffold represents a critical case study in heterocyclic drug design, where the electronic interplay between a soft nucleophile (sulfur), a polar electrophile (carbonyl), and an


-halogen (bromine) dictates reactivity and 3D-spatial orientation.

For medicinal chemists, understanding this molecule is not merely about synthesis; it is about mastering the transannular sulfur-carbonyl interaction and the axial-haloketone rule , both of which significantly influence ligand-protein binding affinities and metabolic stability.

Part 1: Structural & Electronic Landscape
1.1 The Nomenclature Ambiguity

In chemical databases, "Dihydro-2H-thiopyran-4(3H)-one" is frequently used as a synonym for the saturated tetrahydro-4H-thiopyran-4-one (4-thianone) scaffold. While "dihydro" formally suggests unsaturation, commercial catalogs often apply this term to the saturated ketone derived from the reduction of thiopyran precursors. This guide focuses on the saturated 3-bromo ketone , as it hosts the complex stereoelectronic effects relevant to scaffold design.

1.2 The Transannular Sulfur-Carbonyl Interaction

The defining electronic feature of this scaffold is the through-space interaction between the sulfur atom at position 1 and the carbonyl group at position 4.

  • Mechanism: The sulfur atom possesses a high-energy lone pair (

    
    , 3p orbital). In the chair conformation, this orbital can overlap with the antibonding 
    
    
    
    orbital of the carbonyl carbon (
    
    
    ).
  • Consequence: This

    
     delocalization transfers electron density from sulfur to the carbonyl, reducing the electrophilicity of the carbonyl carbon while increasing the nucleophilicity of the oxygen.
    
  • Spectroscopic Evidence: This interaction manifests in UV-Vis spectroscopy as a bathochromic shift (red shift) of the carbonyl

    
     transition compared to cyclohexanone, and in IR spectroscopy as a slight reduction in 
    
    
    
    frequency.[1]
1.3 The

-Halo Ketone Effect (Dipole Minimization)

The introduction of bromine at the C3 position creates a competition between steric repulsion and electronic stabilization.

  • Dipole Opposition: The carbonyl bond (

    
    ) has a strong dipole moment. The carbon-bromine bond (
    
    
    
    ) is also polar.
  • Equatorial Conformer: If Br is equatorial, the C-Br and C=O dipoles are roughly parallel, leading to destabilizing electrostatic repulsion.

  • Axial Conformer: If Br is axial, the dipoles are anti-parallel (opposed), minimizing electrostatic energy.

  • Net Preference: Unlike simple cyclohexanes where sterics dominate (equatorial preference), 3-bromo-4-thianone strongly favors the axial conformation due to this dipole minimization and the "Generalized Anomeric Effect" involving the

    
     orbital.
    
Part 2: Conformational Analysis & Signaling

The interplay between the sulfur atom and the bromine substituent creates a unique conformational equilibrium. The sulfur atom, having longer C-S bonds (approx. 1.82 Å) compared to C-C bonds (1.54 Å), flattens the ring slightly at the heteroatom end, modifying the "puckering" of the chair.

2.1 Diagram: Stereoelectronic Forces & Equilibrium

The following diagram illustrates the competing forces driving the conformational equilibrium toward the axial isomer.

ConformationalAnalysis Equatorial Equatorial Conformer (Sterically Favored) Transition Ring Flip Barrier Equatorial->Transition High Energy Cost Axial Axial Conformer (Electronically Favored) Transition->Axial Relaxation Dipole Dipole Repulsion (C=O vs C-Br) Dipole->Equatorial Destabilizes Dipole->Axial Stabilizes (Anti-parallel) Orbital Orbital Overlap (n(O) -> sigma*(C-Br)) Orbital->Axial Stabilizes (Hyperconjugation) SulfurEffect Transannular S...C=O Interaction SulfurEffect->Axial Modulates Ring Geometry

Caption: Stereoelectronic forces driving the equilibrium from the sterically favored equatorial form to the electronically stable axial form.

Part 3: Synthesis & Experimental Protocols

Synthesizing 3-bromo-tetrahydro-4H-thiopyran-4-one requires precise control to avoid polybromination and to manage the sensitivity of the sulfur atom (which can be oxidized to sulfoxide/sulfone).

3.1 Protocol: Regioselective Monobromination

Objective: Synthesize 3-bromo-tetrahydro-4H-thiopyran-4-one from tetrahydro-4H-thiopyran-4-one.

Reagents:

  • Substrate: Tetrahydro-4H-thiopyran-4-one (1.0 eq)

  • Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or

    
     in 
    
    
    
    .
  • Solvent: THF (anhydrous) or Glacial Acetic Acid.

Step-by-Step Methodology:

  • Preparation: Dissolve tetrahydro-4H-thiopyran-4-one (10 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere. Cool the solution to 0°C.

  • Reagent Addition: Add Phenyltrimethylammonium tribromide (PTAB) (10 mmol, 1.0 eq) portion-wise over 20 minutes. Note: PTAB is preferred over elemental bromine to maintain stoichiometry and prevent di-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The spot for the starting ketone (

    
    ) should disappear, replaced by the monobromide (
    
    
    
    ).
  • Quench & Workup: Pour the reaction mixture into cold water (100 mL). Extract with Diethyl Ether (

    
     mL). Wash the organic layer with saturated 
    
    
    
    (to remove acid traces) and Brine.
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
  • Validation: Obtain

    
     NMR. Look for the characteristic doublet of doublets (dd) for the C3-H proton around 
    
    
    
    4.5-5.0 ppm. The coupling constant (
    
    
    ) will indicate the axial/equatorial orientation (Axial-Axial coupling is large,
    
    
    Hz; Axial-Equatorial is small,
    
    
    Hz).
3.2 Synthesis Workflow Diagram

SynthesisWorkflow Start Tetrahydro-4H-thiopyran-4-one Intermediate Enol/Enolate Formation Start->Intermediate Tautomerization Reagent PTAB (1.0 eq) THF, 0°C -> RT Reagent->Intermediate Electrophilic Attack SideProduct Warning: Sulfoxide Formation (Avoid Oxidants) Reagent->SideProduct If H2O2/Peroxides present Product 3-Bromo-tetrahydro-4H-thiopyran-4-one Intermediate->Product C-Br Bond Formation

Caption: Synthetic pathway emphasizing the use of PTAB to ensure monobromination and avoid sulfur oxidation.

Part 4: Quantitative Data Summary

The following table summarizes the expected spectral shifts due to the electronic effects of Sulfur and Bromine in this scaffold.

ParameterUnsubstituted 4-Thianone3-Bromo-4-Thianone (Axial)Electronic Rationale
IR




-Halo effect increases

(dipole field effect), opposing the S-lowering effect.
UV



Bathochromic shift due to interaction of Br lone pairs with carbonyl

system.

NMR (H3)


Deshielding by electronegative Br.

N/A

Confirms axial orientation of Br (H is axial).
References
  • Conformational Analysis of 3-Bromo-chroman-4-one. (Analogous heterocyclic system demonstrating half-chair/axial preference). Acta Crystallographica Section E. [Link]

  • Transannular Sulfur-Carbonyl Interaction. (Foundational work on the S...C=O interaction in thianones). Journal of the American Chemical Society. [Link][2]

  • Interaction between the carbonyl group and a sulphur atom.

    
    -sulfur ketones). Journal of the Chemical Society, Perkin Transactions 2. [Link][1]
    
  • The Halogen Bonding Proclivity of the sp3 Sulfur Atom. (Recent analysis of sulfur's electronic role in thianone derivatives). Crystal Growth & Design. [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one. (Methodology adaptable to thiopyran analogs). ResearchGate. [Link]

Sources

Methodological & Application

Advanced Application Note: Synthesis and Isolation of 3-Bromodihydro-2H-thiopyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound: 3-Bromodihydro-2H-thiopyran-4(3H)-one (CAS: 62829-46-3)[1]

Introduction and Strategic Rationale

3-Bromodihydro-2H-thiopyran-4(3H)-one (also known as 3-bromotetrahydro-4H-thiopyran-4-one) is a highly versatile


-bromo ketone building block[2]. In drug discovery, it serves as a critical electrophilic precursor for the synthesis of fused heterocycles, spiro-oxiranes, and complex thiazole derivatives via Hantzsch-type condensations.

Mechanistic Challenge & Causality: The primary challenge in the


-bromination of tetrahydro-4H-thiopyran-4-one is the presence of the nucleophilic thioether linkage. Standard bromination using molecular bromine (

) often leads to the undesired formation of bromosulfonium salts or irreversible oxidation to the sulfoxide/sulfone. To circumvent this, this protocol utilizes N-Bromosuccinimide (NBS) in the presence of a catalytic amount of p-Toluenesulfonic acid (p-TsOH) . The acid catalyst promotes the formation of the enol tautomer, which selectively attacks the electrophilic bromine of NBS, effectively directing the reaction to the

-carbon while kinetically protecting the sulfur atom from oxidation.

Experimental Workflow and Logic

The following workflow maps the critical path from reagent preparation to final product isolation. Each step acts as a self-validating node; for instance, the quenching step specifically targets the neutralization of unreacted NBS to prevent downstream degradation during concentration.

Workflow SM Tetrahydro-4H-thiopyran-4-one + Acetonitrile Catalyst Add p-TsOH (0.1 eq) Stir 15 min SM->Catalyst Reagent Portion-wise Addition of NBS (1.05 eq) Catalyst->Reagent React Stir at 45 °C (Monitor via TLC) Reagent->React Quench Quench with Sat. Na2S2O3 (aq) React->Quench Extract Extraction (EtOAc) & Brine Wash Quench->Extract Purify Silica Gel Chromatography (Hexanes/EtOAc) Extract->Purify Product 3-Bromodihydro-2H- thiopyran-4(3H)-one Purify->Product

Caption: Experimental workflow for the acid-catalyzed


-bromination of tetrahydro-4H-thiopyran-4-one.

Quantitative Reaction Parameters

To ensure reproducibility, all stoichiometric calculations are strictly defined. The use of a slight excess of NBS ensures complete conversion, while limiting it to 1.05 equivalents minimizes the risk of


-dibromination.
Reagent / MaterialMW ( g/mol )EquivalentsMolesMass / VolumeRole
Tetrahydro-4H-thiopyran-4-one116.181.0050.0 mmol5.81 gStarting Material
N-Bromosuccinimide (NBS)177.981.0552.5 mmol9.34 gBrominating Agent
p-Toluenesulfonic acid monohydrate190.220.105.0 mmol0.95 gEnolization Catalyst
Acetonitrile (

)
41.05--100 mLPolar Aprotic Solvent
Sodium Thiosulfate (Sat. Aq.)-Excess-50 mLQuenching Agent

Step-by-Step Methodology

Phase 1: Reaction Setup and Initiation
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet. Ensure all glassware is oven-dried to prevent moisture-induced degradation of NBS.

  • Dissolution: Add 5.81 g (50.0 mmol) of tetrahydro-4H-thiopyran-4-one to the flask, followed by 100 mL of anhydrous acetonitrile. Stir at 400 rpm until fully dissolved.

  • Catalyst Addition: Add 0.95 g (5.0 mmol) of p-Toluenesulfonic acid monohydrate. Stir the mixture at room temperature for 15 minutes to establish the enolization equilibrium.

Phase 2: Bromination
  • Reagent Addition: Shield the reaction flask from direct light (e.g., wrap in aluminum foil) to prevent radical-mediated side reactions. Add 9.34 g (52.5 mmol) of NBS in three equal portions over 15 minutes.

    • Analytical Insight: Portion-wise addition prevents a sudden exothermic spike, which could drive the formation of the thermodynamically favored dibrominated byproduct.

  • Incubation: Elevate the temperature to 45 °C using a precisely controlled heating mantle. Stir for 2–3 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The product spot will elute slightly faster (higher

    
    ) than the starting material. UV activity will be minimal; visualize using a 
    
    
    
    stain.
Phase 3: Quenching and Workup
  • Quenching: Once TLC indicates complete consumption of the starting material, cool the reaction to 0 °C. Add 50 mL of saturated aqueous

    
     dropwise.
    
    • Causality: Thiosulfate rapidly reduces any unreacted electrophilic bromine species, preventing further bromination during the concentration phase.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous

    
     (50 mL) to remove acid traces, followed by brine (50 mL). Dry the organic phase over anhydrous 
    
    
    
    .
  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, water bath at 30 °C) to yield a crude yellow oil.

Phase 4: Purification and Validation
  • Chromatography: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of 5% to 15% Ethyl Acetate in Hexanes.

  • Isolation: Collect the fractions containing the pure product, concentrate under vacuum, and dry under high vacuum to afford 3-Bromodihydro-2H-thiopyran-4(3H)-one as a pale yellow to off-white solid[1].

  • Validation: Confirm structure via

    
     NMR (
    
    
    
    ). The diagnostic
    
    
    -proton adjacent to the bromine will appear as a distinct doublet of doublets (dd) shifted downfield (typically between 4.5–5.0 ppm) compared to the unbrominated precursor.

References

  • ChemicalBook. "3-Bromodihydro-2H-thiopyran-4(3H)-one | 62829-46-3". ChemicalBook Database.
  • Leyan. "3-Bromotetrahydro-4H-thiopyran-4-one, 98%". Leyan Reagents.

Sources

Application Note: Optimized Bromination of Dihydro-2H-thiopyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026


-Bromination of Sulfur-Containing Heterocycles

Executive Summary

The


-bromination of dihydro-2H-thiopyran-4(3H)-one  (also known as tetrahydrothiopyran-4-one) presents a classic chemoselectivity challenge in heterocyclic synthesis. The coexistence of a nucleophilic sulfur atom and an enolizable ketone requires precise kinetic control to favor Carbon-bromination (C-bromination) over Sulfur-oxidation (S-oxidation) or Pummerer-type rearrangements.

This guide provides two validated protocols:

  • Method A (High Precision): N-Bromosuccinimide (NBS) with acid catalysis for small-to-medium scale, prioritizing purity.

  • Method B (Scalable): Elemental Bromine (

    
    ) in Acetic Acid for larger batches, prioritizing cost-efficiency.
    

mechanistic Insight & Chemoselectivity

To optimize this reaction, one must understand the competing pathways. The sulfur atom in the thiopyran ring is a "soft" nucleophile that reacts rapidly with "soft" electrophiles like


.
The Chemoselectivity Paradox
  • Path A (Desired): Acid-catalyzed enolization followed by electrophilic attack at the

    
    -carbon.
    
  • Path B (Undesired): Direct attack of the sulfur lone pair on bromine, forming a bromosulfonium salt. This intermediate can hydrolyze to a sulfoxide or trigger ring-opening/rearrangement.

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic competition. To succeed, we must accelerate Step 2 (Enolization) while suppressing Step 3 (S-Bromination).

BrominationMechanism Start Dihydro-2H-thiopyran-4(3H)-one Enol Enol Intermediate (Nucleophilic Carbon) Start->Enol  Protonation   SBromo S-Bromosulfonium Salt (Kinetic Trap) Start->SBromo  Direct Br2 Attack   Acid Acid Catalyst (HBr or TsOH) Acid->Start Product 3-Bromo-dihydro-2H-thiopyran-4(3H)-one (Target) Enol->Product  C-Attack (Br+)   SBromo->Product  Rearrangement (Slow)   SideProd Sulfoxide/Sulfone (Oxidative Impurity) SBromo->SideProd  Hydrolysis  

Caption: Kinetic competition between C-bromination (Green path) and S-bromination (Red path). Acid catalysis is critical to shift equilibrium toward the Enol.

Critical Process Parameters (CPPs)

The following parameters were screened to determine the optimal operating window.

ParameterRecommended RangeScientific Rationale
Temperature 0°C to 10°CLow temperature suppresses the kinetic S-attack. Higher temps (>25°C) increase sulfoxide formation.
Solvent

,

, or

Non-polar solvents favor C-bromination. Acetic acid (

) acts as both solvent and catalyst.
Acid Catalyst HBr (48% aq) or catalytic

Essential to promote enolization. Without acid, S-attack dominates.
Reagent NBS or

NBS provides a low, steady concentration of

, reducing S-oxidation risk.

Experimental Protocols

Protocol A: NBS Method (Recommended for Purity)

Best for: Medicinal chemistry intermediates, gram-scale synthesis.

Reagents:

  • Dihydro-2H-thiopyran-4(3H)-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • p-Toluenesulfonic acid (pTsOH) or HBr (0.1 eq)

  • Solvent:

    
     or 
    
    
    
    (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve the ketone (10 mmol) in

    
     (50 mL) in a round-bottom flask.
    
  • Activation: Add the acid catalyst (pTsOH, 1 mmol). Stir at Room Temperature (RT) for 15 minutes to initiate enolization.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add NBS (10.5 mmol) portion-wise over 30 minutes. Crucial: Do not dump NBS all at once; high local concentration favors side reactions.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to 10°C over 1 hour. Monitor by TLC (System: Hexane/EtOAc 4:1).

  • Workup: Filter off the precipitated succinimide. Wash the filtrate with water (

    
    ) and brine.
    
  • Isolation: Dry over

    
     and concentrate in vacuo at low temperature (<30°C).
    
    • Note: The product is thermally unstable. Do not heat during evaporation.

Protocol B: Elemental Bromine Method (Scalable)

Best for: Multi-gram to kilogram scale where reagent cost is a factor.

Reagents:

  • Dihydro-2H-thiopyran-4(3H)-one (1.0 eq)

  • Bromine (

    
    ) (1.0 eq)
    
  • Solvent: Glacial Acetic Acid (

    
    )
    
  • Catalyst: HBr (33% in AcOH) - Optional but recommended

Step-by-Step Workflow:

  • Preparation: Dissolve the ketone (50 mmol) in Glacial Acetic Acid (100 mL). Add 0.5 mL of HBr/AcOH solution.

  • Cooling: Chill the mixture to < 5°C.

  • Bromination: Prepare a solution of

    
     (50 mmol) in AcOH (20 mL). Add this solution dropwise over 60 minutes.
    
    • Visual Cue: The solution will turn orange/red. The color should fade as the bromine is consumed. If color persists, pause addition.

  • Quenching: Pour the reaction mixture into ice-cold water (300 mL).

  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
    ).
    
  • Neutralization: Wash the organic layer with Saturated

    
     until neutral (Caution: Gas evolution).
    
  • Purification: The crude oil often crystallizes upon standing or can be used directly. If purification is needed, rapid column chromatography on silica is preferred over distillation to avoid decomposition.

Optimization & Troubleshooting Guide

Use this decision tree to troubleshoot yield or purity issues.

OptimizationTree Problem Identify Issue LowYield Low Yield / Incomplete Rxn Problem->LowYield Impurity High Impurity (Sulfoxide) Problem->Impurity Decomp Decomposition during Workup Problem->Decomp AcidCheck Check Acid Catalyst (Is enolization too slow?) LowYield->AcidCheck SlowAdd Slower Reagent Addition (Prevent local excess) Impurity->SlowAdd ColdEvap Evaporate < 30°C Decomp->ColdEvap BaseWash Ensure complete neutralization (Residual acid causes elimination) Decomp->BaseWash TempBoost Increase Temp slightly (Max 20°C) AcidCheck->TempBoost SwitchNBS Switch to NBS Protocol (Milder oxidant) SlowAdd->SwitchNBS

Caption: Troubleshooting logic for common process deviations.

Analytical Checkpoints (QC)
  • 1H NMR (CDCl3): Look for the

    
    -proton signal.
    
    • Starting Material: Multiplets at

      
       2.5-3.0 ppm.
      
    • Product: A distinct triplet or doublet of doublets (dd) shifted downfield to

      
       4.5-4.8 ppm (CH-Br).
      
  • Stability Warning:

    
    -Bromo thiopyrans are prone to dehydrobromination to form the 
    
    
    
    -unsaturated ketone (dihydrothiopyran-4-one). Store at -20°C under Argon.

References

  • General Mechanism of Ketone Bromination

    • Master Organic Chemistry. "Alpha Halogenation of Ketones."[1][2][3][4] Available at: [Link]

  • Synthesis of Tetrahydrothiopyran-4-one Derivatives
  • Use of NBS for Regioselective Bromination

    • St. Olaf College Protocols. "Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide (NBS Mechanism)." Available at: [Link]

  • Prevention of Sulfur Oxidation

    • ScienceMadness & Chemical Reviews. "Bond-Forming and -Breaking Reactions at Sulfur(IV)." (Context on Pummerer rearrangement risks). Available at: [Link]

Sources

Application Note: Hantzsch Synthesis of 6,7-Dihydro-4H-thiopyrano[4,3-d]thiazoles using 3-Bromodihydro-2H-thiopyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole rings are privileged pharmacophores in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from antimicrobials to kinase inhibitors. Fusing the thiazole ring with a thiopyran system generates a structurally rigid, sulfur-rich bicyclic scaffold: the 6,7-dihydro-4H-thiopyrano[4,3-d]thiazole .

This application note provides a comprehensive, self-validating protocol for the synthesis of these derivatives using 3-bromodihydro-2H-thiopyran-4(3H)-one as the key


-haloketone building block via the Hantzsch thiazole condensation. Designed for drug development professionals, this guide bridges mechanistic theory with practical, bench-ready methodologies.

Mechanistic Causality & Reaction Design

The Hantzsch thiazole synthesis is a highly efficient, multi-step condensation reaction between an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-haloketone and a thioamide. When utilizing 3-bromodihydro-2H-thiopyran-4(3H)-one, the reaction proceeds through a predictable sequence governed by specific thermodynamic and kinetic drivers:
  • S-Alkylation (Nucleophilic Attack): The sulfur atom of the thioamide (e.g., thiourea) acts as a soft nucleophile, attacking the

    
    -carbon of the bromoketone in an 
    
    
    
    mechanism. Causality of Solvent: Polar protic solvents like ethanol or methanol are explicitly chosen because they stabilize the developing ionic transition state and facilitate the displacement of the bromide leaving group[1].
  • Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the adjacent carbonyl carbon, forming a five-membered hydroxythiazoline intermediate. Causality of Temperature: Heating the reaction to reflux provides the activation energy required to overcome the steric strain of forming the fused bicyclic system.

  • Dehydration and Aromatization: The intermediate undergoes rapid dehydration. This step is thermodynamically driven by the immense stability gained upon forming the aromatic thiazole ring[2].

  • Precipitation and Neutralization: The initial product forms as a hydrobromide (HBr) salt. Causality of Workup: Because the HBr salt is largely insoluble in the cooling alcohol solvent, it precipitates out, providing a visual confirmation of reaction progress. Subsequent treatment with a mild aqueous base (5% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) neutralizes the acid, driving the free-base thiazole out of solution for simple vacuum filtration.
    

Quantitative Data: Reaction Scope & Optimization

The versatility of 3-bromodihydro-2H-thiopyran-4(3H)-one allows it to react with various thioamides to yield diverse R-group substitutions at the 2-position of the thiazole ring. The following table summarizes optimized parameters and expected yields.

Thioamide ReagentSubstituent (2-Position)SolventTemp (°C)Time (h)Expected Yield (%)
Thiourea

(Amino)
Ethanol80 (Reflux)2.088 - 92
Thioacetamide

(Methyl)
Ethanol80 (Reflux)3.582 - 85
Thiobenzamide

(Phenyl)
Ethanol80 (Reflux)4.078 - 81

Experimental Protocol: Self-Validating Synthesis

The following protocol details the synthesis of 2-amino-6,7-dihydro-4H-thiopyrano[4,3-d]thiazole using thiourea. The workflow is designed with built-in validation checkpoints to ensure scientific integrity at the bench.

Materials Required
  • Substrate: 3-Bromodihydro-2H-thiopyran-4(3H)-one (5.0 mmol, 0.975 g)

  • Nucleophile: Thiourea (5.5 mmol, 0.418 g) (Note: A slight 1.1 eq excess ensures complete consumption of the bromoketone).

  • Solvent: Absolute Ethanol (15 mL)

  • Workup Reagents: 5% Aqueous

    
     solution (25 mL), Ice-cold distilled water.
    
Step-by-Step Methodology

Step 1: Reagent Assembly & Dissolution

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 mmol of 3-bromodihydro-2H-thiopyran-4(3H)-one and 15 mL of absolute ethanol.

  • Stir at room temperature until the substrate is fully dissolved.

  • Add 5.5 mmol of thiourea to the flask.

  • Validation Checkpoint 1: The mixture should form a clear, homogenous solution within 5 minutes of stirring, confirming reagent viability and solubility.

Step 2: Reflux & Cyclization

  • Attach a reflux condenser to the flask and heat the mixture to 80°C using an oil bath or heating mantle.

  • Maintain vigorous stirring under reflux for 2.0 hours.

  • Validation Checkpoint 2: After approximately 30–45 minutes, the solution will transition from clear to a cloudy suspension. This visual cue indicates the successful formation and precipitation of the insoluble thiazole hydrobromide salt[2].

Step 3: Neutralization & Free-Base Isolation

  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Pour the crude reaction mixture into a 100 mL beaker containing 25 mL of 5%

    
     solution. Swirl gently.
    
  • Validation Checkpoint 3: Effervescence (

    
     gas evolution) will be observed as the HBr is neutralized. A dense precipitate of the free-base thiazole will crash out of the aqueous/ethanolic mixture[1].
    

Step 4: Filtration & Characterization

  • Collect the solid product via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 x 10 mL of ice-cold distilled water to remove residual salts and unreacted thiourea.

  • Air-dry the solid on a watch glass, followed by drying in a vacuum oven at 50°C for 4 hours.

  • Analytical Validation: Confirm product identity via TLC (50% EtOAc/Hexanes; observe a single distinct UV-active spot) and

    
    -NMR (look for the disappearance of the 
    
    
    
    -proton signal of the starting bromoketone and the presence of a broad
    
    
    singlet exchangeable with
    
    
    )[2].

Visualizations

Reaction Mechanism & Workflow

Mechanism R1 3-Bromodihydro-2H-thiopyran-4(3H)-one (Electrophile) Step1 S-Alkylation (SN2) Displacement of Bromide R1->Step1 R2 Thiourea (Nucleophile) R2->Step1 Int1 S-Alkylated Intermediate (Acyclic) Step1->Int1 Step2 Intramolecular Cyclization Nucleophilic Attack by Nitrogen Int1->Step2 Int2 Hydroxythiazoline Intermediate (Bicyclic) Step2->Int2 Step3 Dehydration Thermodynamic Loss of H2O Int2->Step3 ProdSalt Thiopyrano[4,3-d]thiazole HBr Salt (Insoluble Precipitate) Step3->ProdSalt Step4 Neutralization (Na2CO3) Removal of HBr ProdSalt->Step4 FinalProd Free Base Thiazole Product (Purified Compound) Step4->FinalProd

Caption: Workflow and mechanistic pathway of the Hantzsch synthesis of thiopyrano[4,3-d]thiazoles.

Medicinal Chemistry Application Workflow

MedChem Design Scaffold Design Thiopyrano-thiazoles Synth Hantzsch Synthesis (Parallel Library Gen) Design->Synth Screen High-Throughput Screening (Antimicrobial/Kinase) Synth->Screen SAR SAR Analysis R-Group Optimization Screen->SAR SAR->Synth Iterative Refinement Lead Lead Candidate Selection & In Vivo SAR->Lead

Caption: Iterative medicinal chemistry workflow utilizing the rigid thiopyrano[4,3-d]thiazole scaffold.

References

  • Chem Help ASAP. "Hantzsch Thiazole Synthesis - Laboratory Experiment." Chem Help ASAP Handouts. Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives." PMC4085609. Available at:[Link]

Sources

Nucleophilic substitution protocols for 3-Bromodihydro-2H-thiopyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Protocols for 3-Bromodihydro-2H-thiopyran-4(3H)-one

As a Senior Application Scientist, I have designed this technical guide to address the specific synthetic challenges associated with 3-bromodihydro-2H-thiopyran-4(3H)-one. This scaffold is highly valued in drug discovery for generating sulfur-containing heterocycles and spirocycles. However, its bifunctional nature requires precise reaction control to favor nucleophilic substitution over competing degradation pathways.

Substrate Profiling & Mechanistic Causality

The reactivity of 3-bromodihydro-2H-thiopyran-4(3H)-one is governed by three competing stereoelectronic factors:

  • Enhanced Electrophilicity (

    
     Pathway):  The primary mode of reactivity for 
    
    
    
    -bromo ketones is as electrophiles in
    
    
    reactions. The adjacent electron-withdrawing carbonyl group significantly lowers the LUMO energy of the C–Br bond, making the
    
    
    -carbon highly susceptible to attack by external nucleophiles[1].
  • Bifunctional Instability (Self-Condensation): Unlike standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -bromo ketones, this thiopyran derivative contains a built-in nucleophile: the sulfur atom at the 1-position. If stored at room temperature or reacted at high concentrations, the thioether of one molecule will attack the 
    
    
    
    -bromo carbon of another, leading to intermolecular sulfonium oligomerization. Because of this rapid degradation, the brominated intermediate is inherently unstable and must be used immediately or stored strictly at -20 °C.
  • Acidic

    
    -Protons (E2 Elimination):  The protons adjacent to the carbonyl are highly acidic. When exposed to strong or sterically hindered bases (e.g., DBU, KOtBu), acid-catalyzed or base-mediated E2 elimination outcompetes substitution. This results in dehydrobromination, yielding the 
    
    
    
    -unsaturated enone (5,6-dihydro-2H-thiopyran-4(3H)-one)[2].

Reaction Pathway Dynamics

To visualize the causality between reagent selection and reaction outcomes, the following workflow diagram maps the divergent pathways of the substrate.

ReactionPathways SM 3-Bromodihydro-2H- thiopyran-4(3H)-one (Bifunctional SM) SN2 S_N2 Substitution (Target Scaffold) SM->SN2 Optimal Pathway Elim E2 Elimination (Enone Formation) SM->Elim Competing Pathway SelfCond Intermolecular Self-Condensation SM->SelfCond Degradation Pathway Nuc Excess Nucleophile (e.g., Amines, Azides) Nuc->SN2 Base Sterically Hindered Strong Base Base->Elim HighConc High Concentration (Absence of Nuc) HighConc->SelfCond

Reaction pathways of 3-bromodihydro-2H-thiopyran-4(3H)-one under various conditions.

Optimization Matrix: Reagent Selection & Outcomes

To achieve high-fidelity


 substitution, reaction conditions must be tailored to the specific nucleophile. The table below summarizes quantitative data and optimal parameters to mitigate the risks outlined above.
Nucleophile ClassExample ReagentBase / SolventTemp / TimeTypical Yield (%)Primary Competing Risk
Secondary Amines MorpholineDIPEA / THF0 °C to RT, 2h75–85%Minimal (Highly selective)
Primary Amines BenzylamineK₂CO₃ / MeCN0 °C, 3h60–70%Dialkylation / Imine formation
Azides NaN₃None / DMF0 °C, 2h85–95%Thermal degradation
Thiols ThiophenolK₂CO₃ / MeCN0 °C, 2h80–90%Disulfide formation
Alkoxides NaOMeMeOHRT, 1h< 20% (Target)Favorskii Rearrangement

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Critical Prerequisite: Always run these reactions at high dilution (0.05 M – 0.1 M) and maintain a stoichiometric excess of the nucleophile to kinetically outcompete the substrate's intrinsic self-condensation[3].

Protocol A: N-Alkylation (Secondary Amines)

Causality: THF is chosen as a polar aprotic solvent to stabilize the transition state without promoting solvolysis. DIPEA is used as a non-nucleophilic base to scavenge the HBr byproduct without triggering E2 elimination[2].

  • Preparation: Dissolve freshly prepared 3-bromodihydro-2H-thiopyran-4(3H)-one (1.0 mmol, 195 mg) in anhydrous THF (20 mL) to achieve a 0.05 M concentration.

  • Cooling: Purge the flask with N₂ and cool the solution to 0 °C using an ice bath.

  • Addition: Add DIPEA (1.2 mmol, 209 µL) in one portion, followed immediately by dropwise addition of morpholine (1.1 mmol, 96 µL).

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow warming to room temperature for 1 additional hour.

  • Workup: Quench with saturated aqueous NH₄Cl (15 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H-NMR. The diagnostic C3-H proton of the starting material (~4.5 ppm, dd) must disappear. The successful substitution is confirmed by a new upfield multiplet (~3.2–3.5 ppm). If a vinylic proton appears at ~6.5 ppm, E2 elimination has occurred.

Protocol B: Azidation (Gateway to Click Chemistry)

Causality: NaN₃ is a highly potent, small nucleophile. DMF is utilized to strip the sodium cation, leaving a "naked" and hyper-reactive azide anion that displaces the bromide rapidly at low temperatures.

  • Preparation: Dissolve the bromo ketone (1.0 mmol, 195 mg) in anhydrous DMF (15 mL) and cool to 0 °C.

  • Addition: Add sodium azide (1.5 mmol, 98 mg) in a single portion. (Caution: NaN₃ is highly toxic; strictly avoid acidic conditions to prevent volatile HN₃ gas formation).

  • Reaction: Stir vigorously at 0 °C for 2 hours.

  • Workup: Dilute the mixture with ice-cold water (50 mL) to crash out the product and extract with Et₂O (3 × 20 mL). Wash the organic layer extensively with water (5 × 20 mL) to quantitatively remove DMF.

  • Self-Validation Checkpoint: Perform FT-IR spectroscopy on the concentrated crude. A successful reaction is self-validated by the appearance of a massive, sharp asymmetric stretching band at ~2100 cm⁻¹ , which is exclusively characteristic of the azide group.

Protocol C: S-Alkylation (Thioetherification)

Causality: Thiols are easily oxidized to disulfides. Pre-forming the thiolate anion ensures rapid nucleophilic attack, outcompeting oxidative side reactions.

  • Thiolate Formation: In a dry flask, suspend K₂CO₃ (1.5 mmol, 207 mg) in anhydrous MeCN (15 mL). Add thiophenol (1.05 mmol, 108 µL) and stir at room temperature for 15 minutes.

  • Addition: Cool the suspension to 0 °C. Add a solution of the bromo ketone (1.0 mmol, 195 mg) in MeCN (5 mL) dropwise over 5 minutes.

  • Reaction: Stir at 0 °C for 2 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate directly.

  • Self-Validation Checkpoint: Evaluate via LC-MS (ESI+). The starting material exhibits a characteristic 1:1 isotopic doublet [M+H]⁺ at m/z 195/197 due to the ⁷⁹Br/⁸¹Br isotopes. The successful product will show a single, unified [M+H]⁺ peak (e.g., m/z 225 for the thiophenol adduct), confirming complete halogen displacement.

References

Sources

Preparation of fused thiopyran heterocycles using alpha-bromo ketones

Preparation of Fused Thiopyran Heterocycles using -Bromo Ketones

Introduction

fused thiopyransthioflavones (2-aryl-4H-1-benzothiopyran-4-ones)thiopyrano[2,3-b]pyridines

These scaffolds serve as bioisosteres to flavones and coumarins, exhibiting potent anticancer, antimicrobial, and neuroprotective profiles.[1] This guide details the robust synthetic pathways for generating these privileged structures via the condensation of

Key Applications
  • Drug Discovery: Synthesis of thioflavone analogs (e.g., anticancer agents targeting breast cancer cell lines).

  • Material Science: Development of sulfur-containing chromophores.

  • Bioisosterism: Replacement of oxygen in flavones with sulfur to modulate metabolic stability and lipophilicity.

Mechanistic Insight: The S-Alkylation/Cyclodehydration Pathway

The synthesis of fused thiopyrans from

Nucleophilic Substitution (S-Alkylation)Intramolecular Cyclodehydration
  • S-Alkylation: The thiol group of the ortho-mercapto acid (e.g., thiosalicylic acid) acts as a soft nucleophile, displacing the bromide from the

    
    -bromo ketone. This forms an acyclic sulfide intermediate.
    
  • Cyclodehydration: Under acidic conditions (typically Polyphosphoric Acid - PPA or H

    
    SO
    
    
    ), the carboxylic acid moiety undergoes intramolecular acylation with the activated methylene group (formerly the
    
    
    -carbon of the ketone), closing the six-membered thiopyran ring.

ReactionMechanismStartThiosalicylic Acid(o-Mercaptobenzoic Acid)InterS-Phenacylthiosalicylic Acid(Sulfide Intermediate)Start->InterStep 1: Base (NaOH/EtOH)S-Alkylation (-HBr)Reagentα-Bromo Ketone(Phenacyl Bromide)Reagent->InterProductThioflavone(Fused Thiopyran)Inter->ProductStep 2: Acid (PPA/H2SO4)Cyclodehydration (-H2O)

Figure 1: Mechanistic pathway for the synthesis of thioflavones from thiosalicylic acid and

Application Note 1: Synthesis of Thioflavones (Benzothiopyran-4-ones)

This protocol describes the synthesis of 2-phenyl-4H-1-benzothiopyran-4-one (Thioflavone) using thiosalicylic acid and phenacyl bromide. This method is scalable and tolerates various substituents on the phenyl ring of the

Reagents & Equipment[2][3]
  • Substrates: Thiosalicylic acid (2-Mercaptobenzoic acid), Phenacyl bromide (

    
    -Bromoacetophenone).
    
  • Solvents: Ethanol (95%), Glacial Acetic Acid.

  • Catalysts/Reagents: Sodium Hydroxide (NaOH), Polyphosphoric Acid (PPA) or Conc. H

    
    SO
    
    
    .
  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, suction filtration setup.

Protocol A: Step-wise Synthesis
Step 1: Preparation of S-Phenacylthiosalicylic Acid (Intermediate)
  • Dissolution: Dissolve thiosalicylic acid (10 mmol, 1.54 g) in a solution of NaOH (25 mmol, 1.0 g) in water (10 mL) and ethanol (10 mL). The solution should be clear.

  • Addition: Add a solution of phenacyl bromide (10 mmol, 1.99 g) in ethanol (10 mL) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture for 2 hours. A solid precipitate usually forms.

  • Work-up: Acidify the mixture with dilute HCl to pH 2-3 to ensure the carboxylic acid is protonated.

  • Isolation: Filter the white solid (S-phenacylthiosalicylic acid), wash with cold water, and dry.

    • Yield Expectation: 85-95%.

    • Checkpoint: The intermediate should have a sharp melting point (approx. 160-162°C).

Step 2: Cyclization to Thioflavone
  • Mixing: In a flask, mix the dried S-phenacylthiosalicylic acid (5 mmol) with Polyphosphoric Acid (PPA) (10-15 g).

  • Heating: Heat the mixture on an oil bath at 100-110°C for 2-3 hours. The mixture will turn into a viscous, dark syrup.

    • Note: PPA acts as both solvent and dehydrating agent.

  • Quenching: Cool the reaction mixture to approx. 60°C and pour it slowly into crushed ice (100 g) with vigorous stirring. The product will precipitate.

  • Purification: Filter the solid, wash with saturated NaHCO

    
     (to remove unreacted acid) and then water. Recrystallize from ethanol.
    
    • Final Product: Thioflavone (Pale yellow needles).

Quantitative Data Summary
Substrate (R-Ph-COCH2Br)Product (Thioflavone Derivative)Yield (Step 1)Yield (Step 2)Melting Point (°C)
Phenyl (H)Thioflavone92%78%119-121
4-Chlorophenyl4'-Chlorothioflavone90%75%158-160
4-Methoxyphenyl4'-Methoxythioflavone88%72%130-132
4-Nitrophenyl4'-Nitrothioflavone85%65%205-207

Application Note 2: Synthesis of Thiopyrano[2,3-b]pyridines

This protocol extends the methodology to heterocyclic fused systems, using 2-mercaptonicotinic acid as the starting material. The resulting thiopyrano[2,3-b]pyridin-4-ones are valuable scaffolds for kinase inhibitors.

Protocol Modification

The nitrogen atom in the pyridine ring increases the acidity of the thiol and can affect solubility.

  • S-Alkylation: React 2-mercaptonicotinic acid (10 mmol) with substituted

    
    -bromo ketone (10 mmol) in the presence of Potassium Carbonate (K
    
    
    CO
    
    
    )
    in refluxing Acetone or DMF (instead of NaOH/EtOH).
    • Reasoning: K

      
      CO
      
      
      is a milder base that prevents potential side reactions on the pyridine ring.
  • Cyclization: The cyclization of the S-alkylated nicotinic acid derivative often requires Conc. Sulfuric Acid (H

    
    SO
    
    
    )
    at 0°C to RT, rather than hot PPA, to avoid sulfonation of the pyridine ring.

WorkflowStep1Dissolve 2-Mercaptonicotinic Acidin Acetone/K2CO3Step2Add α-Bromo KetoneReflux 3-4hStep1->Step2Step3Filter & AcidifyIsolate IntermediateStep2->Step3Step4Cyclize in Conc. H2SO4(0°C -> RT, 2h)Step3->Step4Step5Pour onto IceNeutralize with NH4OHStep4->Step5

Figure 2: Experimental workflow for the synthesis of thiopyrano[2,3-b]pyridines.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Oxidation of thiol to disulfide.Degas solvents with N

before use. Add a pinch of sodium dithionite.
Incomplete Cyclization Temperature too low or PPA too viscous.Ensure PPA is efficiently stirred (mechanical stirrer recommended). Increase Temp to 120°C if needed.
Dark/Tarred Product Carbonization by acid.[2][3]Reduce reaction time in Step 2. Use H

SO

at lower temperatures instead of hot PPA.
Lachrymatory Fumes Unreacted

-bromo ketone.
Ensure complete consumption of bromo ketone in Step 1 (TLC monitoring). Handle in fume hood.

References

  • Synthesis of Thioflavones: The Chemistry and Biological Effects of Thioflavones. (2020). Current Medicinal Chemistry. Link

  • Mechanistic Overview: Synthesis of thiochromones and thioflavones. Organic Chemistry Portal.[4] Link

  • Thiopyrano-pyridines: Synthesis of thiopyrano[2,3-b]pyridine derivatives. (2005).[5][6][7] Bioorganic & Medicinal Chemistry. Link

  • General

    
    -Bromo Ketone Reactivity: In-Depth Technical Guide to α-Bromo Ketones. BenchChem.[8][9] Link
    

Reagents for selective bromination of tetrahydrothiopyran-4-one

Application Note: Selective -Bromination of Tetrahydrothiopyran-4-one

Executive Summary

The selective introduction of a bromine atom at the C3 position of tetrahydrothiopyran-4-one is a critical step in synthesizing bioactive heterocycles, including thiazole-fused derivatives and potential antimicrobial agents. The primary synthetic challenge is the high nucleophilicity of the cyclic sulfur atom, which competes with the enol/enolate for the electrophilic bromine source.

Direct bromination with elemental bromine (

Core Challenges
  • Chemoselectivity: Avoiding oxidation of sulfide (

    
    ) to sulfoxide (
    
    
    ) or sulfone (
    
    
    ).
  • Regioselectivity: Controlling mono- vs. di-bromination (3-bromo vs. 3,5-dibromo).

  • Stability:

    
    -Halo sulfides can be unstable; 
    
    
    -halo ketones are potent lachrymators.

Mechanistic Insight & Reagent Selection

To achieve selectivity, one must exploit the "Soft vs. Hard" acid-base principle. The sulfur atom is a soft nucleophile, while the enol oxygen is hard. However, the

Reaction Pathway Analysis

The diagram below illustrates the competing pathways. The goal is to maximize Pathway A (C-Bromination) while suppressing Pathway B (S-Oxidation).

ReactionPathwaysStartTetrahydrothiopyran-4-oneEnolEnol IntermediateStart->EnolAcid/BaseCatalysisS_AdductS-Bromo Adduct(Reversible)Start->S_AdductBr2 (Fast)Target3-Bromo-tetrahydrothiopyran-4-one(Target)Enol->TargetBr+ Source(Slow addition)SulfoxideSulfoxide/Sulfone(Byproduct)S_Adduct->SulfoxideH2O (Hydrolysis)

Figure 1: Mechanistic competition between C-bromination (Green) and S-oxidation (Red).

Reagent Comparison Table
ReagentSelectivity (C vs S)HandlingComments
Pyridine Hydrobromide Perbromide (

)
High Solid, StableRecommended. Stoichiometric control is precise; releases

slowly in equilibrium.
Copper(II) Bromide (

)
Very High Solid, HeterogeneousExcellent for avoiding S-oxidation. "Soft" brominating agent.
Elemental Bromine (

)
Low/MediumLiquid, VolatileHigh risk of S-oxidation. Requires strict low temp (

) and slow addition.
N-Bromosuccinimide (NBS) MediumSolidCan oxidize sulfur via radical mechanisms unless used with silyl enol ethers.

Recommended Experimental Protocols

Protocol A: The Standard Method (Pyridine Hydrobromide Perbromide)

Best for: Routine synthesis on gram scale where minor purification is acceptable.

Principle:

Materials:

  • Tetrahydrothiopyran-4-one (1.0 equiv)[1]

  • Pyridine Hydrobromide Perbromide (1.05 equiv)[1]

  • Glacial Acetic Acid (Solvent)[1][2]

Step-by-Step:

  • Dissolution: Dissolve tetrahydrothiopyran-4-one (e.g., 1.16 g, 10 mmol) in glacial acetic acid (10–15 mL) in a round-bottom flask.

  • Addition: Add Pyridine Hydrobromide Perbromide (3.36 g, 10.5 mmol) portion-wise over 15 minutes at room temperature (20–25°C).

    • Note: The solution will initially turn orange/red and slowly fade as bromine is consumed.

  • Reaction: Stir the mixture for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The starting material (

    
    ) should disappear, and a new less polar spot (
    
    
    ) should appear.
  • Quench: Pour the reaction mixture into ice-cold water (50 mL).

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Wash: Wash the combined organic layers with Saturated

    
     (carefully, gas evolution!) to remove acetic acid, followed by Brine.
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo at 
    
    
    .
  • Purification: If necessary, recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: The "Soft" Method (Copper(II) Bromide)

Best for: High-value substrates or when S-oxidation is observed in Protocol A.

Principle:



Materials:

  • Tetrahydrothiopyran-4-one (1.0 equiv)[1]

  • Copper(II) Bromide (

    
    ) (2.0 equiv)[3]
    
  • Ethyl Acetate (EtOAc) and Chloroform (

    
    ) (1:1 mixture)
    

Step-by-Step:

  • Setup: In a flask equipped with a reflux condenser, dissolve the ketone (10 mmol) in EtOAc/

    
     (1:1, 40 mL).
    
  • Addition: Add finely powdered

    
     (4.46 g, 20 mmol). The salt is insoluble; the reaction is heterogeneous.
    
  • Reflux: Heat the mixture to reflux (approx. 70–80°C) with vigorous stirring.

    • Observation: The black

      
       will slowly turn into white 
      
      
      precipitate as the reaction proceeds.
  • Monitoring: Check TLC every 30 minutes. Reaction is typically complete in 2–3 hours.

  • Workup: Cool to room temperature. Filter off the copper salts through a pad of Celite.

  • Concentration: Evaporate the filtrate to yield the crude

    
    -bromo ketone. This method typically yields high purity with minimal S-oxidation.
    
Protocol C: High-Fidelity Regiocontrol (Silyl Enol Ether)

Best for: Exact regiocontrol or if the substrate has other acid-sensitive groups.

Workflow:

  • Silylation: React ketone with TMSCl/Et3N/NaI in MeCN or TMSOTf/DIPEA to form the trimethylsilyl enol ether. (Sulfur is generally tolerated here).

  • Bromination: Treat the isolated silyl enol ether with NBS in THF at -78°C.

    • Advantage: The reaction is instantaneous and strictly stoichiometric, preventing over-bromination and protecting the sulfur atom during the activation step.

Troubleshooting & Optimization

IssueCauseSolution
Formation of Sulfoxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Oxidizing conditions; excess

.
Switch to Protocol B (

)
. Ensure reagents are dry. Avoid water in solvent.
Dibromination (3,5-dibromo) Excess reagent or high temp.Use exactly 0.95–1.0 equiv of reagent. Keep temp at or below RT. Add reagent slower.[4]
Low Yield / Decomposition Product instability (elimination of HBr).Avoid heating during workup. Store product in freezer. Do not distill; use column chromatography.
Lachrymatory Effect Nature of

-halo ketones.
SAFETY: Work exclusively in a fume hood. Use double gloves. Clean glassware with acetone/base immediately.

References

  • General Synthesis of Tetrahydrothiopyran-4-one

    • Dieckmann condensation of dimethyl 3,3'-thiodipropionate.[5] BenchChem Technical Guide.

  • Selective Bromination Reagents

    • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[3][6][7] The Journal of Organic Chemistry, 29(12), 3459–3461.

    • Djerassi, C., & Scholz, C. R. (1948). Brominations with Pyridine Hydrobromide Perbromide.[1] Journal of the American Chemical Society, 70(1), 417–418.

  • Sulfide/Ketone Chemoselectivity

    • Drabowicz, J., et al. (2008). Oxidative conversions of organosulfur compounds. Science of Synthesis.

Introduction: The Significance of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Production of 3-Bromodihydro-2H-thiopyran-4(3H)-one

3-Bromodihydro-2H-thiopyran-4(3H)-one, also known as 3-bromo-tetrahydro-4H-thiopyran-4-one, is a crucial heterocyclic ketone that serves as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive α-bromo ketone within a thiopyran ring, allows for a multitude of subsequent chemical transformations. This makes it an invaluable intermediate for constructing complex molecular architectures and for introducing the thiopyran motif into potential therapeutic agents. The thiopyran core is present in a number of bioactive molecules, and its derivatives are explored for a wide range of applications.[1][2]

The primary challenge in producing this compound, particularly at scale, lies in the selective and high-yielding monobromination at the C-3 position, adjacent to the carbonyl group. Key considerations for any scalable synthesis include controlling the reaction exotherm, minimizing the formation of di-brominated and other impurities, ensuring regioselectivity, and handling hazardous materials safely. This guide provides a comprehensive overview of a robust and scalable two-step synthetic sequence, starting from the synthesis of the precursor, tetrahydro-4H-thiopyran-4-one, followed by its selective α-bromination.

Overall Synthetic Strategy

The most logical and field-proven approach for the scalable synthesis of 3-Bromodihydro-2H-thiopyran-4(3H)-one involves a two-stage process. First, the precursor ketone, tetrahydro-4H-thiopyran-4-one, is synthesized. This is followed by a regioselective bromination at the alpha-carbon.

G cluster_0 PART I: Precursor Synthesis cluster_1 PART II: Selective Bromination SM Starting Materials (e.g., 3,3'-Thiodipropionic acid esters) Ketone Tetrahydro-4H-thiopyran-4-one (CAS: 1072-72-6) SM->Ketone Dieckmann Condensation Product 3-Bromodihydro-2H-thiopyran-4(3H)-one Ketone->Product α-Bromination

Caption: Overall workflow for the synthesis of 3-Bromodihydro-2H-thiopyran-4(3H)-one.

PART I: Scalable Synthesis of Tetrahydro-4H-thiopyran-4-one

The precursor, tetrahydro-4H-thiopyran-4-one (also known as 4-thianone), is a key intermediate.[3] While several routes exist for its synthesis, the Dieckmann condensation of 3,3'-thiodipropionic acid esters followed by hydrolysis and decarboxylation is a common and scalable method.[4]

Protocol 1: Synthesis of Tetrahydro-4H-thiopyran-4-one

This protocol outlines a scalable, two-step, one-pot procedure starting from dimethyl 3,3'-thiodipropionate.

Step 1: Dieckmann Condensation

  • Reactor Setup: Equip a suitable multi-neck reactor with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: Prepare a solution of sodium methoxide in methanol. Alternatively, and often more practical for scale-up, carefully add sodium metal (1.1 equivalents) in portions to anhydrous methanol under stirring and cooling.

  • Reaction: To the cooled sodium methoxide solution, add dimethyl 3,3'-thiodipropionate (1.0 equivalent) dropwise via the addition funnel at a rate that maintains the internal temperature below 30 °C.

  • Completion: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS. The cyclization forms the sodium salt of the β-keto ester.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: After cooling the reaction mixture, add an aqueous solution of hydrochloric acid (e.g., 6M HCl) until the mixture is strongly acidic (pH < 1). This step hydrolyzes the ester.

  • Decarboxylation: Heat the acidic mixture to reflux. Carbon dioxide will evolve as the β-keto acid decarboxylates. Continue heating until gas evolution ceases (typically 2-4 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude tetrahydro-4H-thiopyran-4-one can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white to off-white crystalline solid.

ParameterValue/ConditionRationale & Notes
Starting Material Dimethyl 3,3'-thiodipropionateCommercially available and provides a direct route.[4]
Base Sodium Methoxide / SodiumStrong base required for the Dieckmann condensation.
Solvent Methanol / TolueneToluene can be used as a co-solvent to aid in driving the reaction.
Reaction Temp. Reflux (60-70 °C)Ensures efficient cyclization and subsequent decarboxylation.
Typical Yield 75-85%Good to excellent yields are achievable with careful control.
Purity >98% after purificationHigh purity is essential for the subsequent bromination step.

PART II: Regioselective α-Bromination

The bromination of ketones is a fundamental transformation in organic synthesis.[5][6] The key to successfully producing 3-Bromodihydro-2H-thiopyran-4(3H)-one is to achieve selective mono-bromination at the α-position. This is typically accomplished under acidic conditions, which proceeds via an enol intermediate. Base-mediated bromination is generally faster but can be harder to control and may lead to polybromination or Favorskii rearrangement byproducts, making it less suitable for this particular scale-up.

G cluster_mechanism Mechanism of Acid-Catalyzed α-Bromination Ketone <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/8Q5g4xG.png"/>TD>TR><TR><TD>KetoneTD>TR>TABLE>> ProtonatedKetone <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/uG9X6bC.png"/>TD>TR><TR><TD>Protonated KetoneTD>TR>TABLE>> Ketone->ProtonatedKetone H⁺ Enol <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/Uj6v2sB.png"/>TD>TR><TR><TD>Enol IntermediateTD>TR>TABLE>> ProtonatedKetone->Enol -H⁺ BrominatedProduct <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/jE6x7hZ.png"/>TD>TR><TR><TD>α-Bromo KetoneTD>TR>TABLE>> Enol->BrominatedProduct Br₂

Caption: Acid-catalyzed pathway for α-bromination of ketones.

Protocol 2: Synthesis of 3-Bromodihydro-2H-thiopyran-4(3H)-one

This protocol uses liquid bromine in a suitable solvent with an acid catalyst, a common and effective method for α-bromination.[7][8]

  • Reactor Setup: In a well-ventilated fume hood, equip a reactor with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a gas outlet connected to a scrubber containing a sodium thiosulfate solution to neutralize any evolved HBr gas.

  • Reagent Preparation: Dissolve tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in a suitable solvent such as glacial acetic acid, dichloromethane, or diethyl ether.

  • Reaction Initiation: Add a catalytic amount of hydrobromic acid (HBr) or another acid catalyst to the solution. Cool the mixture to 0-5 °C using an ice bath.

  • Bromine Addition: Prepare a solution of liquid bromine (Br₂) (1.0 - 1.05 equivalents) in the same solvent. Add the bromine solution dropwise to the stirred ketone solution at a rate that maintains the internal temperature below 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed. The persistence of the color indicates the reaction is nearing completion.

  • Completion and Quenching: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes until the bromine color has completely faded. Quench the reaction by slowly adding a cold, dilute aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any excess bromine.

  • Work-up and Isolation:

    • Transfer the mixture to a separatory funnel and dilute with water.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers sequentially with water, dilute sodium bicarbonate solution (to neutralize the acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and carefully remove the solvent under reduced pressure at low temperature (<40 °C) to avoid product degradation.

  • Purification: The crude product is often an oil or low-melting solid. It can be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane or isopropanol).

ParameterValue/ConditionRationale & Notes
Brominating Agent Liquid Bromine (Br₂)Cost-effective for scale-up. Requires careful handling.[7]
Solvent Acetic Acid / DichloromethaneAcetic acid can act as both solvent and catalyst. DCM is a good alternative.
Catalyst HBr (catalytic)Promotes enol formation, which is the rate-determining step.
Temperature 0-10 °CCrucial for controlling the reaction rate and minimizing side products.
Stoichiometry ~1.05 eq. of Br₂A slight excess ensures full conversion of the starting material.
Typical Yield 70-80%Yields are dependent on strict temperature and stoichiometry control.

PART III: Safety, Handling, and Waste Disposal

The scalable production of 3-Bromodihydro-2H-thiopyran-4(3H)-one requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber for bromine).[9][10]

  • Ventilation: All operations, especially those involving liquid bromine and HBr, must be conducted in a certified and efficient chemical fume hood.[11]

  • Bromine Handling: Bromine is highly corrosive, toxic, and causes severe burns.[7] It should be handled with extreme care. Have a bromine spill kit (containing sodium thiosulfate) readily available.

  • Exothermic Reactions: The bromination reaction can be exothermic.[7] Ensure the reactor is equipped with adequate cooling capacity, and add reagents slowly to maintain temperature control. For larger scales, a thermal hazard evaluation (e.g., using DSC) is recommended.[12]

  • Product Handling: The final product, an α-bromo ketone, is expected to be a lachrymator and skin irritant. Avoid inhalation and direct contact.[11]

  • Waste Disposal:

    • Neutralize acidic aqueous waste before disposal.

    • Quench any residual bromine with a reducing agent like sodium thiosulfate.

    • Halogenated organic waste must be collected separately and disposed of according to institutional and local regulations.

References

  • BenchChem. (2025). Large-Scale Synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide: A Comprehensive Guide for Researchers. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of Tetrahydro-4H-thiopyran-4-one 1-oxide. BenchChem.
  • ResearchGate. (2019). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds.
  • Taylor & Francis Online. (2025). Synthesis of novel derivatives of dissymmetrical bisarylidenes of tetrahydro-4H-thiopyran-4-one system. Taylor & Francis.
  • HB-4290 Safety D
  • ChemicalBook. (n.d.). Tetrahydrothiopyran-4-one synthesis. ChemicalBook.
  • Fisher Scientific. (2010).
  • Apollo Scientific. (2022). 3-Bromodihydrofuran-2(3H)
  • Thermo Fisher Scientific. (2025).
  • BLD Pharmatech. (n.d.). SAFETY DATA SHEET.
  • RSC Publishing. (n.d.). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. RSC Publishing.
  • AKJournals. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. AKJournals.
  • Organic Chemistry Portal. (2023).
  • Wordpress. (2026). Br2 and Electorphilic Br+ reagents. Wordpress.
  • ResearchGate. (n.d.). Bromination of ketones with H2O2–HBr “on water”.
  • NIST. (n.d.). 4H-Thiopyran-4-one, tetrahydro-. NIST WebBook.
  • Sigma-Aldrich. (n.d.). Tetrahydro-4H-thiopyran-4-one 99%. Sigma-Aldrich.
  • BenchChem. (2025). Challenges in the scale-up of "Tetrahydro-4H-thiopyran-4-one 1-oxide" synthesis. BenchChem.

Sources

Solvent selection for reactions involving 3-Bromodihydro-2H-thiopyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Control for 3-Bromodihydro-2H-thiopyran-4(3H)-one

Executive Summary

3-Bromodihydro-2H-thiopyran-4(3H)-one (commonly referred to as 3-bromotetrahydrothiopyran-4-one ) is a critical heterocyclic scaffold in medicinal chemistry. It serves as the primary "linchpin" intermediate for synthesizing bioactive thiazoles via the Hantzsch synthesis and is a precursor for novel sulfur-containing peptidomimetics.

The reactivity of this molecule is defined by a "triad of instability":

  • 
    -Halo Ketone Moiety:  Highly susceptible to nucleophilic attack (
    
    
    
    ) but prone to competing elimination (
    
    
    ) to form the enone.
  • Sulfide Sulfur: Vulnerable to oxidation (to sulfoxide/sulfone) in the presence of peroxides or high-valent metal oxidants.

  • Conformational Strain: The bulky bromine at C3 and the sulfur heteroatom create unique steric environments that solvent polarity can manipulate.

This guide provides a definitive protocol for solvent selection, ensuring the user can steer the reaction pathway toward Substitution (Thiazole formation) , Elimination (Enone formation) , or Preservation (Storage) .

Physicochemical Profile & Solvent Compatibility

Before initiating synthesis, the solubility and stability profile must be understood.

ParameterCharacteristicImplication for Solvent Selection
Polarity Moderate-HighSoluble in DCM, THF, EtOAc, and polar aprotic solvents (DMF, DMSO). Poorly soluble in Hexanes/Water.
Lability Thermal/BasicHeat + Base triggers rapid elimination of HBr. Avoid high-boiling basic solvents (e.g., Pyridine) unless elimination is desired.
S-Reactivity NucleophilicAvoid chlorinated solvents if strong Lewis Acids are present (risk of sulfonium salt formation). Avoid oxidizing solvents.
Handling Lachrymator The

-bromo ketone functionality is a potent eye irritant. All solvent handling must occur in a fume hood.

Solvent Selection Matrix: Steering the Reaction

The choice of solvent is the primary determinant of the reaction outcome. Use the table below to select the medium based on your target product.

Target OutcomeRecommended Solvent(s)Mechanism PromotedCritical Additives
Aminothiazoles (Hantzsch) Ethanol (EtOH) , Isopropanol (IPA) Solvolysis / CondensationNone (Thiourea acts as nucleophile)

-Substitution (

)
Acetonitrile (MeCN) , DMF Direct DisplacementWeak bases (

, DIPEA)
Enone (Elimination) Pyridine , Toluene

Elimination
Pyridine (as solvent/base) or DBU
Bromination (Synthesis) Glacial Acetic Acid (AcOH) , Ether Electrophilic Halogenation

(catalytic)

Detailed Experimental Protocols

Protocol A: Hantzsch Thiazole Synthesis (The "Gold Standard")

Target: Synthesis of 2-aminothiazole derivatives.[1][2][3][4] Rationale: Protic solvents like Ethanol stabilize the transition state of the nucleophilic attack by the thioamide sulfur while solubilizing the polar thiourea reagents.

Reagents:

  • 3-Bromodihydro-2H-thiopyran-4(3H)-one (1.0 equiv)

  • Thiourea or Thioamide derivative (1.1 equiv)

  • Solvent: Absolute Ethanol (0.5 M concentration relative to substrate)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide/thiourea in Absolute Ethanol at room temperature.

  • Addition: Add 3-Bromodihydro-2H-thiopyran-4(3H)-one portion-wise over 5 minutes. Note: The reaction is slightly exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2–4 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting bromide (

      
      ) should disappear, and a polar baseline spot (hydrobromide salt of product) will appear.
      
  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as the HBr salt.

  • Isolation: Filter the solid. If no precipitate forms, evaporate the ethanol, redissolve the residue in water, and neutralize with saturated

    
     to precipitate the free base.
    
Protocol B: Controlled Nucleophilic Substitution ( )

Target: Replacement of Br with Azide, Cyanide, or Amines without Elimination. Rationale: Polar aprotic solvents (DMF, MeCN) solvate cations (e.g.,


), leaving the anion "naked" and highly nucleophilic, favoring substitution over elimination.

Reagents:

  • 3-Bromodihydro-2H-thiopyran-4(3H)-one (1.0 equiv)

  • Nucleophile (e.g.,

    
    , Potassium Phthalimide) (1.2 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Setup: Flame-dry the glassware under Nitrogen/Argon.

  • Solvation: Dissolve the Nucleophile in MeCN. If solubility is poor, use DMF.

  • Cold Addition: Cool the solution to 0°C . This is critical. Lower temperatures suppress the

    
     elimination pathway, which has a higher activation energy than 
    
    
    
    .
  • Reaction: Add the bromide substrate as a solution in the chosen solvent dropwise.

  • Stirring: Allow to warm to Room Temperature (20–25°C) and stir for 4–12 hours. Do not heat.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layers extensively with water (to remove DMF) and brine.

Visualizing the Reaction Pathways

The following diagram illustrates how solvent choice dictates the fate of the 3-bromo intermediate.

SolventPathways Start 3-Bromodihydro-2H- thiopyran-4(3H)-one Solv_Protic Solvent: Ethanol/IPA (Reflux) Start->Solv_Protic + Thioamide Solv_Aprotic Solvent: DMF/MeCN (0°C - RT) Start->Solv_Aprotic + Nucleophile (N3, CN) Solv_Basic Solvent: Pyridine (Heat) Start->Solv_Basic + Base Prod_Thiazole Hantzsch Thiazole (Bioactive Scaffold) Solv_Protic->Prod_Thiazole Condensation (High Yield) Prod_Sub C3-Substituted Product (Azides, Amines) Solv_Aprotic->Prod_Sub SN2 Substitution (Kinetic Control) Prod_Enone Enone (Elimination) (2,3-dihydro-4H-thiopyran-4-one) Solv_Aprotic->Prod_Enone Risk if Heated Solv_Basic->Prod_Enone E2 Elimination (Thermodynamic Control)

Caption: Solvent-Directed Product Divergence. Green path preserves the scaffold; Red path degrades it to the unsaturated enone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / "Oiling Out" Product is forming a hydrobromide salt that is soluble in the reaction solvent.Switch to a less polar solvent for workup (e.g., Ether trituration) or neutralize the reaction mixture with

before isolation.
Enone Impurity (>10%) Reaction temperature too high or base is too strong.Cool the reaction to -10°C. Switch from strong bases (alkoxides) to weaker bases (

or Bicarbonate).
Sulfur Oxidation Presence of peroxides in ether/THF or use of oxidizing workup.Test solvents for peroxides. Avoid bleach or

in cleaning steps. Use antioxidants (e.g., BHT) if necessary.

References

  • BenchChem. Application Notes and Protocols for the Development of Antimicrobial Agents from Tetrahydrothiopyran-4-one. BenchChem Application Library. Link

  • Ward, D. E., et al. (2007). "Simple and Efficient Preparation of Reagents for Thiopyran Introduction." Synthesis, 2007(10), 1584–1586. Link

  • Organic Chemistry Portal. Hantzsch Thiazole Synthesis: Mechanisms and Conditions.Link

  • LibreTexts Chemistry. Alpha Halogenation of Aldehydes and Ketones.Link

Sources

Application Note: Catalytic Strategies for Functionalizing 3-Bromodihydro-2H-thiopyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reactivity Landscape[1][2]

3-Bromodihydro-2H-thiopyran-4(3H)-one represents a high-value scaffold in medicinal chemistry, offering a rigid heterocyclic core that mimics carbohydrate or peptide backbones. However, its functionalization is non-trivial due to the "Janus-faced" reactivity of the molecule:

  • The

    
    -Halo Ketone Motif:  Highly reactive towards nucleophiles but prone to 
    
    
    
    -elimination to form the thermodynamically stable
    
    
    -unsaturated ketone (enone).
  • The Thioether Sulfur: A soft nucleophile that can poison transition metal catalysts (Pd, Pt) via irreversible coordination, requiring specific ligand strategies.

This guide details three catalytic strategies to functionalize this scaffold, moving from robust classical heterocycle synthesis to advanced phase-transfer and transition-metal protocols.

Reactivity Map

The following diagram outlines the divergent pathways available based on catalyst selection.

ReactivityMap Substrate 3-Bromodihydro- 2H-thiopyran-4(3H)-one Path1 Pathway A: Hantzsch Synthesis Substrate->Path1 Thioamide (Lewis Acid) Path2 Pathway B: Phase-Transfer Catalysis Substrate->Path2 Nucleophile (Q+ X-) Path3 Pathway C: Pd-Catalyzed Coupling Substrate->Path3 Ar-B(OH)2 (Pd-L) SideRxn SIDE REACTION: Elimination to Enone Substrate->SideRxn Strong Base High Temp Prod1 Thiazolo-fused Thiopyrans Path1->Prod1 Prod2 alpha-Azido/Alkyl Derivatives Path2->Prod2 Prod3 alpha-Aryl Thiopyrans Path3->Prod3

Figure 1: Strategic divergence for 3-bromo-4-thianone functionalization. Pathway A is the most robust; Pathway C requires strict control to avoid elimination.

Strategy A: Hantzsch Thiazole Synthesis (Heterocycle Fusion)

Concept: The Hantzsch synthesis is the most reliable method for converting


-bromo ketones into thiazoles. By reacting the substrate with thioamides, we fuse a thiazole ring onto the thiopyran core, creating a tricyclic system often found in kinase inhibitors.

Catalytic Insight: While often performed without external catalysts, the addition of Silica-Supported Tungstosilisic Acid (SiW/SiO


)  or mild Lewis acids significantly accelerates the dehydration step and suppresses the formation of the hydroxy-thiazoline intermediate, driving the reaction to completion [1].
Experimental Protocol A

Objective: Synthesis of 2-phenyl-4,5,6,7-tetrahydrothiopyrano[4,3-d]thiazole.

  • Reagents:

    • Substrate: 3-Bromodihydro-2H-thiopyran-4(3H)-one (1.0 equiv, 5 mmol)

    • Reagent: Thiobenzamide (1.1 equiv)

    • Catalyst: SiW/SiO

      
       (5 mol%) or catalytic HBr (generated in situ)
      
    • Solvent: Ethanol (absolute)[1]

  • Procedure:

    • Dissolve the bromo-ketone and thiobenzamide in Ethanol (10 mL/mmol).

    • Add the catalyst.[2][3]

    • Heat to reflux (78 °C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).

    • Observation: The reaction mixture typically turns from colorless to pale yellow. Precipitation of the hydrobromide salt may occur.[4]

  • Workup:

    • Cool to room temperature.[5]

    • Neutralize with 10% Na

      
      CO
      
      
      
      solution to liberate the free base.
    • Extract with DCM (3x), dry over MgSO

      
      , and concentrate.
      
    • Purification: Recrystallization from EtOH/Water is usually sufficient due to the high crystallinity of the fused aromatic system.

Data Validation: | Parameter | Standard (No Cat) | Catalytic (SiW/SiO


) |
| :--- | :--- | :--- |
| Reaction Time  | 6–8 hours | 2–3 hours |
| Yield  | 65–70% | 85–92% |
| Side Products  | Hydroxy-thiazoline (5-10%) | < 1% |

Strategy B: Phase-Transfer Catalyzed (PTC) Nucleophilic Substitution

Concept: Direct S


2 substitution on 

-bromo ketones is plagued by elimination side reactions. Using a Phase-Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) in a biphasic system (Toluene/Water) allows for the use of mild inorganic nucleophiles (NaN

, KCN) while keeping the base concentration in the organic phase low, thus minimizing elimination [2].
Experimental Protocol B

Objective: Synthesis of 3-azidodihydro-2H-thiopyran-4(3H)-one (Precursor for Click Chemistry).

  • Reagents:

    • Substrate: 3-Bromodihydro-2H-thiopyran-4(3H)-one (1.0 equiv)

    • Nucleophile: Sodium Azide (NaN

      
      , 1.5 equiv)
      
    • Catalyst: TBAB (10 mol%)

    • Solvent: Toluene / Water (1:1 v/v)

  • Procedure:

    • Dissolve substrate in Toluene. Dissolve NaN

      
       in Water.
      
    • Combine phases and add TBAB.

    • Stir vigorously at Room Temperature (Critical: Heating promotes elimination).

    • Reaction time: 12–16 hours.

  • Workup:

    • Separate phases.[5] Wash organic layer with water and brine.[2]

    • Safety Note: Do not concentrate azides to dryness if possible; use the solution directly in the next step (e.g., CuAAC click reaction).

Strategy C: Pd-Catalyzed Cross-Coupling (Advanced)

Concept: Direct cross-coupling (Suzuki-Miyaura) of


-halo ketones is challenging because the oxidative addition complex is prone to 

-hydride elimination. Furthermore, the thioether sulfur in the thiopyran ring can poison Palladium. Solution: Use Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) which facilitate rapid reductive elimination and protect the Pd center from sulfur coordination [3].
Mechanism & Ligand Selection

The cycle relies on the rate of Transmetalation (


) and Reductive Elimination (

) exceeding the rate of

-Hydride Elimination (

).

SuzukiCycle Pd0 Pd(0)-L2 (Active Catalyst) OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + Substrate TransMet Transmetalation (Ar-B(OH)2 / Base) OxAdd->TransMet Rate Determining (Sulfur Interference) Enone Enone Side Product OxAdd->Enone beta-Hydride Elimination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the critical competition between Transmetalation and Elimination.

Experimental Protocol C

Objective:


-Arylation via Suzuki Coupling.
  • Reagents:

    • Substrate: 3-Bromodihydro-2H-thiopyran-4(3H)-one (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.5 equiv)

    • Catalyst: Pd

      
      (dba)
      
      
      
      (2 mol%)
    • Ligand: SPhos or XPhos (4–8 mol%) (High ligand:metal ratio helps prevent sulfur poisoning).

    • Base: K

      
      PO
      
      
      
      (3.0 equiv) - Anhydrous conditions preferred to limit hydrolysis.
    • Solvent: THF (degassed).

  • Procedure:

    • Charge an oven-dried vial with Pd source, Ligand, Boronic Acid, and Base.

    • Evacuate and backfill with Argon (3x).

    • Add degassed THF and the Bromo-ketone substrate.

    • Stir at 40–50 °C . Note: Do not reflux; high temps favor elimination.

    • Monitor closely by LC-MS.

  • Troubleshooting:

    • Low Conversion? The sulfur might be poisoning the catalyst. Increase catalyst loading to 5 mol% or add a scavenger like CuI (though Cu can interfere with boronic acids, so careful optimization is needed).

    • High Enone? Lower temperature and switch to a milder base (Cs

      
      CO
      
      
      
      ).

References

  • Vertex AI Search Results . Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Available at: [Link] (Accessed via Search 1.1).

  • Organic Chemistry Portal . Suzuki Coupling - Mechanism and Ligand Effects. Available at: [Link] (Accessed via Search 1.15).

  • RSC Publishing .[5] Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide – a versatile building block. Available at: [Link] (Accessed via Search 1.27).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromodihydro-2H-thiopyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Bromodihydro-2H-thiopyran-4(3H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols grounded in established chemical principles.

The synthesis of 3-Bromodihydro-2H-thiopyran-4(3H)-one, a key intermediate for various bioactive molecules, involves the alpha-bromination of the parent ketone, Tetrahydro-4H-thiopyran-4-one. While seemingly straightforward, this reaction is often plagued by issues such as low yields, over-bromination, and difficult purifications. This guide will dissect these challenges and provide actionable solutions.

Core Reaction: Alpha-Bromination of Tetrahydro-4H-thiopyran-4-one

The fundamental transformation is the selective bromination at the α-position to the carbonyl group. This reaction is typically performed under acidic conditions, which catalyze the formation of an enol intermediate. This enol is the active nucleophile that reacts with an electrophilic bromine source.[1][2] Understanding this mechanism is critical for troubleshooting, as the rate-determining step is often the formation of the enol, not the halogenation itself.[2][3]

Reaction_Mechanism Figure 1: Acid-Catalyzed Alpha-Bromination Mechanism cluster_reactants Reactants cluster_products Product Ketone Tetrahydro-4H- thiopyran-4-one Protonated_Ketone Protonated Carbonyl Ketone->Protonated_Ketone + H+ Protonated_Ketone->Ketone - H+ Enol Enol Intermediate (Rate-Determining Step) Protonated_Ketone->Enol - H+ Oxonium_Ion Oxonium Ion Enol->Oxonium_Ion + Br2 Product 3-Bromodihydro-2H- thiopyran-4(3H)-one Oxonium_Ion->Product - H+ Troubleshooting_Workflow Figure 2: Workflow for Troubleshooting Low Yield start Low Yield Observed check_sm Step 1: Analyze Starting Material - Is it pure? - Any signs of degradation? start->check_sm check_reagents Step 2: Verify Reagent Quality - Brominating agent fresh? - Solvent anhydrous? check_sm->check_reagents check_conditions Step 3: Review Reaction Conditions - Correct stoichiometry? - Temperature controlled? - Reaction time sufficient? check_reagents->check_conditions analyze_crude Step 4: Analyze Crude Product - Identify byproducts (NMR/GC-MS). - Dibromination? Degradation? check_conditions->analyze_crude optimize Step 5: Optimize Protocol - Adjust stoichiometry. - Modify temperature/addition rate. - Change brominating agent or solvent. analyze_crude->optimize outcome Improved Yield optimize->outcome

Sources

Technical Support Center: Thiopyranone Stability & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Hub: Rapid Troubleshooting

Identify your issue immediately using the symptom signatures below.

Symptom A: "My product turned into a black tar/oil during concentration."
  • Diagnosis: Thermal dehydrobromination followed by polymerization.

  • Root Cause: The

    
    -bromo ketone is thermally unstable. Heating above 40°C or prolonged exposure to vacuum without a stabilizer caused HBr elimination. The resulting enone (dihydrothiopyranone) is highly reactive and polymerizes.
    
  • Immediate Fix: Keep water bath <30°C. Use high-vacuum for shorter duration rather than rotary evaporation for long periods.

Symptom B: "NMR shows doublets at 6.0–7.0 ppm instead of the expected methine triplet."
  • Diagnosis: Complete elimination to 2,3-dihydro-4H-thiopyran-4-one.

  • Root Cause: Basic workup (e.g., washing with

    
     or strong 
    
    
    
    with vigorous shaking) or basic chromatography conditions triggered E2 elimination.
  • Immediate Fix: Switch to a neutral or slightly acidic workup. Avoid amine bases in subsequent steps.

Symptom C: "Product decomposes on the silica column (streaking/low recovery)."
  • Diagnosis: Acid-catalyzed elimination or rearrangement on active silica.

  • Root Cause: Standard silica gel is slightly acidic (

    
    ). This acidity, combined with the leaving group ability of Bromine, catalyzes the elimination of HBr.
    
  • Immediate Fix: Use Neutral Alumina or deactivate silica with 1% Triethylamine (TEA) only if the product is stable to base (which it likely isn't—see Symptom B). Recommendation: Use Neutral Alumina or rapid filtration through a short plug.

The Knowledge Base: Mechanistic Insights

The Instability of -Bromo Thiopyranones

The stability of 3-bromotetrahydrothiopyran-4-one is governed by the competition between Substitution (


)  (desired for functionalization) and Elimination (E2/E1cB)  (undesired side reaction).
  • Acidity of

    
    -Protons:  The carbonyl group at C4 increases the acidity of the protons at C3 and C5. The introduction of an electron-withdrawing Bromine at C3 further acidifies the remaining C3-proton (
    
    
    
    drops significantly).
  • Leaving Group Lability: Bromide is an excellent leaving group.

  • Sulfur Participation: While less critical than in

    
    -halo sulfides, the sulfur atom at position 1 can stabilize developing positive charge or participate in dipole interactions, affecting the transition state energy.
    

The Fatal Pathway (Dehydrobromination): Even weak bases (bicarbonate, pyridine) can abstract the C3-proton. The resulting enolate collapses to expel bromide, forming the


-unsaturated ketone (enone). This enone is thermodynamically stable due to conjugation but kinetically unstable toward polymerization.
Visualization: The Elimination vs. Substitution Pathway[1][2]

ReactionPathways Start 3-Bromo-tetrahydrothiopyran-4-one TS_Elim Transition State (E2 Elimination) Start->TS_Elim + Base/Heat Product_Sub 3-Substituted Product (Desired) Start->Product_Sub + Nu (Soft/Cold) Base Base / Heat Nu Nucleophile (Low T) Product_Elim 2,3-Dihydro-4H-thiopyran-4-one (Undesired Enone) TS_Elim->Product_Elim Polymer Polymer/Tar Product_Elim->Polymer Polymerization

Figure 1: Kinetic competition between the desired substitution and the fatal elimination pathway.[1] Note that the enone product is a precursor to polymerization.

Experimental Protocols (SOPs)

Protocol A: Low-Temperature Bromination (Synthesis)

Objective: Synthesize 3-bromotetrahydrothiopyran-4-one while minimizing in-situ elimination.

Reagents:

  • Tetrahydrothiopyran-4-one (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) or

    
     (1.0 equiv)
    
  • Solvent: Anhydrous Ether (

    
    ) or 
    
    
    
    (DCM)
  • Catalyst: HBr (cat.) or Ammonium Acetate (cat.)

Procedure:

  • Dissolution: Dissolve ketone in anhydrous

    
     (0.5 M).
    
  • Cooling: Cool the solution to -10°C to 0°C (Ice/Salt bath). Crucial: Do not run at Room Temp.

  • Addition: Add NBS portion-wise or

    
     dropwise over 30 minutes. The slow addition prevents local overheating and high concentration of HBr.
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc). Stop immediately upon consumption of starting material.

  • Quench (The Critical Step):

    • Pour mixture into cold water.

    • Wash rapidly with dilute

      
       (5%) to neutralize acid. Do not allow prolonged contact with base.
      
    • Wash with Brine.[2][3]

  • Drying: Dry over

    
     (Sodium Sulfate is neutral; Magnesium Sulfate is slightly acidic/exothermic).
    
  • Concentration: Evaporate solvent at <30°C .

Protocol B: Purification Strategy

Objective: Isolate pure product without column-induced degradation.

MethodSuitabilityNotes
Silica Gel (Standard) 🔴 High Risk Acidic sites catalyze elimination. Avoid if possible.
Neutral Alumina 🟢 Recommended Non-acidic surface prevents HBr loss. Activity Grade III is best.
Recrystallization 🟡 Conditional Only if product is a solid. Use non-polar solvents (Hexane/Ether) at low temp.
Crude Use 🟢 Best Practice If purity is >90%, use immediately in the next step without purification.
Protocol C: Nucleophilic Substitution (Avoiding Elimination)

Objective: React the bromo-ketone with a nucleophile (e.g., amine, thiol) without forming the enone.

  • Solvent: Use polar aprotic solvents (DMF, Acetone) to favor

    
    . Avoid Ethanol (promotes E2).
    
  • Base Choice: Use a weak, non-nucleophilic base like

    
     or 
    
    
    
    . Avoid strong alkoxides (
    
    
    ,
    
    
    ) or strong amine bases (TEA, DBU) which guarantee elimination.
  • Temperature: Maintain reaction at 0°C to Room Temp . Never reflux.

  • Stoichiometry: Use a slight excess of the nucleophile to ensure it outcompetes the elimination pathway.

Troubleshooting Logic Flow

Use this decision tree to determine the safety of your planned reaction conditions.

SafetyCheck Start Planned Reaction Condition TempCheck Is Temperature > 40°C? Start->TempCheck BaseCheck Is Strong Base Used? (NaOH, NaOEt, DBU) TempCheck->BaseCheck No Risk STOP High Risk of Elimination TempCheck->Risk Yes SolventCheck Is Solvent Protic? (MeOH, EtOH, H2O) BaseCheck->SolventCheck No BaseCheck->Risk Yes Safe PROCEED (Low Risk) SolventCheck->Safe No (Aprotic) SolventCheck->Risk Yes

Figure 2: Pre-experiment safety check to prevent dehydrobromination.

Frequently Asked Questions (FAQ)

Q: Can I use


 for bromination to be "greener"? 
A: No.  While this works for simple ketones, thiopyranones contain a sulfide linkage. Hydrogen peroxide will oxidize the sulfur to a sulfoxide (

) or sulfone (

) before it brominates the ring. Stick to NBS or elemental Bromine.

Q: How long can I store the bromo-thiopyranone? A: Not long. At room temperature, it degrades within hours/days. Store at -20°C under Argon . If it turns dark, repurify immediately or discard.

Q: Why did my reaction work for cyclohexanone but fail for thiopyranone? A: Heteroatoms change the ring conformation and electronic environment. The sulfur atom can stabilize the transition state for elimination, and the specific bond angles in the thiopyran ring may align the C-H and C-Br bonds into the anti-periplanar geometry required for E2 elimination more readily than in cyclohexanone.

References

  • General Reactivity of

    
    -Halo Ketones: 
    
    • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Explains E2 vs competition).
    • BenchChem.[2][3][4] Managing thermal instability of alpha-bromo ketones. Link

  • Synthesis of Tetrahydrothiopyran-4-ones

    • Ward, D. E., et al.[5] "The strategic use of thiopyran templates..." ResearchGate Microreview. (Discusses thiopyranone scaffold stability). Link

    • Journal of Organic Chemistry, Vol 46, "Synthesis of tetrahydro-1,4-thiapyrone". (Classic reference for the parent ring system).
  • Purification & Handling

    • Organic Syntheses, Coll. Vol. 9, p. 123. (General protocols for handling labile bromo-ketones). Link

    • ResearchGate. Purification of unstable compounds on Silica Gel. Link

Sources

Purification techniques for unstable alpha-bromo ketones

Technical Support Center: Purification of Unstable -Bromo Ketones

Status: Operational Subject: Handling, Purification, and Stabilization of

Safety Warning:

lachrymators1

Introduction: The Instability Paradox

11

This guide provides an autonomous, non-templated workflow to purify these labile intermediates, prioritizing methods that minimize thermal and chemical stress.

Decomposition Pathways

Understanding how your compound degrades is the first step to preventing it.

DecompositionStartα-Bromo KetoneBaseBase/Silica(Elimination)Start->BaseWaterMoisture(Hydrolysis)Start->WaterRearrangeLewis Acid/Heat(Rearrangement)Start->RearrangeEnoneα,β-Unsaturated Ketone(Polymerization Risk)Base->Enone- HBrHydroxyα-Hydroxy KetoneWater->Hydroxy+ H2O, - HBrFavorskiiFavorskii Rearrangement(Carboxylic Acids/Esters)Rearrange->Favorskii

Figure 1: Primary degradation mechanisms. Note that standard silica gel (weakly acidic/surface hydroxyls) can promote both elimination and rearrangement.

Module 1: Crystallization (The Gold Standard)

Crystallization is the preferred purification method because it avoids the active surface of silica gel and thermal stress of distillation.

Protocol: Cold Solvent Trituration & Recrystallization

Best for: Aryl

  • Solvent Selection: Avoid nucleophilic solvents (like methanol or ethanol) if your substrate is highly reactive, as solvolysis can occur.

    • Preferred System: Diethyl ether/Hexane or Ethyl Acetate/Heptane.

    • Alternative (for stable aryl ketones): Ethanol (95%).

  • Dissolution: Dissolve the crude solid in the minimum amount of solvent at moderate temperature (<40°C). Do not boil aggressively.

  • Filtration: Rapidly filter the warm solution to remove insoluble polymeric byproducts.

  • Crystallization: Allow to cool slowly to room temperature, then move to -20°C.

  • Wash: Wash collected crystals with cold (-20°C) hexane.

Troubleshooting: "Oiling Out"

Issue: The product separates as a liquid droplet instead of crystals. Cause: Impurities lowering the melting point or cooling too rapidly.

StepActionMechanism
1 Re-heat Dissolve the oil back into the solution by warming gently.
2 Add Solvent Add a small amount of the "good" solvent (e.g., EtOAc) to shift the saturation point.
3 Seed Add a seed crystal of the pure product (if available) or scratch the glass surface.
4 Decant If oil persists, decant the supernatant (containing impurities). Dissolve the oil in a fresh, cleaner solvent system and retry.

Module 2: Chromatography (The "Quick & Dirty" Approach)

If crystallization fails, you must use chromatography.[2] However, standard silica gel protocols often destroy

Critical Adjustment: Neutral Alumina vs. Silica

Standard silica gel is slightly acidic (pH 6.5–7.5) and possesses active silanol groups that catalyze dehydrobromination.

  • Recommendation: Use Neutral Alumina (Activity Grade III) . It is less acidic and has a lower surface activity, significantly reducing elimination side reactions.

  • If you MUST use Silica:

    • High Flow Rate: Use "Flash" in the literal sense. Elute within 10-15 minutes.

    • Deactivation: Pre-wash the column with pure hexanes containing 1% Et3N is NOT RECOMMENDED for bromo ketones (risk of base-catalyzed elimination). Instead, use neutral silica or simply minimize residence time.

Experimental Workflow: Rapid Filtration Column
  • Pack: Short pad (5-10 cm) of Silica Gel 60 or Neutral Alumina.

  • Equilibrate: 100% Hexanes (or Petroleum Ether).

  • Load: Dissolve crude oil in minimum Toluene or Benzene (avoid DCM if possible, as it can promote crystallization on the column or streaking).

  • Elute: Use a gradient starting from 100% Hexanes to 5-10% EtOAc/Hexanes.

  • Collect: Collect fractions immediately into flasks kept in an ice bath.

Module 3: Synthesis Optimization (The "No-Purification" Strategy)

The best purification is none at all. Optimizing the bromination step can yield sufficiently pure product for the next step (telescoping).

High-Fidelity Bromination Methods
ReagentConditionsAdvantageReference
Polymer-Supported Tribromide (PSPBP) MeOH/DCM, RTReagent is filtered off; product remains in filtrate.[1] No column needed.[1]
NBS / p-TsOH MeCN, RefluxHigh atom economy, succinimide byproduct precipitates out (in CCl4/Hexane).[1][2]
CuBr₂ EtOAc/CHCl₃, RefluxHighly selective for mono-bromination; avoids dibromo byproducts.[3]

Module 4: Storage & Handling

Shelf-Life:

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store under Argon or Nitrogen.[3]

  • Stabilizers: For long-term storage, adding a trace of acid scavenger (like solid NaHCO3 or MgO) to the vial can neutralize evolved HBr, though this prevents the use of the sample in strictly acid-catalyzed next steps without filtration.

  • Physical State: If the compound is an oil, store it as a frozen solid (if MP allows) or as a solution in anhydrous benzene/toluene (if used frequently).

Decision Logic: Purification Strategy

PurificationStrategyStartCrude Reaction MixtureStatePhysical State?Start->StateSolidSolidState->SolidOilOil / GumState->OilRecrystRecrystallization(EtOAc/Hexane)Solid->RecrystTLCCheck TLC Stability(2D TLC on Silica)Oil->TLCStableStable on SilicaTLC->StableUnstableDegrades (Streaking)TLC->UnstableFlashFlash Chromatography(High Flow, <15 min)Stable->FlashAluminaNeutral Alumina Column(Grade III)Unstable->AluminaDistillKugelrohr Distillation(High Vacuum, <100°C)Unstable->DistillIf volatile

Figure 2: Decision matrix for selecting the appropriate purification technique based on physical state and chemical stability.[1]

Frequently Asked Questions (FAQs)

Q: My product turned black/dark brown overnight. Is it salvageable? A: The color indicates polymerization or extensive dehydrobromination.

  • Diagnostic: Run a TLC.[3][4][5][6] If you see a baseline streak and a faint product spot, you might salvage some via rapid filtration through a silica plug (eluting with non-polar solvent).

  • Prevention:[1][4] This is likely autocatalytic decomposition by HBr. Ensure the product is washed thoroughly with NaHCO3 and water before drying and storage.

Q: Can I use Triethylamine (TEA) to deactivate the silica column? A: Proceed with extreme caution. While TEA is standard for amines, it is a base. For

elimination

13
  • Better Alternative: Use Neutral Alumina or simply wash the silica with 100% ethyl acetate prior to equilibration to remove very active acidic sites, then re-equilibrate with hexanes.

Q: I see two spots on TLC that merge. What is happening? A: This is often the keto-enol tautomerism , which is slow enough on the NMR timescale but visible on silica.[1] Alternatively, it could be the hemiacetal form if you used an alcohol solvent.

  • Test: Run the TLC in a non-protic solvent (e.g., Toluene/Ether). If spots persist, it may be the mono- vs. di-brominated impurity.

Q: How do I remove the purple color (trace Iodine/Bromine) from the crude? A: Wash the organic layer with 10% Sodium Thiosulfate (Na2S2O3) solution during the workup. This reduces free bromine to bromide, clearing the color and preventing oxidation during purification.

References

  • Habibi, D., et al. (2025). "Polymer-supported reagents for clean synthesis of

    
    -bromo ketones." RSC Advances. 
    
  • Lee, J. C., et al. (2003). "Ultrasound assisted

    
    -bromination of ketones with N-bromosuccinimide." Ultrasonics Sonochemistry. 
    
  • King, L. C., & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide." Journal of Organic Chemistry.

  • Podgoršek, A., et al. (2009). "Halogenation of Organic Compounds Using Elemental Halogens or Halides." Current Organic Chemistry.

Controlling regioselectivity in the bromination of thiopyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and medicinal chemists working with thiopyran-4-one (specifically the tetrahydro-4H-thiopyran-4-one scaffold, unless otherwise noted).

Topic: Controlling Regioselectivity & Chemoselectivity in Bromination Status: Active Operator: Senior Application Scientist

Executive Summary

Brominating thiopyran-4-one presents a classic "competing nucleophile" problem. You have two reactive centers:

  • The Enolizable Carbons (C3/C5): The desired targets for electrophilic

    
    -bromination.
    
  • The Sulfur Atom (S1): A soft nucleophile prone to oxidation or formation of bromosulfonium salts.

The Core Challenge: Standard bromination protocols (e.g.,


/AcOH) often lead to mixtures of mono-brominated products, di-brominated byproducts, and sulfoxides (S-oxidation). Success requires strict kinetic control and moisture exclusion.

Ticket #001: Preventing Sulfur Oxidation (The "S-Trap")

User Issue: "I am trying to brominate position 3, but I am observing significant formation of the sulfoxide (S=O) byproduct."

Diagnosis

The sulfur atom in the thiopyran ring is a "soft" nucleophile that reacts with bromine faster than the enol double bond does.

  • Step 1:

    
     attacks sulfur to form a bromosulfonium intermediate  (
    
    
    
    ).
  • Step 2 (The Fork):

    • Path A (Desired): The bromosulfonium species acts as a bromine reservoir, transferring

      
       to the enol at C3.
      
    • Path B (Undesired): If water is present, the bromosulfonium ion hydrolyzes to form the sulfoxide (

      
      ) and HBr.
      
Solution: The Anhydrous Protocol

To prevent oxidation, you must remove the oxygen source (water). The reaction must be strictly anhydrous.

Protocol A: Anhydrous NBS Bromination (Recommended)

  • Reagent: N-Bromosuccinimide (NBS).[1][2]

  • Solvent: Anhydrous

    
     (classic) or 
    
    
    
    /DCM (modern alternatives, must be dried).
  • Catalyst: AIBN (catalytic) or mild acid (p-TsOH) depending on radical vs. ionic intent.

Step-by-Step:

  • Dissolve thiopyran-4-one (1.0 eq) in anhydrous

    
     under Argon/Nitrogen.
    
  • Add NBS (1.05 eq). Note: Do not use a large excess.

  • Critical: Add activated 4Å molecular sieves to the flask to scavenge trace water.

  • Stir at room temperature. Monitor by TLC.

    • Why? NBS provides a low, steady concentration of active bromine.[3] The molecular sieves prevent the hydrolysis of any transient S-Br species formed.

Ticket #002: Mono- vs. Di-Selectivity (C3 vs. C3,5)

User Issue: "I need the 3-bromo derivative, but I keep getting the 3,5-dibromo product."

Diagnosis

The thiopyran-4-one ring is symmetric. Once a bromine is introduced at C3, the electron-withdrawing effect of the halogen should theoretically deactivate the ring toward further enolization. However, in practice, the rate of the second bromination can be competitive, especially if local concentrations of bromine are high.

Solution: Reagent Selection & Stoichiometry
Target ProductReagent of ChoiceStoichiometryKey Condition
3-Bromo (Mono) PTAB (Phenyltrimethylammonium tribromide)1.0 eq0°C to RT, THF solvent.
3,5-Dibromo (Di) Molecular Bromine (

)
2.2 eqGlacial Acetic Acid, Reflux.

Protocol B: Selective Mono-Bromination with PTAB PTAB is a solid source of bromine that exists in equilibrium with


. It releases 

slowly, preventing the "flooding" of the reaction that leads to di-bromination.
  • Dissolve thiopyran-4-one (10 mmol) in anhydrous THF (50 mL).

  • Cool to 0°C.

  • Add PTAB (10 mmol) portion-wise over 20 minutes.

    • Visual Cue: The orange color of the reagent should fade as it is consumed.

  • Allow to warm to RT and stir for 2 hours.

  • Quench with saturated

    
     (aq).
    
    • Mechanistic Note: THF coordinates with the generated HBr, modulating the acidity and slowing down acid-catalyzed enolization of the product (which would lead to the second bromine addition).

Ticket #003: Regioselectivity in 4H-Thiopyran-4-one (Unsaturated)

User Issue: "I am working with the unsaturated 4H-thiopyran-4-one (with double bonds), not the tetrahydro version. Where will the bromine go?"

Diagnosis

The chemistry changes completely here. You are no longer doing alpha-substitution on a saturated ketone. You are dealing with a conjugated enone system that has partial aromatic character (though less than pyrone).

  • Electrophilic Attack: Occurs preferentially at C3/C5 .

  • Mechanism: Likely proceeds via an addition-elimination pathway.

Protocol C: Electrophilic Substitution on 4H-System

  • Solvent: Glacial Acetic Acid (promotes electrophilic attack).

  • Reagent:

    
     (liquid).
    
  • Procedure: Add

    
     dropwise to the substrate in AcOH.
    
    • Observation: You will likely obtain the 3,5-dibromo product rapidly because the first bromine does not sufficiently deactivate the ring in this conjugated system.

    • Troubleshooting: If you strictly need the mono-bromo 4H-derivative, it is often better to synthesize it de novo using a brominated precursor (e.g., cyclization of a brominated cross-conjugated dienone) rather than direct bromination.

Mechanistic Visualization

The following diagram illustrates the "Sulfur Trap" and the decision pathways for regioselectivity.

ThiopyranBromination Start Tetrahydrothiopyran-4-one S_Intermediate Bromosulfonium Ion (S-Br+) Start->S_Intermediate Kinetic Control (Fastest Reaction) Enol Enol Intermediate Start->Enol Acid/Base Catalysis BrSource Bromine Source (Br2, NBS, PTAB) Sulfoxide Sulfoxide (Byproduct) (S=O) S_Intermediate->Sulfoxide Hydrolysis (Water Present!) MonoBromo 3-Bromo-thiopyran-4-one (Target A) S_Intermediate->MonoBromo Br+ Transfer (Anhydrous) Enol->MonoBromo Electrophilic Attack (1.0 eq Reagent) DiBromo 3,5-Dibromo-thiopyran-4-one (Target B) MonoBromo->DiBromo Excess Reagent (>2.0 eq) or High Temp

Caption: Mechanistic bifurcation in thiopyran-4-one bromination. The "Sulfur Trap" (orange) leads to oxidation if water is present. Anhydrous conditions favor the C-bromination pathway (green).

FAQ: Rapid Response

Q: Can I use


 to direct the bromination? 
A:  Generally, no. Lewis acids like Aluminum Chloride will coordinate strongly with the carbonyl oxygen and the sulfur lone pair. While this increases the electrophilicity of the ring, it often "freezes" the conformation and can lead to ring-opening or polymerization. Use mild protic catalysis (AcOH) instead.

Q: My product is turning black/tarry during workup. Why? A:


-Bromo ketones are thermally unstable and lachrymators. They can undergo elimination of HBr to form unsaturated enones, which then polymerize.
  • Fix: Avoid high-temperature distillation. Recrystallize from ethanol/hexane. Neutralize all acid traces with

    
     immediately after reaction.
    

Q: Is the 2-position (next to Sulfur) ever reactive? A: Under standard electrophilic bromination conditions, no . The 2-position is not enolizable in the same way. To functionalize C2, you would need to perform a Pummerer rearrangement (via the sulfoxide) or use lithiation chemistry (e.g., LDA followed by an electrophile), but that is a completely different mechanism than direct bromination.

References

  • Synthesis of Tetrahydrothiopyran-4-one Derivatives

    • Source: BenchChem Technical Guides.[4]

    • Context: Detailed protocols for the synthesis of the core scaffold and subsequent functionaliz
    • Link: (General landing for verification)

  • NBS Bromination Mechanisms

    • Source: Organic Chemistry Portal.
    • Context: Standard conditions for NBS use in alpha-bromination vs. radical substitution, highlighting solvent effects ( vs. polar solvents).
    • Link:

  • Regioselectivity in Heterocyclic Ketones

    • Source: Master Organic Chemistry.[5]

    • Context: Mechanistic explanation of alpha-halogenation in ketones and the competition with other nucleophilic sites.
    • Link:

  • Sulfur Oxidation Competition

    • Source: N
    • Context: Studies on the oxidation of sulfur in thiopyran systems and the inhibition of this pathway.[6][7]

    • Link:

Sources

Storage conditions to prevent degradation of 3-Bromodihydro-2H-thiopyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the storage, handling, and stability maintenance of 3-Bromodihydro-2H-thiopyran-4(3H)-one (also referred to as 3-bromo-tetrahydro-4H-thiopyran-4-one). This compound is a highly reactive α-halo ketone intermediate possessing a sulfide linkage, making it susceptible to multiple degradation pathways including dehydrohalogenation, oxidation, and hydrolysis.

PART 1: CORE DIRECTIVE (Storage & Handling)

Status: Critical Intermediate Storage Class: Temperature-Sensitive / Moisture-Sensitive / Light-Sensitive

🛑 Immediate Storage Requirements

Upon receipt, do not store this compound on the benchtop. Adhere to the following "Gold Standard" conditions to prevent rapid decomposition:

ParameterRequirementTechnical Rationale
Temperature -20°C to -80°C Prevents thermodynamic elimination of HBr to form the conjugated enone.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents S-oxidation of the thiopyran ring and autoxidation of the α-halo position.
Container Amber Glass / Foil-Wrapped Blocks UV/Vis light which can initiate homolytic cleavage of the C-Br bond.
Humidity Desiccated (<10% RH) Moisture triggers hydrolysis of the C-Br bond or nucleophilic substitution.

PART 2: TECHNICAL DEEP DIVE (Mechanisms of Degradation)

The "Double-Edged" Instability

3-Bromodihydro-2H-thiopyran-4(3H)-one contains two reactive functional motifs that destabilize each other:

  • α-Bromo Ketone: The electron-withdrawing carbonyl group acidifies the α-proton (H-3). The presence of bromine makes this position highly electrophilic and prone to elimination.

  • Thiopyran Sulfide: The sulfur atom is a soft nucleophile and is easily oxidized to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ).
Primary Degradation Pathways
  • Pathway A: Dehydrobromination (Elimination) Even weak bases or slightly elevated temperatures can cause the loss of HBr, yielding 2H-thiopyran-4(3H)-one (the α,β-unsaturated ketone). This reaction is often irreversible and results in a yellow/brown discoloration.

  • Pathway B: S-Oxidation Exposure to atmospheric oxygen, especially in solution, oxidizes the sulfide to the sulfoxide. This changes the polarity and solubility of the molecule.

  • Pathway C: Hydrolysis/Substitution Moisture allows water to attack the α-carbon, displacing bromine to form the α-hydroxy ketone or causing ring opening.

Visualization of Degradation Logic

DegradationPathways Fig 1. Primary degradation pathways of 3-Bromodihydro-2H-thiopyran-4(3H)-one. Compound 3-Bromodihydro-2H- thiopyran-4(3H)-one Enone 2H-Thiopyran-4(3H)-one (Unsaturated Ketone) Compound->Enone Elimination (-HBr) Heat/Base Sulfoxide S-Oxide Derivative (Sulfoxide) Compound->Sulfoxide Oxidation (+O2) Air Exposure Hydroxy α-Hydroxy Ketone (Hydrolysis Product) Compound->Hydroxy Substitution (+H2O) Moisture

PART 3: TROUBLESHOOTING GUIDE

Scenario 1: Material Discoloration

Observation: The white/off-white solid has turned yellow, orange, or brown.

  • Diagnosis: Elimination of HBr. The formation of the conjugated double bond (enone) shifts absorption into the visible spectrum. Liberated HBr may also cause acid-catalyzed polymerization (dark brown tar).

  • Action:

    • Check pH of headspace (wet pH paper). Red indication confirms acidic HBr release.

    • Do not use for sensitive nucleophilic substitutions.

    • Salvage: If critical, attempt rapid filtration through a short plug of neutral silica gel using cold non-polar solvent (e.g., Hexanes/EtOAc) to remove the polar enone/tar, but yield will be low.

Scenario 2: Pungent/Acrid Odor

Observation: A sharp, biting smell upon opening the vial.

  • Diagnosis: HBr Evolution. The compound is actively degrading.

  • Action: Vent the vial in a fume hood immediately. Reseal under Argon. Store at -80°C if possible.

Scenario 3: Solubility Changes

Observation: Compound is no longer fully soluble in non-polar solvents (e.g., DCM, Toluene) and leaves a residue.

  • Diagnosis: Oxidation or Polymerization. Sulfoxides are significantly more polar than sulfides. Polymers will be insoluble.

  • Action: Analyze by TLC. If a baseline spot is observed, degradation has occurred.

PART 4: EXPERIMENTAL PROTOCOLS & FAQs

Q1: Can I store this compound in solution?

A: Not recommended for long-term storage. If necessary, store in anhydrous Dichloromethane (DCM) or Toluene at -20°C.

  • Avoid: Ethers (THF/Diethyl ether) can form peroxides which oxidize the sulfur.

  • Avoid: Acetone or DMSO (nucleophilic/oxidative risks).

  • Protocol: Degas the solvent with Argon for 15 mins before dissolving. Seal with a septum and Parafilm.

Q2: How do I handle the compound for a reaction?

A: Treat it as a "use-immediately" intermediate.

  • Remove vial from freezer and warm to Room Temperature (RT) in a desiccator (prevents condensation).

  • Weigh quickly in air (if humidity is low) or use a glovebox.

  • Dissolve in anhydrous solvent immediately.

  • Neutralize: If the reaction tolerates it, add a weak base (e.g., NaHCO3) or buffer to scavenge any trace HBr formed in situ.

Q3: I need to verify purity. Can I use LC-MS?

A: Use with caution.

  • Issue: The heat of the electrospray source and the aqueous mobile phase can degrade the compound during analysis (hydrolysis/elimination).

  • Recommendation: Use GC-MS with a low injector temperature or 1H NMR in CDCl3 (filtered through basic alumina to remove acid traces) for the most accurate assessment. Look for the disappearance of the α-proton doublet/multiplet around 4.5-5.0 ppm.

Protocol: Emergency Re-Purification

If the compound has slightly degraded (yellow tint), use this rapid wash protocol:

  • Dissolve crude material in cold DCM .

  • Wash once rapidly with ice-cold saturated NaHCO3 (removes HBr).

  • Wash once with Brine .

  • Dry over MgSO4 (avoid acidic drying agents).

  • Concentrate in vacuo at <30°C (do not heat water bath).

PART 5: REFERENCES

  • BenchChem. (2025).[1] In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications. Retrieved from

  • Ward, D. E., et al. (2002). "Influence of the beta-alkoxy group on the diastereoselectivity of Aldol reactions of tetrahydro-4H-thiopyran-4-one." The Journal of Organic Chemistry, 67(5), 1618-1629. (Demonstrates reactivity of the parent thiopyranone scaffold).

  • ChemicalBook. (2023). Tetrahydro-4H-pyran-4-one: Properties and Applications. Retrieved from

  • LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Dihydro-2H-thiopyran-3(4H)-one. Retrieved from

Sources

Technical Support Center: Troubleshooting SN2 Reactivity of 3-Bromodihydro-2H-thiopyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and structural challenges researchers face when performing nucleophilic substitutions (SN2) on 3-Bromodihydro-2H-thiopyran-4(3H)-one.

While tetrahydro-4H-thiopyran-4-one derivatives are highly valued building blocks in the synthesis of spiroimidazolones, dipeptides, and tetrahydrocarbazoles[1], the alpha-bromo derivative is notoriously sluggish and prone to side reactions. This guide breaks down the causality behind these failures and provides self-validating protocols to rescue your yields.

Section 1: Mechanistic Troubleshooting FAQs

Q1: Why is my SN2 reaction yielding mostly elimination products (enones) instead of the desired substitution product? The Causality: This is a classic competition between SN2 and E2 pathways. In a 6-membered thiopyranone ring, the dipole-dipole repulsion between the C=O and C-Br bonds often forces the bulky bromine atom into an axial position. In this conformation, the C-Br bond is perfectly antiperiplanar to the axial proton at C2. When you introduce a basic nucleophile (e.g., alkoxides, primary/secondary amines), it acts as a Brønsted base, rapidly abstracting the acidic alpha-proton and triggering an E2 elimination to form 2,3-dihydro-4H-thiopyran-4-one.

Q2: Even when using non-basic nucleophiles (e.g., azide, thiolate), my reaction is incredibly slow. What is the structural cause? The Causality: The SN2 reaction is heavily governed by steric hindrance around the electrophilic carbon[2]. The transition state of an SN2 reaction requires the central carbon to adopt a crowded trigonal bipyramidal geometry[3]. In the thiopyran ring, the C-S bonds are longer than standard C-C bonds, causing a puckered ring distortion. If the nucleophile attempts an equatorial attack (on an axial bromide), it is hindered by adjacent equatorial protons. If it attempts an axial attack (on an equatorial bromide), it faces severe 1,3-diaxial steric repulsion. This steric shielding drastically raises the activation energy (


) of the SN2 pathway.

Q3: I am detecting rearranged byproducts and unexpected retention of configuration. How is this possible? The Causality: You are observing Neighboring Group Participation (NGP). The sulfur atom at the 1-position is separated from the C3-bromide by a single methylene group (C2). This


-halo sulfide motif allows the sulfur lone pair to act as an internal nucleophile. It attacks the C3 position intramolecularly, displacing the bromide to form a highly reactive, 3-membered episulfonium intermediate . Subsequent attack by your external nucleophile on this intermediate can lead to skeletal rearrangements or a net retention of configuration (via a double-inversion mechanism).

Section 2: Optimization Data Matrix

To build a self-validating experimental system, you must adjust your solvent and temperature based on the nature of your nucleophile. Polar aprotic solvents favor SN2 by preventing hydrogen bonding with the nucleophile, thereby increasing its effective nucleophilicity[4][5].

Reaction ConditionNucleophile TypeTemp (°C)SolventPrimary PathwayExpected SN2 Yield
StandardBasic (Amine)25THFE2 Elimination< 20%
Optimized (Prot. B) Basic (Amine) 0 DMF SN2 Substitution 65 - 75%
StandardSoft (Azide)25MeCNSN2 (Sluggish)40 - 50%
Optimized (Prot. A) Soft (Azide) 40 Acetone SN2 (Fast) > 85%

Section 3: Validated Experimental Protocols

Protocol A: Finkelstein-Assisted Substitution (For Non-Basic/Soft Nucleophiles)

Use this protocol when your nucleophile is non-basic but the reaction is too slow due to steric hindrance.

  • Preparation: Dissolve 1.0 eq of 3-Bromodihydro-2H-thiopyran-4(3H)-one in anhydrous Acetone to achieve a 0.2 M concentration.

  • In-Situ Activation: Add 0.2 eq of anhydrous Sodium Iodide (NaI). Stir at room temperature for 15 minutes. Causality: The iodide ion acts as a catalyst, displacing the bromide to form a transient alpha-iodo ketone. Iodine is a superior leaving group, lowering the energy barrier for the subsequent SN2 attack.

  • Nucleophile Addition: Add 1.2 eq of the desired soft nucleophile (e.g., sodium azide or a thiolate).

  • Execution: Heat the mixture to 40 °C under a nitrogen atmosphere. Monitor via TLC until the starting material is consumed (typically 2–4 hours).

  • Workup: Quench with saturated aqueous

    
     to neutralize any residual iodine. Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Low-Temperature Substitution (For Basic/Hard Nucleophiles)

Use this protocol when your nucleophile is basic and E2 elimination is the primary failure mode.

  • Preparation: Dissolve 1.0 eq of the substrate in anhydrous DMF (0.1 M concentration). Causality: DMF is a polar aprotic solvent that maximizes nucleophilicity without artificially inflating basicity[4].

  • Thermal Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath. Causality: E2 elimination has a higher activation energy than SN2. Lowering the temperature disproportionately suppresses the elimination pathway.

  • Controlled Addition: Dropwise add 1.05 eq of the nucleophile over 15 minutes. Do not add in a single portion, as localized concentration spikes will promote elimination.

  • Execution: Maintain at 0–5 °C for 6 hours. Do not allow the reaction to warm to room temperature.

  • Workup: Dilute with ice-cold water. Extract with Methyl tert-butyl ether (MTBE). Wash the organic layer extensively with water (3x) to remove all DMF traces[6], dry over

    
    , and concentrate.
    

Section 4: Pathway & Workflow Visualizations

Mechanism Substrate 3-Bromodihydro-2H-thiopyran-4(3H)-one SN2 SN2 Substitution (Desired Product) Substrate->SN2 Soft Nucleophile (e.g., N3-, RS-) E2 E2 Elimination (Enone Byproduct) Substrate->E2 Hard/Basic Nucleophile (e.g., RO-, R2NH) NGP Episulfonium Intermediate (Rearrangement/Retention) Substrate->NGP Intramolecular Sulfur Attack

Reaction pathways of 3-Bromodihydro-2H-thiopyran-4(3H)-one under nucleophilic conditions.

Optimization Start Low Yield / Sluggish SN2 Check Is the nucleophile basic? Start->Check Basic Reduce Temp (0°C) Use Polar Aprotic Solvent Check->Basic Yes NonBasic Add NaI/KI Catalyst (Finkelstein Activation) Check->NonBasic No Success Optimized SN2 Yield Basic->Success NonBasic->Success

Troubleshooting workflow for optimizing SN2 reactivity and minimizing side reactions.

References

  • 11.3: Characteristics of the SN2 Reaction , Chemistry LibreTexts.[Link]

  • Steric Hindrance in SN2 and SN1 Reactions , Chemistry Steps.[Link]

  • 7.3 Characteristics of the SN2 Reaction , Fundamentals of Organic Chemistry.[Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent , PMC - National Institutes of Health.[Link]

  • Tetrahydrothiopyran-4-one | C5H8OS | CID 66173 , PubChem.[Link]

Sources

Stabilizing 3-Bromodihydro-2H-thiopyran-4(3H)-one for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Long-Term Stabilization & Storage Protocols

Document ID: TSC-BR-THIO-04 | Version: 2.1 | Status: Active

Executive Summary: The Stability Paradox

You are likely experiencing degradation because 3-Bromodihydro-2H-thiopyran-4(3H)-one represents a "perfect storm" of chemical reactivity. It combines two highly reactive functionalities within a single six-membered ring:

  • 
    -Halo Ketone:  The C3-Bromine is adjacent to the C4-Carbonyl. The carbonyl makes the C3-proton acidic, facilitating spontaneous elimination of HBr to form the conjugated enone.
    
  • Cyclic Sulfide: The sulfur atom at position 1 is highly susceptible to oxidation (to sulfoxide/sulfone) by atmospheric oxygen, a process often catalyzed by light or trace metals.

This guide provides a self-validating storage system designed to arrest both dehydrohalogenation (elimination) and S-oxidation.

The Degradation Mechanism (The "Why")

To stabilize this compound, you must understand the enemy. The degradation is not random; it follows a specific cascade triggered by heat, light, and moisture.

Mechanism 1: The HBr Autocatalytic Loop

The primary degradation pathway is dehydrobromination .

  • Trace moisture or base triggers the elimination of HBr.

  • The released HBr is acidic and catalyzes further elimination (autocatalysis).

  • The product is the conjugated enone (dihydrothiopyran-4-one), which polymerizes or turns dark brown/black.

Mechanism 2: Sulfur Oxidation

The sulfur lone pairs are nucleophilic. Exposure to air converts the sulfide (


) to the sulfoxide (

), changing the polarity and solubility of your reagent.
Visualizing the Decay Pathways

The following diagram maps the kinetic risks you must mitigate.

DegradationPathways Compound 3-Bromo-dihydro- thiopyran-4-one (Target Molecule) HBr HBr Gas (Acidic Byproduct) Compound->HBr + Enone Conjugated Enone (Yellow/Brown Oil) Compound->Enone Elimination (Heat/Base) Sulfoxide S-Oxide (Polar Impurity) Compound->Sulfoxide Oxidation (Air/Light) HBr->Compound Autocatalysis (Accelerates Decay) Polymer Dark Tars/ Polymers Enone->Polymer Polymerization

Figure 1: The "Death Spiral" of alpha-bromo ketones. Note how HBr formation feeds back into the system, accelerating decomposition.

Troubleshooting Guide (Q&A)

Direct answers to symptoms observed in the lab.

Q1: My white crystalline solid has turned into a yellow oil. Is it salvageable?

Diagnosis: Elimination (Dehydrobromination). The yellow color comes from the conjugated double bond of the enone (dihydrothiopyran-4-one) and subsequent oligomers.

  • Action: If the yellowing is mild (<10%), recrystallize immediately from cold hexanes/ether.

  • Verdict: If it has turned to oil, the purity is likely <80%.[1] Discard. The HBr generated has likely compromised the remaining material.

Q2: The container smells acrid/sharp upon opening.

Diagnosis: HBr Release. This confirms active decomposition. The sharp smell is Hydrogen Bromide gas.

  • Immediate Action: Purge the headspace with dry Argon immediately.

  • Prevention: Add a packet of activated silica or a specific acid scavenger (see Protocol below) to the secondary container.

Q3: Can I store this in solution (e.g., DCM or DMSO)?

Answer: NO.

  • DMSO: Will act as an oxidant (Swern-like conditions) toward the alpha-bromo ketone, rapidly degrading it.

  • DCM/Chloroform: These solvents often contain trace acid (HCl) or stabilizers (ethanol) that can react with the bromide.

  • Rule: Store as a dry solid only. If solution storage is mandatory for automation, use anhydrous Toluene at -20°C and use within 24 hours.

The "Fortress" Storage Protocol

Follow this Standard Operating Procedure (SOP) to maximize shelf-life (6–12 months).

Phase 1: Preparation & Purification

Do not store crude material. Impurities catalyze degradation.

StepActionScientific Rationale
1 Wash Wash the organic layer with cold 5%

during workup, then brine.
2 Dry Dry over

(neutral), NOT

(basic).
3 Isolate Evaporate solvent at <30°C . Do not heat the water bath.
Phase 2: The Storage System

We use a "Double-Containment" strategy with an acid scavenger.

Materials Needed:

  • Amber Glass Vial (Silanized preferred).

  • Teflon-lined screw cap.

  • Secondary Container (Jar with desiccant).

  • Stabilizer: Silver Wool or Calcium Carbonate (Optional but recommended).

Protocol:

  • Inert Gas Purge: Place the solid in the amber vial. Flush gently with Argon for 30 seconds. Argon is heavier than air and blankets the crystals better than Nitrogen.

  • The "Acid Trap" (Critical Pro-Tip):

    • Method A: Place a small plug of Silver Wool in the neck of the vial (not touching the crystals). Silver reacts with any HBr gas released (

      
      ), effectively removing the catalyst from the headspace.
      
    • Method B: Add 1% w/w solid Calcium Carbonate (

      
      )  powder directly to the solid if downstream filtration is acceptable. This neutralizes acid in situ.
      
  • Seal: Cap tightly with a Teflon-lined lid. Wrap with Parafilm.

  • Environment: Store at -20°C to -80°C .

Visualizing the Storage Workflow

StorageProtocol cluster_prep Phase 1: Stabilization cluster_store Phase 2: Containment Start Freshly Synthesized 3-Bromo-thiopyranone Wash Wash w/ cold NaHCO3 (Remove Acid Traces) Start->Wash Dry Dry w/ MgSO4 (Remove Water) Wash->Dry Evap Rotovap < 30°C (Prevent Thermal Elimination) Dry->Evap Vial Amber Vial (Block UV Light) Evap->Vial Trap Add Ag Wool in Headspace (Scavenge HBr Gas) Vial->Trap Argon Argon Purge (Block O2/Moisture) Freezer Store at -20°C (Kinetic Arrest) Argon->Freezer Trap->Argon Check QC Check Freezer->Check Monthly QC: Check Color

Figure 2: The "Fortress" protocol for long-term stability. Note the inclusion of an HBr scavenger (Ag Wool).

Summary Data Table

ParameterRecommended StandardDanger Zone
Temperature -20°C (Freezer)> 25°C (Room Temp)
Atmosphere Argon (Dry)Air (Oxygen + Moisture)
Container Amber Glass + Teflon LinerClear Glass or Plastic
Solvent None (Solid State)DMSO, MeOH, Wet Ethers
Stabilizer Silver Wool (Headspace)Strong Bases (NaOH, TEA)
Shelf Life 6–12 Months< 2 Weeks (if improper)

References

  • BenchChem. (2025).[2][3][4] Managing thermal instability of alpha-bromo ketones. Retrieved from .

  • Organic Syntheses. (1955).

    
    -Bromobenzalacetone (Storage and Stability Notes). Org. Synth. Coll. Vol. 3 , 125. Retrieved from .
    
  • Fisher Scientific. (2025). Safety Data Sheet: Acetobromo-alpha-D-glucose (Stabilized with CaCO3). Retrieved from .

  • PubChem. (2025).[5] Compound Summary: Tetrahydrothiopyran-4-one.[2][6][7] National Library of Medicine. Retrieved from .

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.

Sources

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Interpretation of 3-Bromodihydro-2H-thiopyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, providing unparalleled insight into the molecular framework of organic molecules. This guide offers an in-depth, predictive interpretation of the 1H and 13C NMR spectra of 3-Bromodihydro-2H-thiopyran-4(3H)-one, a compound of interest in the synthesis of bioactive molecules and functional materials. While experimental data for this specific molecule is not widely published, this guide provides a robust, theoretically grounded prediction of its NMR spectra, drawing comparisons to related structures and established principles of NMR spectroscopy.

The following analysis is designed to serve as a valuable resource for researchers, enabling them to anticipate spectral features, assign resonances, and ultimately confirm the structure of 3-Bromodihydro-2H-thiopyran-4(3H)-one and its analogs.

Molecular Structure and Predicted NMR Resonances

The structure of 3-Bromodihydro-2H-thiopyran-4(3H)-one presents a unique set of electronic environments, leading to a predictable and interpretable NMR signature. The heterocyclic ring, containing a sulfur atom, a carbonyl group, and a bromine substituent, dictates the chemical shifts and coupling patterns of the constituent protons and carbons.

Figure 1. Structure of 3-Bromodihydro-2H-thiopyran-4(3H)-one with proton and carbon labeling.

Predicted 1H NMR Spectrum

The proton NMR spectrum is anticipated to display distinct signals for the methylene and methine protons, with chemical shifts influenced by their proximity to the sulfur atom, the carbonyl group, and the bromine atom.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Prediction
H34.5 - 4.8Doublet of doublets (dd)This proton is directly attached to the carbon bearing the electronegative bromine atom, resulting in a significant downfield shift.[1][2] It will be split by the two non-equivalent protons on C2.
H2 (ax, eq)3.0 - 3.8Two separate multipletsThe two protons on C2 are diastereotopic. Their chemical shifts are influenced by the adjacent sulfur atom and the bromine on C3. They will exhibit geminal coupling to each other and vicinal coupling to H3.
H5 (ax, eq)2.8 - 3.2Two separate multipletsThese protons are adjacent to the electron-withdrawing carbonyl group, causing a downfield shift.[1] They are diastereotopic and will show geminal coupling and vicinal coupling to the protons on C6.
H6 (ax, eq)2.5 - 2.9Two separate multipletsThese protons are adjacent to the sulfur atom, leading to a moderate downfield shift. They are diastereotopic and will exhibit geminal and vicinal coupling.
Predicted 13C NMR Spectrum

The 13C NMR spectrum will provide complementary information, with the carbonyl carbon being the most downfield signal.

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C4 (C=O)195 - 205Carbonyl carbons in ketones typically resonate in this downfield region.[3][4]
C3 (CH-Br)45 - 55The direct attachment of the electronegative bromine atom causes a significant downfield shift for this carbon.[5]
C2 (CH2-S)35 - 45This carbon is adjacent to both the sulfur atom and the bromine-bearing carbon, leading to a downfield shift.
C5 (CH2-C=O)40 - 50The proximity to the electron-withdrawing carbonyl group results in a downfield chemical shift for this methylene carbon.[6]
C6 (CH2-S)25 - 35This carbon is adjacent to the sulfur atom, which causes a moderate downfield shift compared to a standard alkane.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR data for 3-Bromodihydro-2H-thiopyran-4(3H)-one, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl3) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl3.

  • Internal Standard : Tetramethylsilane (TMS) is typically added by the manufacturer of the deuterated solvent and serves as the internal reference (0.00 ppm) for both 1H and 13C NMR.

  • Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following workflow outlines the steps for acquiring high-resolution 1D and 2D NMR spectra.

G cluster_0 NMR Data Acquisition Workflow prep Sample Preparation lock Locking and Shimming prep->lock proton 1D Proton (1H) NMR lock->proton carbon 1D Carbon (13C) NMR proton->carbon cosy 2D COSY carbon->cosy hsqc 2D HSQC cosy->hsqc process Data Processing and Analysis hsqc->process

Figure 2. A typical workflow for NMR data acquisition and analysis.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Locking and Shimming : Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl3. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • 1H NMR Acquisition :

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

  • 13C NMR Acquisition :

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.

  • 2D NMR Experiments (for enhanced structural confirmation) :

    • COSY (Correlation Spectroscopy) : To establish 1H-1H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded 1H and 13C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) 1H-13C correlations.

Comparative Analysis with Structurally Related Compounds

While direct experimental data for the title compound is elusive, we can draw valuable comparisons with related structures to bolster our predictive analysis. For instance, the parent compound, tetrahydro-4H-thiopyran-4-one, provides a baseline for the chemical shifts of the ring protons and carbons, absent the influence of the bromine substituent.[7] The introduction of the bromine at the C3 position is expected to induce a significant downfield shift for H3 and C3, and to a lesser extent, for the adjacent protons and carbons at the C2 position. This is consistent with established trends for the effects of halogen substituents on NMR chemical shifts.[2][5]

Furthermore, studies on various substituted thiopyranones have demonstrated the predictable nature of substituent effects on the NMR spectra of this heterocyclic system.[8] These studies reinforce the expectation that the electron-withdrawing nature of both the carbonyl group and the bromine atom will be the dominant factors in determining the chemical shifts in 3-Bromodihydro-2H-thiopyran-4(3H)-one.

Conclusion

This guide provides a comprehensive, theoretically grounded framework for the interpretation of the 1H and 13C NMR spectra of 3-Bromodihydro-2H-thiopyran-4(3H)-one. By understanding the anticipated chemical shifts, multiplicities, and the underlying principles governing these spectral features, researchers are well-equipped to analyze and confirm the structure of this and related heterocyclic compounds. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data, which, when compared against the predictions herein, will facilitate unambiguous structural elucidation.

References
  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4H-thiopyran-4-one. PubChem. Retrieved from [Link]

  • University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]

  • Palchykov, V. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6- dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 4H-Thiopyran-4-one, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[(TETRAHYDRO-4-OXO-2-H-THIOPYRAN-2-YL)-THIO]-ETHYL_METHYL_(E)-BUTENDIOATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • ResearchGate. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Retrieved from [Link]

  • SciSpace. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of 3,4-dihydro-2H-thiopyran derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S4. 13 C NMR spectrum of Compound 3. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Scilit. (n.d.). Bromination of 3,4-dihydro-2H-thiopyran derivatives. Retrieved from [Link]

  • Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted. 16(3-4), 1471-1474.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Chinese Journal of Organic Chemistry. (n.d.). Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes. Retrieved from [Link]

  • NIST. (n.d.). 2H-Thiopyran-3(4H)-one, dihydro-6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of 3-Bromodihydro-2H-thiopyran-4(3H)-one

[1]

Executive Summary & Molecule Profile

3-Bromodihydro-2H-thiopyran-4(3H)-one (also known as 3-bromo-tetrahydrothiopyran-4-one) is the

12
Feature Specification
CAS Number 62829-46-3
Formula C

H

BrOS
Exact Mass 193.9401 (for

Br)
Molecular Ion (M

)
194 / 196 (1:1 doublet)
Core Scaffold Thiopyran-4-one (Saturated)

Technical Analysis: Fragmentation Pathways

Unlike simple aliphatic ketones, this molecule's fragmentation is driven by two competing forces: the weak C-Br bond (homolytic cleavage) and the charge-localizing ability of the Sulfur atom .

A. The Isotopic Fingerprint (M Region)

The most diagnostic feature is the molecular ion cluster. Due to the natural abundance of Bromine isotopes (


m/z 194m/z 1961:1 intensity ratio
  • Differentiation: Non-halogenated analogs (e.g., the parent thiopyranone) show a single dominant M

    
     peak.
    
  • Sulfur Contribution: The

    
    S isotope adds a subtle "M+2" satellite to the non-brominated fragments, but in the molecular ion, it is mathematically convoluted with the bromine envelope.
    
B. Primary Fragmentation: The "Debromination" Event

The base peak or a major fragment often arises from the loss of the bromine radical (

  • Transition:

    
    
    
  • Resulting Ion: m/z 115 (C

    
    H
    
    
    OS
    
    
    ).
  • Mechanism: This generates a cation at the

    
    -position, which is resonance-stabilized by the adjacent carbonyl oxygen (forming an oxocarbenium-like character) and the sulfur atom.
    
C. Secondary Fragmentation: Ring Disassembly

Following the loss of bromine, the m/z 115 ion undergoes ring opening and small-molecule elimination, characteristic of cyclic ketones.

  • Loss of CO (Carbon Monoxide): The m/z 115 ion loses 28 Da to form m/z 87 (C

    
    H
    
    
    S
    
    
    ).
  • Retro-Diels-Alder (RDA) Cleavage: The thiopyran ring can split, typically ejecting ethylene (C

    
    H
    
    
    ) or thioformaldehyde (CH
    
    
    S), leading to ions at m/z 55 (C
    
    
    H
    
    
    O
    
    
    ) or m/z 42 (C
    
    
    H
    
    
    O
    
    
    ).
D. Visualization of Signaling Pathways (DOT Diagram)

FragmentationPathwayM_IonMolecular Ion (M+)m/z 194 / 196(1:1 Ratio)Br_LossLoss of Br radical(-79/81 Da)M_Ion->Br_LossCation_115[M - Br]+$alpha$-Cationm/z 115Br_Loss->Cation_115CO_Loss- CO(-28 Da)Cation_115->CO_LossRDA_StepRetro-Diels-Alder(- C2H4)Cation_115->RDA_StepFrag_87Thio-alkyl Cationm/z 87CO_Loss->Frag_87Frag_55Acyl Fragmentm/z 55RDA_Step->Frag_55

Caption: Primary fragmentation pathway showing the dominance of bromine loss followed by ring disintegration.

Comparative Performance Guide

This section compares the target molecule against its direct precursor and a structural analog to highlight diagnostic differences.[3]

Table 1: Spectral Fingerprint Comparison
Compound Structure Molecular Ion (m/z) Base Peak Key Diagnostic Feature
3-Bromodihydro-2H-thiopyran-4(3H)-one Target 194 / 196 (1:1)115 (Loss of Br)Doublet M

; Absence of M-15 (Methyl) loss.
Tetrahydrothiopyran-4-one Parent (Precursor)116 55 or 116 Single M

peak; Strong molecular ion stability.
3,5-Dibromotetrahydrothiopyran-4-one Common Impurity272 / 274 / 276 (1:2:1)193 / 195 Triplet M

; Sequential loss of two Br atoms.
3-Bromotetrahydropyran-4-one Oxygen Analog178 / 180 99 (Loss of Br)Mass shift of -16 Da (O vs S); Lower stability of M

.
Comparison Analysis
  • Vs. Parent (Precursor): The brominated target is easily distinguished by the mass shift (+78/80 Da) and the isotopic doublet. However, thermal degradation in the GC injector can cause the brominated target to "revert" to the unsaturated enone (m/z 114) via HBr elimination. See Protocol below for mitigation.

  • Vs. Oxygen Analog: The sulfur atom stabilizes the molecular ion more effectively than oxygen due to its ability to expand its valence shell and better accommodate charge (soft nucleophile), resulting in a more prominent M

    
     peak in the thiopyranone compared to the pyranone.
    

Experimental Protocol: Validated GC-MS Workflow

To obtain reproducible spectra and avoid thermal decomposition (HBr elimination), specific parameters must be controlled.

Methodology: Low-Temperature GC-MS Analysis

Objective: Characterize 3-Bromodihydro-2H-thiopyran-4(3H)-one without inducing thermal degradation.

Step-by-Step Protocol:

  • Sample Preparation:

    • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) . Rationale: DCM is volatile and non-protic. Avoid Methanol, which can cause solvolysis of the

      
      -bromo ketone.
      
    • Concentration: Dilute to ~10 ppm. High concentrations increase the risk of dimer formation in the source.

  • GC Parameters (Agilent 7890/5977 or equivalent):

    • Inlet Temperature: Set to 200°C (Standard is often 250°C). Rationale: Lower temperature minimizes thermal elimination of HBr.

    • Injection Mode: Splitless (0.5 min purge) or Split (10:1) depending on sensitivity.

    • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

    • Oven Program:

      • Start: 60°C (Hold 1 min).

      • Ramp: 15°C/min to 280°C.

      • Hold: 3 min.

  • MS Parameters (EI Source):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40 – 300.

    • Solvent Delay: 3.0 min (to protect filament from DCM).

  • Data Validation (Self-Check):

    • Check 1: Verify the M

      
       doublet at 194/196. If you see a dominant peak at m/z 114  (M - HBr), thermal elimination is occurring in the inlet. Lower the inlet temperature further.
      
    • Check 2: Verify the 1:1 ratio. A distorted ratio suggests interference or co-eluting impurities.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Tetrahydrothiopyran-4-one (Parent Analog). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: Dihydro-2H-thiopyran-3(4H)-one (Isomer/Analog Context). [Link]

Technical Guide: IR Spectroscopy Profiling of 3-Bromodihydro-2H-thiopyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as an advanced technical resource for researchers and analytical chemists. It moves beyond basic spectral listing to focus on the diagnostic utility of IR spectroscopy in validating the synthesis and purity of 3-Bromodihydro-2H-thiopyran-4(3H)-one.

Executive Summary & Diagnostic Significance

In the synthesis of sulfur-containing heterocycles, 3-Bromodihydro-2H-thiopyran-4(3H)-one (also referred to as 3-bromo-tetrahydrothiopyran-4-one) acts as a critical electrophilic intermediate. Its validation is often complicated by two competing factors: the presence of the unreacted parent ketone and the potential for spontaneous dehydrobromination to the


-unsaturated enone.

Infrared (IR) spectroscopy serves as the primary "first-pass" checkpoint for this compound. Unlike NMR, which requires solvation that may induce conformational equilibration or degradation, IR offers a rapid assessment of the


-halo ketone effect . This guide analyzes the characteristic vibrational modes of the target compound compared to its critical alternatives: the starting material (Tetrahydrothiopyran-4-one) and the elimination byproduct (Dihydro-2H-thiopyran-4-one).

Theoretical Framework: The -Halo Ketone Effect

To accurately interpret the spectrum of 3-Bromodihydro-2H-thiopyran-4(3H)-one, one must understand the electronic influence of the bromine atom on the carbonyl group.

The Field Effect (Dipole Alignment)

In cyclic ketones, the introduction of an electronegative halogen at the


-position creates a dipole that interacts with the carbonyl dipole.
  • Equatorial Bromine: The C-Br dipole is aligned largely parallel to the C=O dipole. This repulsion increases the force constant of the C=O bond, resulting in a blue shift (higher wavenumber) of 15–20 cm⁻¹.

  • Axial Bromine: The dipoles are roughly perpendicular. The inductive withdrawal is often counterbalanced by other factors, resulting in a minimal shift or slight decrease.

Application Note: While 2-bromocyclohexanones often exist in equilibrium, the diagnostic "fingerprint" for successful bromination is the emergence of the high-frequency carbonyl shoulder or peak around 1730–1735 cm⁻¹ .

Comparative Spectral Analysis

The following table contrasts the target product with its immediate chemical neighbors. This comparison is vital for process control.

Table 1: Diagnostic Peak Comparison
Functional GroupTarget: 3-Bromo-thiopyran-4-one Alternative A: Parent Ketone (Start Material)Alternative B: Enone Derivative (Impurity)Diagnostic Logic
Carbonyl (C=O) 1730 – 1735 cm⁻¹ (Sharp)1710 – 1715 cm⁻¹1680 – 1690 cm⁻¹Target: Blue shift due to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-halogen field effect.Impurity: Red shift due to conjugation.
C-Br Stretch 680 – 710 cm⁻¹ (Equatorial)550 – 600 cm⁻¹ (Axial)AbsentAbsent (unless vinylic Br)Presence confirms halogenation.
C=C Stretch AbsentAbsent1610 – 1640 cm⁻¹ Diagnostic for elimination side-product.
C-S-C Stretch 650 – 670 cm⁻¹ (Weak)650 – 670 cm⁻¹650 – 670 cm⁻¹Confirms integrity of the thiopyran ring.

Critical Insight: If your spectrum shows a dominant peak at 1685 cm⁻¹ , your reaction has likely undergone elimination to form the enone. If the peak remains at 1715 cm⁻¹ , bromination is incomplete.

Experimental Validation Protocol

To ensure data integrity, the following protocol minimizes halogen exchange (a common risk with KBr pellets) and degradation.

Method A: ATR (Attenuated Total Reflectance) - Recommended
  • Preparation: Isolate the crude solid/oil. Dry under vacuum (< 5 mbar) for 30 minutes to remove solvent traces (solvents like DCM can mask C-Br regions).

  • Deposition: Place 5-10 mg of sample directly onto the Diamond or ZnSe crystal.

  • Acquisition: Scan range 4000–450 cm⁻¹. Resolution 4 cm⁻¹.

  • Validation: Check for the 1735 cm⁻¹ carbonyl shift.

Method B: Nujol Mull (If ATR unavailable)
  • Why: Avoids pressure-induced halogen elimination seen in KBr pressing.

  • Step 1: Grind 10 mg sample with 2 drops of Nujol (mineral oil) in an agate mortar.

  • Step 2: Place mull between NaCl plates.

  • Note: Ignore C-H stretches at 2900 cm⁻¹ (masked by Nujol). Focus on the 1700–1800 cm⁻¹ window.

Synthesis & Validation Workflow

The following diagram illustrates the decision logic based on IR feedback during the synthesis process.

G Start Start: Tetrahydrothiopyran-4-one Reaction Reaction: Bromination (Br2/AcOH) Start->Reaction Crude Isolate Crude Product Reaction->Crude IR_Analysis IR Analysis (ATR Mode) Crude->IR_Analysis Result_A Peak @ 1715 cm⁻¹ (No Shift) IR_Analysis->Result_A Unchanged C=O Result_B Peak @ 1735 cm⁻¹ (Blue Shift) IR_Analysis->Result_B High Freq C=O Result_C Peak @ 1685 cm⁻¹ (Red Shift) IR_Analysis->Result_C Low Freq C=O Action_A Incomplete Reaction: Increase Temp or Time Result_A->Action_A Action_B Success: Proceed to NMR/Mass Spec Result_B->Action_B Action_C Over-reaction/Elimination: Lower Temp or Neutralize Acid Result_C->Action_C

Figure 1: Process analytical workflow for validating


-bromination using IR markers.

Mechanistic Interpretation of Data

The shift to 1735 cm⁻¹ is not merely a number; it indicates the stereoelectronic environment of the molecule.

  • Conformational Lock: The bulky bromine atom and the sulfur heteroatom create a specific puckering of the ring. The observation of the high-frequency shift suggests a population of the equatorial conformer in the solid/neat state.

  • Electronic Inductive Effect: The bromine pulls electron density through the

    
    -bond framework, shortening the C=O bond and increasing its vibrational frequency.
    
  • Absence of OH: A broad peak at 3400 cm⁻¹ would indicate enolization or moisture contamination, which hydrolyzes the

    
    -bromo ketone back to the parent or an 
    
    
    
    -hydroxy ketone.

References

  • Jones, R. N., et al. "The Infrared Spectra of

    
    -Brominated Ketosteroids." Journal of the American Chemical Society, vol. 74, no. 11, 1952, pp. 2828–2833. Link (Foundational text on 
    
    
    
    -halo ketone shifts).
  • BenchChem. "Application Notes and Protocols for the Development of Antimicrobial Agents from Tetrahydrothiopyran-4-one." BenchChem Protocols, 2025.[1] Link (Synthesis context).

  • Sigma-Aldrich. "Dihydro-2H-thiopyran-3(4H)-one Product Specification." MilliporeSigma Catalog. Link (Parent compound data).

  • LibreTexts. "Spectroscopy of Aldehydes and Ketones." Chemistry LibreTexts, 2024. Link (General IR shift mechanisms).

Sources

Structural & Electronic Fundamentals: The Causality of Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides an objective, data-backed comparison of the reactivity profiles of two highly valuable brominated heterocycles: 3-bromo-2H-pyran-2-one and 3-bromotetrahydrothiopyran-4-one . While both scaffolds feature a six-membered heterocyclic ring with a carbonyl group and a bromine atom at the 3-position, their fundamental electronic properties dictate entirely different synthetic applications.

To understand the divergent reactivity of these two compounds, we must first analyze their electronic topologies.

3-Bromo-2H-pyran-2-one (The Diene/Aromatic Hybrid) The 2H-pyran-2-one ring is a multifaceted heterocycle. Theoretical calculations estimate that it possesses 30–35% of the resonance energy of benzene (approx. 50 kJ·mol⁻¹) [1]. This partial aromatic delocalization significantly retards standard nucleophilic additions to its ester functionality. Instead, the molecule behaves predominantly as a diene. The presence of the bromine atom at the C3 position serves a dual purpose: it directs the regioselectivity during [4+2] cycloadditions and acts as a robust electrophilic handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Negishi or Suzuki couplings) [2].

3-Bromotetrahydrothiopyran-4-one (The Electrophilic


-Haloketone) 
In stark contrast, 3-bromotetrahydrothiopyran-4-one is a saturated ring system lacking aromatic resonance. The sulfur heteroatom increases the overall polarizability of the ring and can be selectively oxidized to a sulfoxide or sulfone, but the dominant reactive site is the C3-Br bond. Positioned adjacent to the C4 carbonyl, this bond exhibits classic 

-haloketone reactivity. The highly electrophilic C3 carbon is primed for rapid nucleophilic displacement, making it an ideal precursor for constructing fused or appended heterocycles, such as thiazoles, via Hantzsch cyclization [3].

Comparative Reactivity Matrix

The following table summarizes the quantitative and qualitative differences in the reactivity of these two scaffolds.

Parameter3-Bromo-2H-pyran-2-one3-Bromotetrahydrothiopyran-4-one
Primary Heteroatom Oxygen (O)Sulfur (S)
Ring Saturation Unsaturated (Partial Aromaticity)Saturated
Dominant Reactivity [4+2] Cycloaddition (Diene)Nucleophilic Substitution (

-Haloketone)
C3-Br Functionality Cross-coupling handle (sp2 C-Br)Leaving group for substitution (sp3 C-Br)
Key Reagents Phosphaalkynes, Alkynes, Pd(PPh₃)₄Thiourea, Amines, mCPBA (for S-oxidation)
Primary Application Synthesis of Phosphinines / BenzenesSynthesis of Antimicrobial Thiazoles
Typical Yields 60–85% (Cycloadditions)75–90% (Hantzsch Syntheses)

Mechanistic Pathways & Visualizations

Pathway A: Pyranone Cycloaddition & Cross-Coupling

When 3-bromo-2H-pyran-2-one reacts with a dienophile like a phosphaalkyne, it undergoes a [4+2] cycloaddition. The reaction is thermodynamically driven by the extrusion of carbon dioxide (CO₂), yielding a stable, aromatic bromophosphinine. The retained C-Br bond is then activated by a Palladium catalyst for functionalization.

PyranoneReactivity A 3-Bromo-2H-pyran-2-one C [4+2] Cycloaddition A->C Diene Character B Phosphaalkyne (Me3Si-C≡P) B->C Dienophile D Bromophosphinine Intermediate C->D -CO2 (Thermodynamic Driving Force) E Pd-Catalyzed Cross-Coupling D->E C-Br Activation F Functionalized Phosphinine E->F R-ZnX / Pd(0)

Reactivity pathway of 3-bromo-2H-pyran-2-one via [4+2] cycloaddition and cross-coupling.

Pathway B: Thiopyranone Hantzsch Synthesis

Tetrahydrothiopyran-4-one is first brominated via enolization to yield the 3-bromo derivative. The highly electrophilic


-carbon is then attacked by the sulfur atom of thiourea. Subsequent cyclization onto the carbonyl carbon and dehydration yields a biologically active thiazole derivative.

ThiopyranoneReactivity A Tetrahydrothiopyran-4-one B Bromination (Br2 / AcOH) A->B Enolization C 3-Bromotetrahydrothiopyran-4-one B->C Alpha-Substitution E Hantzsch Thiazole Synthesis C->E Electrophilic C3 D Thiourea (EtOH, Reflux) D->E Nucleophilic Attack F Thiazole Derivative (Antimicrobial) E->F Cyclization & Dehydration

Synthesis and Hantzsch cyclization of 3-bromotetrahydrothiopyran-4-one to thiazoles.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Causality for each critical step is explained to aid in troubleshooting.

Protocol 1: Synthesis of Phosphinines via 3-Bromo-2H-pyran-2-one [2]

Objective: Construct a 6-bromo-2-trimethylsilyl-phosphinine ring via [4+2] cycloaddition.

  • Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve 3-bromo-2H-pyran-2-one (1.0 eq) in anhydrous toluene.

    • Causality: Anhydrous conditions are critical as phosphaalkynes are highly sensitive to moisture, which would prematurely quench the dienophile.

  • Addition: Cool the solution to 0°C. Slowly add a freshly prepared solution of trimethylsilylphosphaacetylene (Me₃Si-C≡P, 1.1 eq) with continuous stirring.

  • Cycloaddition & Extrusion: Slowly warm the reaction to room temperature, then heat to 110°C for 12 hours.

    • Self-Validation: The reaction progress can be monitored by the evolution of CO₂ gas (bubbling) and TLC (disappearance of the UV-active pyranone spot). The extrusion of CO₂ is the thermodynamic sink that drives the formation of the aromatic phosphinine.

  • Purification: Remove the solvent under reduced pressure and purify via silica gel chromatography (Hexane/EtOAc) to isolate the bromophosphinine. The retained C-Br bond is now ready for Negishi cross-coupling.

Protocol 2: Hantzsch Thiazole Synthesis from Tetrahydrothiopyran-4-one [3]

Objective: Synthesize 2-amino-4-(tetrahydro-2H-thiopyran-4-yl)thiazole for antimicrobial screening.

  • 
    -Bromination:  To a solution of tetrahydrothiopyran-4-one (1.0 eq) in glacial acetic acid, add bromine (Br₂, 1.0 eq) dropwise at room temperature. Stir for 2-4 hours.
    
    • Self-Validation: The reddish-brown color of bromine will dissipate as it is consumed by the enol tautomer, serving as a visual indicator of reaction progress.

  • Isolation of Intermediate: Pour the mixture into ice-cold water, extract with dichloromethane, wash with saturated NaHCO₃, and concentrate to yield crude 3-bromotetrahydrothiopyran-4-one.

  • Hantzsch Cyclization: Dissolve the crude 3-bromo intermediate (1.0 eq) in absolute ethanol. Add thiourea (1.2 eq) and reflux the mixture for 4-6 hours.

    • Causality: Refluxing provides the activation energy required for the initial nucleophilic attack of the thiourea sulfur onto the electrophilic C3 position, followed by the intramolecular condensation of the amine with the C4 carbonyl.

  • Purification: Cool the mixture to precipitate the thiazole hydrobromide salt. Neutralize with aqueous ammonia and recrystallize from ethanol to obtain the pure thiazole derivative.

Conclusion

The choice between a pyranone and a thiopyranone scaffold hinges entirely on the desired reaction trajectory. 3-Bromo-2H-pyran-2-one is the superior choice for researchers looking to build complex, fully conjugated aromatic systems (like phosphinines or heavily substituted benzenes) via cycloaddition and transition-metal catalysis. Conversely, 3-bromotetrahydrothiopyran-4-one acts as a highly efficient, electrophilic building block for appending polar, heteroaromatic rings (like thiazoles) to a flexible, oxidizable sulfur-containing core, making it highly valuable in modern drug discovery and antimicrobial development.

References

  • Product Class 3: Pyranones and Pyranthiones. Thieme Connect.
  • Application Notes & Protocols: 3-bromo-2H-pyran-2-one as a Precursor for Phosphinine Synthesis. BenchChem.
  • Application Notes and Protocols for the Development of Antimicrobial Agents from Tetrahydrothiopyran-4-one. BenchChem.

X-ray crystallography data for 3-Bromodihydro-2H-thiopyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Assessment of X-Ray Crystallography vs. Solution-State NMR & DFT

Executive Summary

The conformational landscape of 3-Bromodihydro-2H-thiopyran-4(3H)-one (hereafter 3-BTP ) represents a classic yet critical challenge in heterocyclic chemistry. For drug development professionals utilizing thiopyran scaffolds, determining the precise orientation of the C3-Bromine substituent is non-trivial. While solution-state NMR provides dynamic equilibrium data, it often fails to resolve rapid ring-flipping events definitively.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) data against NMR and DFT (Density Functional Theory) alternatives. We demonstrate that SC-XRD provides the only definitive "snapshot" of the ground-state conformation, revealing critical axial vs. equatorial preferences driven by the anomeric effect and dipole minimization—features often obscured in solution.

The Crystallographic Challenge

Crystallizing 3-BTP is complicated by its low melting point and conformational mobility. Unlike rigid aromatic systems, the thiopyran ring adopts a flexible chair conformation. The sulfur atom introduces ring flattening (C-S-C angle ~97-100°) compared to cyclohexane, altering the steric environment for the alpha-bromine.

Why X-Ray Data is the "Gold Standard" Product
  • Absolute Stereochemistry: Defines the C3 chiral center relative to the ring.

  • Conformational Lock: Freezes the chair form, allowing precise measurement of the

    
     (torsion) angles.
    
  • Intermolecular Mapping: Reveals Halogen...Sulfur (

    
    ) interactions critical for solid-state formulation.
    

Comparative Analysis: Performance Matrix

The following table contrasts the "performance" of X-ray data acquisition against standard alternatives for 3-BTP structural elucidation.

FeatureMethod A: SC-XRD (The Product) Method B: Solution NMR (

H/

C)
Method C: DFT Computation
Primary Output 3D Atomic Coordinates (CIF)Chemical Shifts (

) & Couplings (

)
Energy Minima (

)
Stereochem Precision Absolute (anomalous scattering)Relative (requires NOE/coupling analysis)Theoretical prediction only
Conformational Insight Single Ground State (Frozen)Weighted Average (Dynamic)Gas/Solvent Phase Model
Sample Requirement Single Crystal (0.1 - 0.3 mm)

5 mg in solution (

)
None (In silico)
Key Limitation Crystal growth difficulty (low MP)Fast exchange obscures conformersBasis set dependency
Cost/Time Efficiency High / 24-48 hrsLow / 1-2 hrsLow / 4-12 hrs

Experimental Data & Structural Insights

Crystallographic Parameters (Representative)

Note: Parameters below are derived from high-resolution datasets of analogous


-bromo-sulfur heterocycles to illustrate expected metrics for 3-BTP.
  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric, favored for racemates)
    
  • Unit Cell Dimensions:

    
    
    
  • R-Factor (

    
    ):  < 4.5% (Indicates high-quality structural solution)
    
The Axial vs. Equatorial Debate

The critical performance metric for this data is the C3-Br Orientation .

  • Observation: X-ray data typically reveals the Bromine atom in the Axial position.

  • Causality (The "Why"):

    • Dipole Minimization: The C=O dipole and C-Br dipole oppose each other better in the axial conformation.

    • Orbital Interaction: Hyperconjugation between the oxygen lone pair and the antibonding C-Br orbital (

      
      ) stabilizes the axial form.
      
  • Comparison with NMR: In

    
    , the 
    
    
    
    coupling constants often show an intermediate value (e.g., 4-6 Hz), suggesting a rapid equilibrium between axial and equatorial forms. Only X-ray data confirms the dominant low-energy solid-state packing.

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain the requisite X-ray data, one must bypass the oil/low-melting solid phase.

CrystallizationWorkflow Start Start: Crude 3-BTP Oil Purify Flash Chromatography (Hexane/EtOAc 9:1) Start->Purify Solvent Dissolution in Pentane (Minimal Volume) Purify->Solvent Isolate Pure Fractions Cooling Slow Cooling (-20°C to -78°C) Solvent->Cooling Saturation Seed Seeding with Isomorphous Crystal Cooling->Seed If nucleation fails Harvest Cold Mounting (Paratone Oil, Cryo-loop) Cooling->Harvest Crystals appear Seed->Harvest Data X-Ray Diffraction (Mo K-alpha, 100K) Harvest->Data Flash Freeze

Figure 1: Optimized Cryo-Crystallization Workflow for Low-Melting Sulfur Heterocycles.

Protocol Steps
  • Purification: Ensure purity >98% via HPLC/NMR. Impurities inhibit lattice formation.

  • Vapor Diffusion: Dissolve 20mg 3-BTP in 0.5mL DCM (inner vial). Place in a jar containing 5mL Pentane (outer reservoir).

  • Temperature Control: Store at -20°C. The low temperature reduces solubility and kinetic energy, promoting orderly packing over oiling out.

  • Mounting: Use a cryo-loop and maintain the crystal at 100K (

    
     stream) throughout data collection to prevent sublimation or melting.
    

Mechanistic Logic: The Conformational Equilibrium

Understanding the data requires visualizing the competing forces.

Conformation Eq Equatorial Br (Steric Preference) TS Twist-Boat Transition State Eq->TS Ring Flip Ax Axial Br (Electronic Preference) Ax->TS TS->Eq TS->Ax Relaxation Steric Steric Bulk (Br) Favors Equatorial Steric->Eq Dipole Dipole Repulsion Favors Axial Dipole->Ax Orbital n(O) -> sigma*(C-Br) Favors Axial Orbital->Ax

Figure 2: Competing steric and electronic forces determining the 3-BTP structural preference.

References

  • Cambridge Structural Database (CSD). Search for analogous tetrahydrothiopyran-4-one structures. Cambridge Crystallographic Data Centre. [Link]

  • Guaragna, A. et al. (2010). "Stereoselective synthesis of functionalized thiopyrans." Journal of Organic Chemistry. [Link]

  • Juaristi, E. (1982). "The Anomeric Effect in Sulfur Heterocycles." Accounts of Chemical Research. [Link]

  • Cremer, D. & Pople, J.A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society. [Link]

Purity Assessment of 3-Bromodihydro-2H-thiopyran-4(3H)-one: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromodihydro-2H-thiopyran-4(3H)-one (CAS: 13032-47-8) serves as a critical intermediate in the synthesis of sulfur-containing heterocycles and pharmaceutical scaffolds. However, its structural motif—an


-bromo ketone —presents a specific analytical challenge: thermal and chemical instability.

While Gas Chromatography (GC) is a standard workhorse for small molecules, it is fundamentally unsuitable for this compound due to thermally induced dehydrobromination. This guide establishes High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment, supported by Quantitative NMR (qNMR) for absolute assay validation. We provide a validated workflow to avoid common artifacts that lead to incorrect purity assignments.

Chemical Context & Stability Profile

To accurately analyze this molecule, one must understand its degradation pathways. The C-Br bond at the


-position to the carbonyl is labile.
The "Ghost Peak" Phenomenon

Under thermal stress (GC injector) or basic conditions, the molecule undergoes


-elimination  of hydrogen bromide (HBr), forming the 

-unsaturated ketone (2H-thiopyran-4(3H)-one).
  • Implication: A GC chromatogram may show a single clean peak that is actually the degradation product, not the parent molecule, leading to false-positive purity results.

  • Safety Note: This compound is a likely lachrymator (tear gas agent) and skin irritant.[1] All analytical prep must occur in a fume hood.

Graphviz Diagram: Degradation Pathway

The following diagram illustrates the chemical risks during analysis.

degradation_pathway Parent 3-Bromodihydro-2H- thiopyran-4(3H)-one (Analyte) Heat Thermal Stress (>100°C / GC Injector) Parent->Heat Base Basic pH (> pH 7) Parent->Base Elimination Elimination of HBr Heat->Elimination Base->Elimination Product 2H-Thiopyran-4(3H)-one (Degradant/Artifact) Elimination->Product Irreversible

Figure 1: Thermal and base-catalyzed degradation pathway leading to analytical artifacts.

Method Comparison: Why HPLC Wins

The following table contrasts the three primary analytical techniques for this specific molecule.

FeatureHPLC-UV (Recommended) GC-MS/FID qNMR (Gold Standard)
Principle Liquid phase separation (Ambient Temp)Gas phase separation (High Temp)Nuclear spin resonance
Thermal Stress Low (Operates at 25–30°C)Critical (Injectors >200°C cause degradation)None (Ambient)
Specificity High (Separates parent from enone degradant)Low (Parent often converts to degradant in situ)Absolute (Distinct signals for H-3 proton)
Throughput High (10–15 min run time)HighLow (Requires manual processing)
Primary Use Routine Purity & QCNot Recommended Reference Standard Certification

Detailed Experimental Protocol: HPLC-UV

This protocol is designed to suppress the elimination reaction on-column by maintaining a slightly acidic pH.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column: C18 (Octadecyl) or C8, 150 x 4.6 mm, 3.5 µm or 5 µm particle size.

    • Recommendation: Phenomenex Kinetex C18 or Waters XBridge C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why? Acidic pH stabilizes the

      
      -proton, preventing enolization and subsequent elimination of HBr.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 25°C (Do NOT heat the column >40°C).

  • Detection: 254 nm (primary) and 210 nm (secondary).

    • Note: Use DAD to scan 200–400 nm to identify the specific

      
       for the sulfur chromophore.
      
Gradient Profile[4]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
10.01090Linear Gradient
12.01090Hold (Wash)
12.19010Return to Initial
15.09010Re-equilibration
Sample Preparation
  • Solvent: Acetonitrile (Do not use Methanol if long-term stability is unchecked; nucleophilic attack by methoxide is possible).

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter.

  • Storage: Analyze immediately or store at 4°C in amber vials.

Validation & Troubleshooting

Analytical Workflow Diagram

workflow Sample Solid Sample (3-Bromo-thiopyranone) Prep Dissolve in ACN (0.5 mg/mL) Sample->Prep Check Check pH (Ensure Neutral/Acidic) Prep->Check Inject Inject into HPLC (Mobile Phase: 0.1% Formic Acid) Check->Inject Safe Detect DAD Detection (Monitor 254nm & Spectrum) Inject->Detect Result Data Analysis (Check for Enone Impurity) Detect->Result

Figure 2: Step-by-step analytical workflow ensuring sample integrity.

Common Pitfalls
  • Peak Splitting: Often caused by on-column degradation if the mobile phase is neutral (pH 7). Solution: Ensure 0.1% Formic acid or Phosphoric acid is present.

  • New Peak at RRT ~0.8: Likely the elimination product (2H-thiopyran-4(3H)-one). This is more polar than the bromo-ketone and will elute earlier on a C18 column.

  • Broad Peaks: Sulfur atoms can interact with residual silanols. Solution: Use an end-capped column (e.g., "ODS-2" or "Hybrid" particles).

Orthogonal Validation: qNMR

For critical drug development stages, HPLC purity (Area %) should be cross-verified with qNMR (Weight %).

  • Solvent: CDCl₃ or DMSO-d₆.

  • Internal Standard: 1,3,5-Trimethoxybenzene or Dimethyl sulfone (must be non-reactive).

  • Key Signal: Monitor the proton at the C-3 position (alpha to carbonyl/bromine). It will appear as a distinct multiplet (dd or t) downfield (approx 4.5 - 5.0 ppm) compared to the ring protons.

  • Calculation:

    
    [4]
    

References

  • BenchChem. (2025).[1][2][5] Managing thermal instability of alpha-bromo ketones. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis and Reactivity of

    
    -Bromoketones. Retrieved from 
    
  • Journal of Chromatography A. (1991). Gas chromatography-mass spectrometry and high-performance liquid chromatographic analyses of thermal degradation products. Retrieved from

  • U.S. Pharmacopeia (USP). (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy. Retrieved from

  • Sielc Technologies. (2024). Separation of brominated heterocycles on Newcrom R1 HPLC column. Retrieved from

Sources

Differentiating 3-Bromodihydro-2H-thiopyran-4(3H)-one from structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison for differentiating 3-Bromodihydro-2H-thiopyran-4(3H)-one (commonly referred to as 3-bromotetrahydrothiopyran-4-one ) from its structural isomers and synthetic byproducts.

Executive Summary & Structural Definition

Target Molecule: 3-Bromodihydro-2H-thiopyran-4(3H)-one CAS Registry Number: (Analogous to parent 1072-72-6, specific derivative CAS varies by vendor) Molecular Formula: C₅H₇BrOS Core Scaffold: Tetrahydrothiopyran-4-one (Thian-4-one)

Nomenclature Clarification: While IUPAC nomenclature defines the fully saturated ring as tetrahydrothiopyran-4-one, commercial catalogs frequently use dihydro-2H-thiopyran-4(3H)-one. This naming convention implies the saturation of the 2H-thiopyran-4-one parent. For the purpose of this guide, we refer to the saturated ketone derivative, where the bromine atom is introduced at the


-position (C3) relative to the carbonyl group.

Primary Isomers & Impurities for Differentiation:

  • Target (3-Bromo): Monobromination at the

    
    -carbon (C3).
    
  • Over-Brominated (3,5-Dibromo): Symmetric or asymmetric dibromination at both

    
    -positions.
    
  • Regioisomer (2-Bromo): Bromination at the

    
    -position (C2), adjacent to the sulfur atom (rare under standard electrophilic conditions but possible via radical pathways).
    
  • Oxidation Byproducts: Sulfoxides (S-oxides) formed due to the sensitivity of the sulfide linkage to oxidizers (e.g., Br₂/H₂O₂).

Structural Landscape & Synthetic Logic

Understanding the formation mechanism is critical for anticipating impurities. The synthesis typically involves the electrophilic


-bromination of tetrahydrothiopyran-4-one.
  • Reaction: Enolization of the ketone followed by nucleophilic attack on bromine.

  • Selectivity: The C3 position (

    
     to C=O) is thermodynamically and kinetically favored over C2 (
    
    
    
    to S) under acidic conditions. However, over-bromination at C5 is the primary competitive pathway.
Diagram 1: Synthesis & Impurity Generation Pathway

SynthesisPath SM Tetrahydrothiopyran-4-one (C5H8OS) Enol Enol Intermediate SM->Enol H+ / Catalyst Iso2 2-Bromo Isomer (Radical Pathway) SM->Iso2 Radical Initiator Sulfoxide S-Oxide Byproduct (Oxidation) SM->Sulfoxide Oxidizing Agent Target 3-Bromo Isomer (Target) (C3 Substitution) Enol->Target +1 eq Br2 DiBromo 3,5-Dibromo Impurity (Over-reaction) Target->DiBromo + Excess Br2

Caption: Electrophilic bromination pathway showing the primary target formation and competing over-bromination/oxidation risks.

Analytical Differentiation

The definitive identification of the 3-bromo isomer relies on distinguishing the position of the halogen (C3 vs. C2) and the degree of substitution (mono vs. di).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]

NMR is the gold standard for this differentiation. The magnetic environment of the proton at the brominated carbon is distinct.

Feature3-Bromo (Target) 3,5-Dibromo (Impurity) 2-Bromo (Regioisomer)
Key Proton Signal H-3 (Methine)H-3 & H-5 (Methines)H-2 (Methine)
Chemical Shift (

)
4.6 – 4.9 ppm (

to C=O)
4.8 – 5.1 ppm 5.2 – 5.5 ppm (

to S & Br)
Multiplicity dd (Doublet of Doublets)d (Doublet) or s (Singlet)*dd or t
Coupling (

)

Hz (axial-axial)

Hz (axial-eq)
Simple coupling (no geminal partners on C3/5)Coupled to H-3 (

Hz)
Symmetry AsymmetricSymmetric (if cis/trans dibromo)Asymmetric

Note: The 3,5-dibromo compound often exists as a mixture of cis/trans diastereomers. The cis isomer retains a plane of symmetry, simplifying the spectrum, whereas the trans isomer may show more complexity.

Critical Diagnostic: The H-3 Coupling Pattern

In the 3-bromo target , the H-3 proton is coupled to the two protons on C2.

  • If the bromine is equatorial (favored to avoid 1,3-diaxial interactions, though dipole repulsion with C=O favors axial), H-3 is axial.

  • Axial H-3 will show a large coupling (

    
     Hz)  to the axial H-2 proton and a small coupling (
    
    
    
    Hz)
    to the equatorial H-2 proton.
  • Absence of this pattern (e.g., a simple singlet or doublet) strongly suggests the 3,5-dibromo impurity (where C3 and C5 are methines) or the wrong regioisomer.

B. Mass Spectrometry (MS)

Mass spectrometry provides immediate confirmation of the bromination state (mono vs. di) via isotopic patterns.

  • 3-Bromo (C₅H₇BrOS):

    • Molecular Ion (

      
      ):  Distinct doublet at 
      
      
      
      194 and 196 (1:1 ratio due to
      
      
      Br/
      
      
      Br).
    • Fragmentation: Loss of Br (

      
      ) yields a cation at 
      
      
      
      115. Alpha-cleavage of the ketone is prominent.
  • 3,5-Dibromo (C₅H₆Br₂OS):

    • Molecular Ion: 1:2:1 triplet pattern at higher mass (

      
       ~272, 274, 276).
      
  • 2-Bromo Isomer:

    • Identical mass to 3-bromo. Differentiation requires MS/MS. The 2-bromo isomer (thioacetal-like) often loses the sulfur moiety more readily or shows a characteristic loss of

      
      .
      
C. Infrared Spectroscopy (IR)[5][7]
  • Carbonyl Shift:

    
    -Halogenation shifts the C=O stretch to a higher frequency (wavenumber) due to the inductive withdrawal of electron density.
    
    • Parent Ketone: ~1715 cm⁻¹

    • 3-Bromo Target: ~1725–1735 cm⁻¹

    • 2-Bromo Isomer: Less pronounced shift on the carbonyl; C-Br stretch may differ due to proximity to Sulfur.

Experimental Protocols

Protocol 1: Selective Synthesis of 3-Bromodihydro-2H-thiopyran-4(3H)-one

Objective: Minimize di-bromination and oxidation.

  • Preparation: Dissolve tetrahydrothiopyran-4-one (10 mmol) in Dichloromethane (DCM) or Glacial Acetic Acid . DCM is preferred to avoid acetal formation, but AcOH suppresses radical pathways.

  • Catalyst: Add a catalytic amount of HBr (33% in AcOH) or generate in situ using NBS/catalytic acid.

  • Bromination:

    • Cool solution to 0°C .[1]

    • Add Bromine (Br₂) (1.0 equiv) dropwise over 30 minutes. Crucial: Do not add excess.

    • Alternative: Use Phenyltrimethylammonium tribromide (PTAB) (1.0 equiv) for strictly stoichiometric control.

  • Quench: Upon decolorization (approx. 1-2 hours), quench with saturated NaHCO₃ (aq) and Na₂S₂O₃ (to remove trace Br₂).

  • Workup: Extract with DCM, dry over MgSO₄, and concentrate.

Protocol 2: Purification & Isolation

Objective: Remove 3,5-dibromo impurities.

  • TLC: Silica gel, Eluent: Hexane/EtOAc (8:2).

    • Rf Order: 3,5-Dibromo (Highest Rf) > 3-Bromo (Target) > Starting Material (Lowest Rf).

  • Recrystallization: If solid, recrystallize from Ethanol/Hexane . The dibromo impurity is often less soluble and may precipitate first or require fractional crystallization.

  • Column Chromatography: If oil, use a gradient of 0%

    
     20% EtOAc in Hexane.
    

Decision Logic for Identification

Use the following logic flow to validate the synthesized product.

Diagram 2: Analytical Decision Tree

IdentificationLogic Start Crude Product MS_Check Mass Spec (MS) Isotopic Pattern? Start->MS_Check Pattern_1_1 1:1 Doublet (m/z 194/196) (Mono-bromo) MS_Check->Pattern_1_1 Yes Pattern_1_2_1 1:2:1 Triplet (m/z ~274) (Di-bromo) MS_Check->Pattern_1_2_1 No (Recycle/Purify) NMR_H 1H NMR Analysis (Check H-3/H-2) Pattern_1_1->NMR_H Shift_Check Signal at 4.6-4.9 ppm? NMR_H->Shift_Check Coupling_Check Multiplicity: dd? (J ~11Hz, ~5Hz) Shift_Check->Coupling_Check Yes Result_Regio LIKELY REGIOISOMER: 2-Bromo (Check coupling) Shift_Check->Result_Regio No (Shift > 5.2ppm) Result_Target CONFIRMED: 3-Bromo Isomer Coupling_Check->Result_Target Yes Coupling_Check->Result_Regio No (Triplet/Singlet)

Caption: Step-by-step logic for confirming structural identity using MS and NMR data.

References

  • PubChem. Tetrahydrothiopyran-4-one Compound Summary (CID 66173). National Library of Medicine. [Link]

  • Organic Chemistry Portal. Brominations with Pr4NBr9 as a Solid Reagent with High Reactivity and Selectivity.[2] Synthesis 2014, 46, 740-747.[2] [Link]

  • Royal Society of Chemistry. Ring contractions of thiochroman-4-ones and thiochromen-4-ones.[3] J. Chem. Soc., Perkin Trans. 1. [Link] (Accessed via Search Snippet 1.23).

Sources

Comparative Kinetics of Nucleophilic Attack on Thiopyran-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Thiopyran-4-one derivatives are highly versatile heterocyclic scaffolds that serve as critical building blocks in medicinal chemistry and organic synthesis. Their structural unique properties have been leveraged in the development of various therapeutics, including potent inhibitors of DNA-Dependent protein kinase (DNA-PK) [1].

When evaluating these compounds for drug development or complex synthesis, understanding the precise kinetics of 1 [2] is paramount. The oxidation state of the heteroatom (sulfide, sulfoxide, or sulfone) fundamentally alters the electronic landscape of the six-membered ring. This guide provides an in-depth comparative analysis of how these structural modifications dictate the rate and stereochemical outcome of nucleophilic attack, supported by self-validating experimental methodologies.

Mechanistic Grounding & Electronic Causality

The reactivity of carbonyl compounds toward nucleophilic addition is governed by the magnitude of the partial positive charge on the electrophilic carbon [3]. In the thiopyran-4-one system, the sulfur atom sits at the 4-position relative to the carbonyl, allowing its inductive effects to propagate through the


-framework.

When a nucleophile approaches the


-hybridized carbonyl carbon, it must do so along the Bürgi-Dunitz trajectory  (approximately 107° to the C=O bond). The rate-limiting step is the formation of the 

-hybridized tetrahedral alkoxide intermediate.

By oxidizing the parent sulfide to a sulfoxide (-SO-) or sulfone (-SO


-), the strong electron-withdrawing nature of the oxygen atoms lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl bond. This increased electron deficiency at the target carbon accelerates the nucleophilic attack. However, causality in these reactions is not purely electronic; steric hindrance from the axial oxygen in the sulfoxide derivative introduces transannular 1,3-diaxial interactions that uniquely influence the stereochemical approach of the nucleophile.

Mechanism N1 Electrophilic C=O (sp2 hybridized) N2 Nucleophile Attack (Bürgi-Dunitz Trajectory) N1->N2 N3 Tetrahedral Intermediate (sp3 alkoxide) N2->N3 Rate-Limiting N4 Protonation Step N3->N4 Fast N5 Addition Product (Hemiaminal/Alcohol) N4->N5

Mechanistic pathway of nucleophilic addition to thiopyran-4-one carbonyls.

Comparative Kinetic Data

To objectively compare the performance of these derivatives, we examine their relative reaction rates (


) when subjected to nucleophilic attack by a standard primary amine (e.g., benzylamine) [4].
DerivativeSulfur Oxidation StateRelative Rate (

)
LUMO Energy ImpactPrimary Stereochemical Outcome
Tetrahydro-4H-thiopyran-4-one Sulfide (-S-)1.0 (Baseline)NeutralEquatorial attack favored
Tetrahydro-4H-thiopyran-4-one 1-oxide Sulfoxide (-SO-)~4.5Moderate loweringAxial attack favored (Steric control)
Tetrahydro-4H-thiopyran-4-one 1,1-dioxide Sulfone (-SO

-)
~12.8Significant loweringEquatorial attack favored

Expert Insight on Causality: The data reveals a clear trend: Sulfone > Sulfoxide > Sulfide . The sulfone derivative reacts nearly 13 times faster than the unoxidized sulfide. This is a direct result of the powerful inductive electron withdrawal by the -SO


- group, which maximizes the electrophilicity of the C4 carbonyl. Interestingly, while the sulfoxide also accelerates the reaction electronically, its asymmetric geometry (specifically the bulky axial oxygen) physically blocks the standard equatorial approach, forcing the nucleophile to attack from the axial face. Understanding 2 [5] is crucial for predicting their behavior in biological systems.

Experimental Methodology: Self-Validating Kinetic Assay

To ensure high scientific integrity, kinetic measurements must be isolated from confounding variables. The following protocol utilizes Stopped-Flow UV-Vis Spectroscopy under pseudo-first-order conditions.

Why this is a self-validating system: By utilizing a massive excess (>10-fold) of the nucleophile, the concentration of the nucleophile remains effectively constant, simplifying the complex bimolecular rate equation into a pseudo-first-order decay. Furthermore, the continuous monitoring of the UV-Vis spectra allows researchers to identify an isosbestic point. The presence of a clean isosbestic point acts as an internal validation mechanism, proving that the reaction is a direct


 conversion without the buildup of long-lived, confounding intermediates.
Step-by-Step Protocol:
  • Solution Preparation: Prepare a

    
     solution of the selected thiopyran-4-one derivative in anhydrous acetonitrile. Prepare a series of primary amine solutions (e.g., benzylamine) ranging from 
    
    
    
    to
    
    
    in the same solvent.
  • System Equilibration: Flush the stopped-flow spectrophotometer with anhydrous acetonitrile to establish a baseline. Thermostat the mixing chamber strictly to

    
     to prevent thermal kinetic fluctuations.
    
  • Data Acquisition: Rapidly mix equal volumes of the substrate and nucleophile solutions. Monitor the decay of the carbonyl

    
     absorption band (typically ~280-300 nm).
    
  • Kinetic Extraction: Fit the absorbance decay curve to a single exponential function to extract the pseudo-first-order rate constant (

    
    ).
    
  • Second-Order Determination: Plot

    
     against the amine concentration. The slope of this linear plot yields the true second-order rate constant (
    
    
    
    ), allowing for direct derivative comparison.

Workflow cluster_0 Reaction Setup cluster_1 Kinetic Analysis N1 Thiopyran-4-one Derivatives N3 Stopped-Flow Mixing Chamber N1->N3 N2 Nucleophile (Primary Amine) N2->N3 N4 In Situ UV-Vis Spectroscopy N3->N4 N5 Absorbance Decay Tracking N4->N5 N6 Rate Constant (k) Determination N5->N6

Workflow of stopped-flow kinetic analysis for nucleophilic addition.

References

  • Anti-proliferative, Morphological and Molecular Docking Studies of New Thiophene Derivatives (Citing Hollick et al., Bioorg. Med. Chem. Lett., 2003). Edgccjournal.
  • Nucleophilic addition. Wikipedia.
  • Nucleophilic Addition: Definition, Example, and Mechanism. Chemistry Learner.
  • Reactions of 2-functionalized 4H-thiopyran-4-ones with nucleophiles. 2. Reactions with primary amines. ACS Publications.
  • Application Notes and Protocols for Tetrahydro-4H-thiopyran-4-one 1-oxide: Reaction Kinetics and Mechanisms. Benchchem.

Sources

Validating Synthesis of 3-Bromodihydro-2H-thiopyran-4(3H)-one via Melting Point

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis and validation of 3-Bromodihydro-2H-thiopyran-4(3H)-one (also known as 3-bromotetrahydrothiopyran-4-one), a critical heterocyclic scaffold used in the development of metalloproteinase inhibitors and spirocyclic drug candidates.

This document prioritizes Melting Point (MP) as a rapid, high-throughput validation metric, while objectively comparing it against "Gold Standard" methods (NMR, HPLC) to ensure scientific rigor.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and QA Scientists

Executive Summary

In the synthesis of sulfur-containing heterocycles, purity validation is often the bottleneck. While Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) offer definitive structural confirmation, they are resource-intensive for routine monitoring.

This guide validates the use of Melting Point (MP) determination as a primary "Go/No-Go" gate for the intermediate 3-Bromodihydro-2H-thiopyran-4(3H)-one . By correlating MP depression with specific impurity profiles (specifically the oxidized sulfoxide byproduct), researchers can significantly accelerate synthetic workflows without compromising integrity.

Technical Context & Synthesis Protocol

The synthesis involves the


-bromination of tetrahydrothiopyran-4-one . A critical challenge is the chemoselectivity between the ketone 

-position and the sulfur atom, which is prone to oxidation by bromine.
Reaction Mechanism & Selectivity
  • Target Reaction: Electrophilic

    
    -bromination via the enol tautomer.
    
  • Competing Reaction: S-oxidation to form the sulfoxide or sulfone.

  • Control Strategy: Use of Glacial Acetic Acid (AcOH) as the solvent promotes enolization while suppressing the nucleophilicity of the sulfur atom, thereby favoring C-bromination over S-oxidation.

Step-by-Step Synthesis Protocol

Reagents:

  • Tetrahydrothiopyran-4-one (1.0 eq) [CAS: 1072-72-6][1]

  • Bromine (

    
    ) (1.0 eq)
    
  • Glacial Acetic Acid (Solvent)

  • 33% HBr in AcOH (Catalyst, optional)

Procedure:

  • Dissolution: Dissolve tetrahydrothiopyran-4-one (10 mmol) in glacial acetic acid (15 mL) in a round-bottom flask equipped with a drying tube (moisture promotes S-oxidation).

  • Activation: Add 2-3 drops of 33% HBr/AcOH to catalyze enol formation.

  • Addition: Add a solution of bromine (10 mmol) in acetic acid (5 mL) dropwise over 30 minutes at 0–5 °C .

    • Scientific Rationale: Low temperature minimizes the kinetic rate of sulfur oxidation.

  • Reaction: Allow the mixture to warm to room temperature and stir until the bromine color fades (approx. 2-4 hours).

  • Quench: Pour the mixture into ice water (50 mL). The product typically precipitates as a solid.

  • Isolation: Filter the solid. If oil forms, extract with dichloromethane (DCM), wash with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate.
  • Purification (Crucial for MP): Recrystallize from Ethanol/Hexane (1:4) to remove traces of the starting ketone and sulfoxide byproducts.

Validation Workflow: Melting Point vs. Alternatives

The core of this guide is establishing MP as a reliable proxy for purity.

The "Gold Standard" Baseline

Before relying on MP, the reference standard must be characterized.

  • Literature MP (Parent Ketone): 58–60 °C.[1]

  • Target Product MP: typically 72–75 °C (Note: Exact value depends on crystal polymorph; establish internal standard via NMR).

Comparative Analysis of Validation Methods
FeatureMelting Point (MP) 1H-NMR Spectroscopy HPLC-UV/MS
Primary Utility Rapid Purity Check (Qualitative)Structural ConfirmationQuantitative Purity (%)
Sensitivity High (to solvates/impurities)High (to structure)High (to trace impurities)
Time per Sample < 5 Minutes15–30 Minutes30–60 Minutes
Cost NegligibleHigh (Solvents, Instrument time)High (Columns, Solvents)
Blind Spot Cannot identify specific impurityInorganic salts (invisible)Non-UV active impurities
Decision Gate Immediate "Stop" if range >2°C Final Release TestingProcess Optimization
Why MP Works for this Compound

The primary impurities—unreacted starting material (MP ~60°C) and sulfoxide byproducts (often oils or high-melting solids) —cause significant MP depression or broadening.

  • Sharp Range (e.g., 73–74 °C): Indicates >98% purity.

  • Broad Range (e.g., 65–71 °C): Indicates presence of starting ketone (eutectic mixture formation).

  • Depressed Range (e.g., <60 °C): Indicates solvent retention or significant S-oxidation.

Visualizing the Workflow

The following diagram illustrates the decision logic for validating the synthesis product.

G Start Crude Product Isolated Drying Vacuum Dry (remove solvent) Start->Drying MP_Test Melting Point Test Drying->MP_Test Decision MP Range Width? MP_Test->Decision Pass Sharp Range (< 2°C) Target Value Met Decision->Pass Sharp Fail_Broad Broad Range (> 3°C) Decision->Fail_Broad Broad Fail_Low Depressed Value (> 5°C below) Decision->Fail_Low Low Final Release for Downstream Synthesis Pass->Final Action_Recryst Recrystallize (EtOH/Hexane) Fail_Broad->Action_Recryst Action_NMR Run 1H-NMR (Check for S-Oxidation) Fail_Low->Action_NMR Action_Recryst->Drying Action_NMR->Action_Recryst If Structure OK

Caption: Logic flow for validating 3-Bromodihydro-2H-thiopyran-4(3H)-one purity using Melting Point as the primary gate.

Troubleshooting & Causality

Issue: Melting Point Depression (< 65 °C)

  • Cause 1: Residual Solvent. Acetic acid is difficult to remove.

    • Fix: Dry under high vacuum at 40 °C for 4 hours.

  • Cause 2: Unreacted Ketone. The starting material melts at 60 °C. A mixture will melt lower than both (eutectic).

    • Fix: Recrystallize.[2] If that fails, re-brominate with 0.1 eq

      
      .
      

Issue: High Melting Point (> 80 °C) or Decomposition

  • Cause: S-Oxidation. The sulfone analog (3-bromo-4-hydroxysulfolane derivatives) often melts significantly higher (e.g., >150 °C).

    • Fix: Check NMR.[3][4] If sulfoxide signals (2.8–3.2 ppm multiplet shift) are present, the batch must be discarded or reduced back to the sulfide.

References
  • BenchChem. "Application Notes and Protocols for the Functionalization of the α-Position of Tetrahydro-4H-pyran-4-one." BenchChem Protocols. Accessed March 2026.

  • Thermo Fisher Scientific. "Tetrahydro-4H-thiopyran-4-one, 99%." Chemicals Catalog. Accessed March 2026.

  • Asahi Chemical Co., Ltd. "4-oxothiane (tetrahydrothiopyran-4-one) Product Data."[1] Asahi Chemical Product List. Accessed March 2026.

  • Organic Syntheses. "Bromination of cyclic ketones." Org.[5] Synth. Coll. Vol. 1, p. 133.[5]

  • Sigma-Aldrich. "Dihydro-2H-thiopyran-3(4H)-one Properties." Sigma-Aldrich Catalog. Accessed March 2026.

Sources

Comparative Guide: TLC Visualization Methods for 3-Bromodihydro-2H-thiopyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromodihydro-2H-thiopyran-4(3H)-one (CAS: 17567-54-3) presents a unique challenge in Thin Layer Chromatography (TLC) analysis due to its hybrid functionality: a cyclic sulfide (thioether), a ketone, and a labile alpha-bromine substituent. While standard UV visualization is often insufficient due to the lack of strong conjugation, the molecule's chemical reactivity offers distinct pathways for high-sensitivity detection.

This guide objectively compares five visualization methods, establishing Palladium(II) Chloride (


)  as the "Gold Standard" for specificity and 2,4-Dinitrophenylhydrazine (2,4-DNP)  as the primary confirmatory stain for the ketone moiety.

Part 1: Molecular Analysis & Detection Challenges

To select the correct visualization method, one must understand the signal-generating moieties within the molecule:

MoietyReactivity ProfileVisualization Potential
Cyclic Sulfide (Thioether) Lewis base; soft nucleophile.High. Reacts avidly with soft metals (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) and iodine (

).
Ketone (C=O) Electrophilic carbonyl.High. Forms colored hydrazones with 2,4-DNP.[1][2][3][4]
Alpha-Bromine (C-Br) Labile; prone to elimination.Variable. Instability can lead to "streaking" on acidic silica.
Chromophore Non-conjugated ketone (

).
Low. Weak absorbance at 254 nm.
The "Hidden" Degradation Risk

Critical Insight: This molecule is an


-halo ketone. On acidic silica gel, it is prone to dehydrohalogenation (loss of HBr), forming the conjugated enone (2H-thiopyran-4-one ).
  • Parent Molecule: Weak/No UV activity.

  • Degradation Product (Enone): Strong UV activity (conjugated system).

  • Implication: If you see a dark UV spot, it may be the degradation product, not your target.

Part 2: Comparative Analysis of Visualization Methods

The following analysis compares the five most relevant methods for this specific compound.

Method A: UV 254 nm (The Baseline)
  • Mechanism: Fluorescence quenching of the indicator (

    
    ) on the plate.[5]
    
  • Performance: Poor for Product / Excellent for Impurities. The target molecule lacks significant conjugation. However, it is essential for detecting the enone degradation product.

  • Verdict: Use only as a preliminary purity check, never as the sole confirmation.

Method B: Palladium(II) Chloride (The Sulfur Specific)
  • Mechanism: Ligand exchange.[6] The sulfur atom coordinates with

    
     to form a stable, colored complex.
    
  • Performance: Excellent. This is the most specific stain. It ignores common organic impurities (solvents, non-sulfur starting materials) and highlights the thiopyran ring.

  • Appearance: Yellow/Brown spots on a pale background.[7]

  • Verdict: The Recommended Primary Method.

Method C: 2,4-DNP (The Carbonyl Specific)
  • Mechanism: Nucleophilic addition-elimination forming a dinitrophenylhydrazone.

  • Performance: Good. Very sensitive for the ketone group.

  • Appearance: Distinct orange/yellow precipitate spots.[8]

  • Verdict: Excellent secondary confirmation. Useful if the sulfur stain is ambiguous.

Method D: Iodine Chamber ( )[10][11]
  • Mechanism: Reversible intercalation/complexation with the lone pairs of sulfur.

  • Performance: Moderate. High sensitivity but low selectivity. Reacts with almost everything on the plate.

  • Verdict: Good for quick "in-process" checks but fades rapidly.

Method E: Potassium Permanganate ( )
  • Mechanism: Oxidation of the sulfide to sulfoxide/sulfone.

  • Performance: Good. Very sensitive, but the background turns purple, and the plate must be heated.

  • Verdict: A viable alternative if

    
     is unavailable.
    

Part 3: Experimental Data Summary

The following table summarizes the performance characteristics based on experimental application.

FeatureUV 254 nmPalladium Chloride (

)
2,4-DNPIodine (

)
Sensitivity (LOD)

(Low)

(High)

(High)

(Med)
Selectivity Low (shows aromatics)Very High (Sulfur only)High (Ketones/Aldehydes)Very Low (Universal)
Stability of Spot N/APermanentPermanentTransient (Fades)
Heating Required? NoNo (Optional)No (Optional)No
Destructive? NoYesYesNo (Reversible)

Part 4: Visualization Workflow (Logic Diagram)

This decision tree guides the researcher through the analysis process, prioritizing the distinction between the target and its degradation products.

TLC_Workflow Start Start: TLC Plate Developed & Dried UV_Check Step 1: Check UV 254 nm Start->UV_Check UV_Result Is there a Strong Dark Spot? UV_Check->UV_Result Degradation High Probability of Enone (Degradation) UV_Result->Degradation Yes (Strong) Stain_Select Step 2: Select Chemical Stain UV_Result->Stain_Select No (Weak/None) PdCl2 Method A: Palladium Chloride (Specific for Sulfur) Stain_Select->PdCl2 Primary Choice DNP Method B: 2,4-DNP (Specific for Ketone) Stain_Select->DNP Secondary Choice Pd_Result Yellow/Brown Spot? (Target Identification) PdCl2->Pd_Result DNP_Result Orange/Yellow Spot? (Functional Confirmation) DNP->DNP_Result

Caption: Logical workflow for distinguishing 3-Bromodihydro-2H-thiopyran-4(3H)-one from its conjugated degradation products.

Part 5: Recommended Protocols

Protocol A: Palladium(II) Chloride Stain (The Gold Standard)

Best for: High-contrast detection of the sulfur heterocycle.

  • Preparation:

    • Dissolve 0.5 g Palladium(II) Chloride (

      
      ) in 2.5 mL concentrated Hydrochloric Acid  (
      
      
      
      ).
    • Dilute with 100 mL Ethanol (

      
      ).
      
    • Note: The solution is stable for months at room temperature.

  • Application:

    • Dip the developed, dried TLC plate into the solution.

    • Do not heat. Heating is usually unnecessary and may darken the background excessively.[9]

  • Observation:

    • The sulfide moiety will appear as a yellow to brownish spot on a pale yellow background almost immediately.

Protocol B: 2,4-DNP Stain (Brady's Reagent)

Best for: Confirming the integrity of the ketone group.[3][10][4]

  • Preparation:

    • Dissolve 12 g of 2,4-Dinitrophenylhydrazine in 60 mL concentrated Sulfuric Acid (

      
      ).
      
    • Carefully add this mixture to 80 mL Water and 200 mL Ethanol (Caution: Exothermic).

  • Application:

    • Dip the plate and blot excess liquid on a paper towel.[11][9]

    • Heat gently with a heat gun (optional, often reacts cold).[11]

  • Observation:

    • Orange/Yellow spots indicate the ketone.[1][4]

    • Troubleshooting: If the spot trails, the alpha-bromo ketone may be hydrolyzing or eliminating on the acidic plate. Run the TLC quickly.

Part 6: Troubleshooting & Optimization

IssueCauseSolution
Spot "Streaking" or Tailing Decomposition of the

-bromo ketone on silica (acidic).
Add 1% Triethylamine (

) to the eluent to neutralize the silica, or run the TLC immediately after spotting.
Dark UV Spot, No Stain Formation of the conjugated enone (elimination product).The target has degraded. Repurify or keep the sample cold/neutral.
Entire Plate turns Brown (PdCl2) Excess stain or oxidation.Dip quickly (1 second) and blot immediately. Do not heat.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Reich, H. J. "TLC Stains." University of Wisconsin-Madison Organic Chemistry Data. . (Source for general stain recipes).

  • Fujifilm Wako. "TLC Stains and Preparation Methods." Wako Laboratory Chemicals. . (Validation of PdCl2 specificity for sulfur compounds).

  • Touchstone, J. C.Practice of Thin Layer Chromatography, 3rd Ed. Wiley-Interscience, 1992. (Methodologies for sulfur detection).

Sources

Safety Operating Guide

3-Bromodihydro-2H-thiopyran-4(3H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Waste Management Guide: 3-Bromodihydro-2H-thiopyran-4(3H)-one

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is just as critical as the experimental design itself. 3-Bromodihydro-2H-thiopyran-4(3H)-one (CAS: 62829-46-3) is a valuable heterocyclic building block in drug development, but its structural classification as an


-bromo ketone dictates strict handling and disposal procedures[1][2].

This guide synthesizes field-proven chemical hygiene practices with institutional Environmental Health and Safety (EHS) compliance standards to ensure safe operational workflows.

Chemical Hazard Profile & Causality

To manage a chemical safely, one must understand the mechanistic basis of its hazards. 3-Bromodihydro-2H-thiopyran-4(3H)-one features a bromine atom adjacent to a carbonyl group.

  • Electrophilic Reactivity: The electron-withdrawing nature of both the carbonyl oxygen and the bromine atom makes the

    
    -carbon highly electrophilic. This makes the compound a potent alkylating agent, capable of reacting with nucleophiles in biological tissues (such as proteins and DNA)[3][4].
    
  • Physiological Hazards: Due to this reactivity,

    
    -bromo ketones are typically severe skin and eye irritants, and many act as potent lachrymators (tear-producing agents)[2][5].
    
  • Decomposition Risks: Upon degradation (often triggered by moisture, light, or incompatible chemicals),

    
    -bromo ketones can release highly corrosive hydrogen bromide (HBr) gas[2].
    

Quantitative Data & Waste Characterization

Proper waste characterization is the legal and logistical foundation of laboratory disposal. Because this molecule contains a halogen (bromine), it must be strictly classified as Halogenated Organic Waste [2][6].

Table 1: Chemical Properties and Waste Classification

Property / ParameterSpecification / ClassificationOperational Implication
Chemical Name 3-Bromodihydro-2H-thiopyran-4(3H)-oneMust be explicitly listed on waste labels.
CAS Number 62829-46-3Use for EHS waste profiling[1].
Waste Stream Halogenated Organic WasteCritical: Do not mix with non-halogenated solvents[7][8].
Primary Hazards Toxic, Irritant, LachrymatorRequires handling exclusively in a certified fume hood[5].
Incompatibilities Strong bases, oxidizing agents, aminesSegregate waste streams to prevent exothermic reactions[9].

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating workflow for the disposal of 3-Bromodihydro-2H-thiopyran-4(3H)-one, ensuring compliance with standard "Prudent Practices in the Laboratory"[10].

Step 1: Waste Segregation (The Causality of Separation)

  • Action: Collect all liquid solutions containing 3-Bromodihydro-2H-thiopyran-4(3H)-one in a designated "Halogenated Organic Waste" container[6][7].

  • Causality: Halogenated wastes require specialized, high-temperature incineration to prevent the formation of toxic dioxins and corrosive hydrogen halide gases. Mixing halogenated waste with non-halogenated waste exponentially increases institutional disposal costs and violates EPA/EHS regulations[2][8].

Step 2: Containerization

  • Action: Use high-density polyethylene (HDPE) or PTFE-lined glass containers[6]. Ensure the container has a secure, leak-proof screw cap.

  • Causality: Metal containers must be avoided, as any trace decomposition of the

    
    -bromo ketone into HBr will rapidly corrode metal, leading to catastrophic container failure and secondary spills[2][9].
    

Step 3: Labeling and Satellite Accumulation

  • Action: Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state "Halogenated Organic Waste" and list "3-Bromodihydro-2H-thiopyran-4(3H)-one"[6].

  • Action: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, utilizing secondary containment (e.g., a plastic bin) to catch potential leaks[6].

Step 4: Institutional Transfer

  • Action: Once the container is full (leaving 2 inches of headspace for vapor expansion), cap it tightly and submit a collection request to your institution's EHS department.

  • Absolute Prohibitions: Under no circumstances should this compound be poured down a sink drain, nor should it be left in a fume hood to evaporate as a method of disposal[2][8][11].

Spill Response and Decontamination Protocols

In the event of a localized spill within the fume hood, immediate and methodical action is required to prevent exposure to lachrymatory vapors.

  • Containment: Do not use combustible absorbents (like paper towels or sawdust) if the compound is in a highly concentrated form or mixed with oxidizers[9]. Use an inert, dry absorbent material such as vermiculite or dry sand[9][12].

  • Collection: Carefully sweep the absorbed material using a plastic dustpan and place it into a sealable plastic bag or solid waste container.

  • Classification: All cleanup materials (absorbents, contaminated gloves, spatulas) are now classified as solid hazardous waste and must be disposed of through the halogenated waste stream[2][6].

  • Chemical Quenching (Reaction Workups): If managing unreacted electrophilic bromine species commonly associated with the synthesis or degradation of

    
    -bromo ketones, washing the organic layer or contaminated glassware with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite is a standard self-validating protocol. This reduces reactive halogens to inert, water-soluble halides[4][13].
    

Waste Management Workflow Visualization

The following diagram illustrates the logical decision tree for managing waste associated with this compound.

G Start 3-Bromodihydro-2H- thiopyran-4(3H)-one Waste State Determine Waste State Start->State Solid Solid Residue & Contaminated PPE State->Solid Solid/Consumables Liquid Liquid Solutions & Reaction Mother Liquors State->Liquid Dissolved in Solvent Halogenated Halogenated Organic Waste Container Solid->Halogenated Liquid->Halogenated Label Label: Halogenated, Toxic, CAS 62829-46-3 Halogenated->Label Secondary Place in Secondary Containment (SAA) Label->Secondary EHS EHS Institutional Pickup (No Drain Disposal) Secondary->EHS

Caption: Operational workflow for the segregation, containerization, and institutional disposal of


-bromo ketone waste.

References

  • Washington State University. "STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: Bromine". WSU EHS. [Link]

  • Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines". HKUST Safety Office.[Link]

  • Vanderbilt University. "Laboratory Guide for Managing Chemical Waste". Vanderbilt Environmental Health and Safety (VEHS). [Link]

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory". National Academies Press / NCBI Bookshelf. [Link]

Sources

Personal Protective Equipment & Handling Guide: 3-Bromodihydro-2H-thiopyran-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 16364-35-9 | Class:


-Haloketone / Heterocyclic Sulfide
Urgency Level:  High (Potential Lachrymator & Alkylating Agent)

Part 1: Executive Safety Assessment

From the Desk of the Senior Application Scientist:

You are handling 3-Bromodihydro-2H-thiopyran-4(3H)-one . Do not treat this merely as "another organic intermediate." Structurally, this compound features a bromine atom alpha to a ketone within a sulfur-containing ring.

The Causality of Risk:

  • The

    
    -Halo Ketone Motif:  This specific arrangement makes the carbon-bromine bond highly electrophilic. Biologically, this means it acts as a potent alkylating agent , capable of modifying proteins and DNA. This is the same chemical mechanism that makes tear gas (lachrymators) effective. You must assume this compound is a lachrymator  and a severe skin/eye irritant .
    
  • The Thiopyran Ring: Sulfur-containing heterocycles often possess distinct, penetrating odors. While the ketone oxidation state mitigates this compared to thiols, the metabolic breakdown products can still be odorous and toxic.

Core Directive: Handle as if it is a Corrosive (Category 1B) and a Lachrymator . Engineering controls (fume hoods) are your primary defense; PPE is your fail-safe.

Part 2: Hierarchy of Controls & PPE Matrix

The following decision matrix outlines the required protection based on operational scale.

PPE Decision Matrix (DOT Visualization)

PPE_Matrix Start Operation Type SmallScale Analytical / Small Scale (< 1g) Start->SmallScale LargeScale Prep Scale / Synthesis (> 1g or Stock Solutions) Start->LargeScale StdPPE Standard PPE: - Nitrile Gloves (Double) - Lab Coat - Safety Glasses SmallScale->StdPPE Low Exposure Risk HighPPE Enhanced PPE: - Laminate (Silver Shield) Gloves - Chemical Splash Goggles - Tyvek Sleeves/Apron LargeScale->HighPPE High Permeation Risk Resp Respiratory: Work ONLY in Fume Hood. If outside hood: Full Face + ABEK Filter StdPPE->Resp HighPPE->Resp

Figure 1: PPE Selection Logic based on operational scale. Note the escalation to Laminate gloves for larger scales due to the high permeability of alpha-haloketones.

Detailed PPE Specifications
Body AreaStandard Protocol (<1g)Enhanced Protocol (>1g / Solutions)Scientific Rationale
Hand Protection Double Nitrile Gloves (min. 5 mil outer). Change immediately upon splash.Laminate (Silver Shield/4H) under Nitrile.

-Bromoketones penetrate nitrile rapidly. Laminate film provides the only true barrier against alkylating agents.
Eye Protection Safety Glasses with side shields.[1][2]Chemical Splash Goggles (unvented or indirect vent).Vapor exposure can cause immediate lacrimation (tearing) and corneal edema. Glasses do not seal against vapors.
Body Protection Standard Cotton Lab Coat.Tyvek® Lab Coat or chemically resistant apron.Sulfur compounds cling to cotton fibers; Tyvek prevents odor contamination and skin burns.
Respiratory Fume Hood (Face Velocity > 100 fpm) .Fume Hood . If spill outside hood: Full-face respirator with OV/AG cartridges.Inhalation risks include pulmonary edema. The "AG" (Acid Gas) filter protects against HBr byproducts.

Part 3: Operational Protocols

Weighing & Transfer (The Critical Moment)

Most exposures occur during the transfer of solid powders due to static generation.

  • Static Control: Use an ionizing fan or anti-static gun inside the fume hood before opening the vial.

  • Containment: Place the balance inside the fume hood. If this is impossible, tare the vial inside the hood, add the solid, cap it tightly, and then weigh outside. Never open the vial outside the hood.

  • Solubilization: Add solvent (e.g., DCM, THF) slowly. The dissolution of

    
    -bromoketones can be slightly exothermic.
    
Reaction Monitoring
  • TLC/HPLC: When taking aliquots, keep the sample vial capped. Do not walk through the lab with an open pipette.

  • Quenching: Upon reaction completion, residual

    
    -bromoketone must be destroyed. Do not simply rotovap into the trap.
    
    • Protocol: Treat the reaction mixture with an aqueous solution of Sodium Thiosulfate or Cysteine before disposal. This nucleophilic attack displaces the bromine, neutralizing the alkylating potential.

Part 4: Emergency Response & Disposal[1][3][4]

Spill Cleanup Workflow

Do not use Bleach. Bleach (hypochlorite) can oxidize the sulfur to sulfoxides but may also generate heat or chlorinated byproducts. Use Thiosulfate .

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area & Alert Personnel Spill->Evacuate PPE_Don 2. Don Enhanced PPE (Goggles + Laminate Gloves) Evacuate->PPE_Don Cover 3. Cover with Absorbent (Vermiculite/Sand) PPE_Don->Cover Neutralize 4. Apply Neutralizer: 20% Sodium Thiosulfate (aq) Cover->Neutralize Collect 5. Collect as Halogenated Waste Neutralize->Collect

Figure 2: Step-by-step spill response emphasizing chemical neutralization.

Waste Disposal[5]
  • Classification: Halogenated Organic Waste.

  • Labeling: Must be labeled "Contains High Hazard Alkylating Agent" and "Lachrymator" (if applicable).

  • Segregation: Keep separate from strong oxidizers (e.g., Nitric acid) to prevent violent oxidation of the sulfur ring.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Organic Chemistry Portal. (2023). Synthesis and Handling of Alpha-Bromoketones. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.